4-o-Galloylbergenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSHSFQTWCKTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Galloyl Bergenin Derivatives
Introduction: 4-O-Galloylbergenin is a natural phenolic compound and a derivative of bergenin.[1] It is structurally isomeric to the more extensively studied 11-O-Galloylbergenin. While detailed experimental data for this compound is limited in publicly accessible literature, this guide provides its fundamental chemical properties. In contrast, comprehensive data on its isomer, 11-O-Galloylbergenin, is available and presented herein to offer researchers and drug development professionals a thorough understanding of this class of compounds. This guide covers the chemical structure, physicochemical properties, spectroscopic data, isolation protocols, and biological activities of these related molecules.
Chemical Structure and Properties of this compound
This compound is a derivative of bergenin where a galloyl group is attached at the 4-O position. It has been isolated from the rhizome of Ardisia gigantifolia.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₀O₁₃ |
| Molecular Weight | 480.37 g/mol |
| IUPAC Name | [3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate |
| CAS Number | 82958-45-0 |
| SMILES | COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O |
| InChI Key | InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 |
In-depth Analysis of 11-O-Galloylbergenin
Due to the extensive availability of research, this section focuses on 11-O-Galloylbergenin, an isomer of significant scientific interest.
11-O-Galloylbergenin is a galloyl ester of bergenin, characterized by the galloyl moiety at the C-11 position.[2]
Table 2: ¹H and ¹³C NMR Spectral Data of 11-O-Galloylbergenin (in DMSO-d₆)
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| Bergenin Moiety | ||
| 2 | 79.9 | 4.78 (d, J=9.9) |
| 3 | 72.1 | 3.81 (t, J=9.9) |
| 4 | 70.2 | 3.65 (t, J=9.9) |
| 4a | 81.9 | 3.97 (t, J=9.9) |
| 5a | 118.0 | - |
| 6 | 164.0 | - |
| 7 | 109.9 | 6.95 (s) |
| 8 | 151.1 | - |
| 9 | 141.0 | - |
| 10 | 148.0 | - |
| 10a | 115.9 | - |
| 10b | 74.0 | 4.90 (d, J=9.9) |
| 11 | 64.9 | 4.41 (dd), 4.21 (dd) |
| OCH₃ | 60.0 | 3.75 (s) |
| Galloyl Moiety | ||
| 1' | 120.9 | - |
| 2', 6' | 109.1 | 6.89 (s) |
| 3', 5' | 145.6 | - |
| 4' | 138.4 | - |
| 7' (C=O) | 165.7 | - |
Note: NMR data is compiled from reported literature and may vary slightly based on experimental conditions.[3]
Isolation of 11-O-Galloylbergenin from Mallotus philippensis [2]
-
Extraction: Air-dried and ground stem wood of M. philippensis (6 kg) is extracted three times with commercial ethanol over 72 hours. The filtrate is concentrated under vacuum to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent extraction. An aqueous fraction is obtained and dried under vacuum.
-
Column Chromatography: 60 g of the dried aqueous extract is loaded onto a silica gel column. The column is eluted with a gradient of chloroform-methanol.
-
Purification: Fractions containing the target compound are further purified using a chloroform-methanol (9.2:0.8 v/v) solvent system to yield pure 11-O-Galloylbergenin.
Caption: Isolation and purification workflow for 11-O-Galloylbergenin.
11-O-Galloylbergenin has demonstrated significant antioxidant and antiplasmodial activities.[2][4]
Antioxidant Activity: The antioxidant potential of 11-O-Galloylbergenin has been evaluated using several standard assays. It has been shown to be a more potent antioxidant than its parent compound, bergenin.[4]
Table 3: In Vitro Antioxidant Activity of 11-O-Galloylbergenin
| Assay | EC₅₀ (μg/mL) |
| DPPH Radical Scavenging | 7.28 ± 0.06 |
| Reducing Power Assay | 5.21 ± 0.10 |
Data presented as mean ± SD. EC₅₀ is the effective concentration at which 50% of the activity is observed.[2]
Antiplasmodial Activity: The compound has also been tested for its efficacy against the chloroquine-sensitive (D10) strain of Plasmodium falciparum, the parasite responsible for malaria.
Table 4: In Vitro Antiplasmodial Activity of Bergenin Derivatives
| Compound | IC₅₀ against P. falciparum (D10 strain) |
| 11-O-Galloylbergenin | 7.85 ± 0.61 μM |
| Bergenin | 6.92 ± 0.43 μM |
| 4-O-galloylnorbergenin | 3.9 µg/mL |
| Chloroquine (Standard) | 0.031 ± 0.002 μM |
Data presented as mean ± SD. IC₅₀ is the concentration that inhibits 50% of parasite growth.[4][5]
Mechanism of Action: While the precise signaling pathways for galloyl bergenin derivatives are still under investigation, the antioxidant activity is attributed to their ability to scavenge free radicals, a property enhanced by the galloyl moiety. The antiplasmodial activity suggests interference with critical parasitic metabolic pathways. In silico molecular docking studies have shown that 11-O-Galloylbergenin has a high binding affinity for P. falciparum proteins such as lactate dehydrogenase (PfLDH) and the gametocyte protein Pfg27, suggesting these as potential molecular targets.[4]
Caption: Potential mechanism of 11-O-Galloylbergenin's antiplasmodial effect.
Conclusion: this compound and its isomers represent a promising class of bioactive natural products. While further research is needed to fully elucidate the properties and therapeutic potential of this compound, the comprehensive data available for 11-O-Galloylbergenin provides a strong foundation for future studies in drug discovery and development, particularly in the fields of antioxidant and antimalarial therapies.
References
- 1. This compound | CAS#:82958-45-0 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]
- 4. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4-O-Galloylbergenin: A Technical Guide to its Natural Sources, Extraction, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylbergenin is a naturally occurring derivative of bergenin, a C-glucoside of 4-O-methyl gallic acid. As a member of the gallotannin class of polyphenols, it is gaining increasing interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and quantification, and insights into its biosynthetic origins.
Natural Sources and Plant Origins
This compound and its isomers, such as 11-O-Galloylbergenin, are found in a variety of plant species, often alongside their parent compound, bergenin. The primary plant families known to produce these compounds are the Saxifragaceae, Euphorbiaceae, and Myrsinaceae.
Key Plant Sources:
-
Syzygium brachythyrsum : The leaves of this plant have been identified as a particularly rich source of a diverse array of bergenin derivatives, including various galloylated forms.[1][2][3] Research has characterized numerous bergenin compounds from this species, indicating its significant potential as a primary source for isolating these molecules.[1][2][3]
-
Mallotus japonicus : The stem bark of this plant is a known source of 4-O-galloylnorbergenin, a closely related derivative.[4]
-
Ardisia maclurei : The whole plant has been reported to contain 4-O-p-hydroxybenzoylbergenin, another bergenin derivative.
-
Bergenia ligulata : This plant is a well-documented source of bergenin and its 11-O-galloyl derivative.[5]
-
Mallotus philippensis : Both bergenin and 11-O-galloylbergenin have been isolated from this plant species.[6][7]
While several plant sources have been identified, specific quantitative data on the yield of this compound remains limited in the currently available literature. The concentration of these compounds can vary significantly based on the plant part, geographical location, and harvesting season.
Quantitative Data
A comprehensive summary of quantitative data for this compound is currently challenging due to a lack of specific studies focusing on its precise yield from various plant sources. However, related data for the precursor, bergenin, is available for some species.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Ardisia pusilla | Bergenin | >59% in the extract | [8] | |
| Mallotus leucodermis | Stem Bark | Bergenin | Isolated from 66.0 g of crude extract from 1.3 kg of plant material | [4] |
Note: This table will be updated as more specific quantitative data for this compound becomes available.
Experimental Protocols
Extraction of Bergenin Derivatives from Syzygium brachythyrsum Leaves
This protocol is adapted from a study that successfully isolated a variety of bergenin derivatives from Syzygium brachythyrsum.[1][2]
1. Initial Extraction:
- Air-dry the leaves of S. brachythyrsum.
- Macerate the dried leaves in 95% ethanol at room temperature for 48 hours.
- Repeat the extraction process three times.
- Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
2. Liquid-Liquid Partitioning:
- Suspend the crude extract in distilled water.
- Sequentially partition the aqueous suspension with petroleum ether, dichloromethane, and ethyl acetate.
- The ethyl acetate fraction is typically enriched with polar compounds like galloylbergenin derivatives.
3. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography on a silica gel column.
- Elute the column with a gradient of solvents, such as a mixture of dichloromethane and methanol, to separate the compounds based on polarity.
- Monitor the fractions using Thin Layer Chromatography (TLC).
- Further purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) or other high-resolution chromatographic techniques.
Analytical Quantification using HPLC/UPLC-MS
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the methods of choice for the precise quantification of this compound in plant extracts.
1. Sample Preparation:
- Prepare a standardized solution of the plant extract in a suitable solvent (e.g., methanol).
- Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC/UPLC Conditions (General Example):
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
- Flow Rate: Adjusted based on the column dimensions and particle size.
- Detection: A Diode Array Detector (DAD) can be used for UV detection at the absorbance maximum of this compound. For higher sensitivity and specificity, a mass spectrometer is employed.
3. Mass Spectrometry (MS) Detection:
- Electrospray ionization (ESI) in negative ion mode is often used for the analysis of phenolic compounds.
- The mass spectrometer can be operated in full scan mode to identify the molecular ion of this compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and specific quantification.
Biosynthesis and Signaling Pathways
Biosynthetic Pathway of Bergenin
The biosynthesis of this compound begins with the formation of its precursor, bergenin. The pathway for bergenin biosynthesis has been elucidated and involves several key enzymatic steps.[9]
Key Enzymes in Bergenin Biosynthesis: [9]
-
Shikimate Dehydrogenase (SDH): Catalyzes the conversion of shikimic acid to gallic acid.
-
O-Methyltransferases (OMTs): Responsible for the methylation of the 4-hydroxyl group of gallic acid to form 4-O-methyl gallic acid.
-
C-Glycosyltransferase (CGT): Transfers a glucose moiety from UDP-glucose to the C-2 position of 4-O-methyl gallic acid.
-
Dehydratase (postulated): Facilitates the final ring closure to form the bergenin structure.
Galloylation of Bergenin
The final step in the formation of this compound is the attachment of a galloyl group to the 4-hydroxyl position of the bergenin molecule. This reaction is likely catalyzed by a specific acyltransferase , which utilizes galloyl-CoA or a similar activated gallic acid derivative as the acyl donor. The specific enzyme responsible for this galloylation step has not yet been fully characterized.
Signaling Pathways
While the direct signaling pathways modulated by this compound are still under investigation, research on bergenin and its other galloylated derivatives provides some initial insights. These compounds are known to possess antioxidant and anti-inflammatory properties.[5][6][10][11] The presence of the galloyl moiety is often associated with enhanced biological activity.[12]
It is hypothesized that this compound may exert its effects through the modulation of key inflammatory and oxidative stress-related signaling pathways, such as:
-
NF-κB Signaling Pathway: A central regulator of inflammation.
-
MAPK Signaling Pathway: Involved in cellular stress responses and inflammation.
-
Nrf2/HO-1 Pathway: A key pathway in the antioxidant defense system.
Further research is required to elucidate the specific molecular targets and signaling cascades directly affected by this compound.
Experimental Workflow
Conclusion
This compound is a promising natural product with potential therapeutic applications. This guide has outlined its primary natural sources, with Syzygium brachythyrsum emerging as a particularly noteworthy species. The provided experimental protocols for extraction and analysis offer a foundation for researchers to isolate and quantify this compound. While the complete biosynthetic pathway and specific signaling mechanisms are still being unraveled, the existing knowledge on bergenin and other gallotannins provides a strong basis for future investigations. Further research focused on quantitative analysis across different plant sources and detailed pharmacological studies are essential to fully realize the potential of this compound in drug discovery and development.
References
- 1. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]
- 2. arabjchem.org [arabjchem.org]
- 3. Rapid Identification of New Bergenin Derivatives in<italic style="font-style: italic"> Syzygium Brachythyrsum</italic> Based on Ultrahigh Performance Liquid Chromatographyï¼Qï¼Exactive Orbitrap Mass Spectrometry [fxcsxb.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Natural Therapeutic: A Technical Guide to the Biosynthesis of Bergenin and Its Derivatives in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a plant-derived secondary metabolite with a wide array of demonstrated pharmacological activities, including anti-inflammatory, anti-viral, and neuroprotective effects. Found in numerous plant species, most notably within the genera Bergenia and Ardisia, the demand for bergenin in traditional and modern medicine necessitates a thorough understanding of its biosynthesis for applications in synthetic biology and metabolic engineering. This technical guide provides an in-depth exploration of the bergenin biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes a compilation of available quantitative data, comprehensive experimental protocols for pathway elucidation, and visual representations of the core biological processes to serve as a resource for researchers in natural product chemistry, plant biology, and drug development.
The Core Biosynthetic Pathway of Bergenin
The biosynthesis of bergenin is a specialized branch of the well-established shikimate pathway, which is the central route for the production of aromatic compounds in plants. The pathway commences with precursors from primary metabolism and proceeds through a series of enzymatic transformations to yield the final bergenin molecule. The core pathway can be delineated into four principal stages:
-
Formation of Gallic Acid (GA): The journey to bergenin begins with the synthesis of gallic acid. This process starts with shikimic acid, an intermediate of the shikimate pathway. A key enzyme, Shikimate Dehydrogenase (SDH) , catalyzes the two-step dehydrogenation of shikimic acid to produce gallic acid[1][2][3][4]. This reaction establishes the foundational C6-C1 aromatic ring structure of bergenin.
-
O-Methylation of Gallic Acid: The subsequent step involves the specific methylation of gallic acid at the 4-hydroxyl position to form 4-O-methyl gallic acid (4-O-Me-GA) . This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor[1][2][3][4]. This methylation is a critical step in tailoring the gallic acid core for subsequent glycosylation.
-
C-Glycosylation of 4-O-methyl Gallic Acid: In a pivotal and defining step, a glucose moiety is attached to the C-2 position of 4-O-methyl gallic acid, forming 2-Glucosyl-4-O-methyl gallic acid . This C-C bond formation is catalyzed by a specific C-glycosyltransferase (CGT) , utilizing UDP-glucose as the sugar donor[1][2][3][4]. This C-glycosylation is a distinctive feature of bergenin and contributes to its stability.
-
Intramolecular Cyclization: The final step in bergenin biosynthesis is an intramolecular cyclization of 2-Glucosyl-4-O-methyl gallic acid. This ring-closure reaction, which forms the characteristic lactone ring of bergenin, can occur under acidic conditions or may be facilitated by a dehydratase enzyme in planta[1][2][3][4].
Visualization of the Bergenin Biosynthetic Pathway
Quantitative Data on Bergenin Biosynthesis
The efficiency and output of the bergenin biosynthetic pathway are crucial for both understanding its physiological role and for biotechnological applications. This section summarizes the available quantitative data, including enzyme kinetics and metabolite concentrations.
Enzyme Kinetic Parameters
While specific kinetic data for the O-methyltransferases and C-glycosyltransferases directly involved in bergenin biosynthesis from Bergenia or Ardisia species are not extensively reported in the literature, studies on homologous enzymes from other plant species provide valuable insights into their catalytic efficiencies.
| Enzyme Family | Homologous Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source Organism | Reference |
| O-Methyltransferase | Naringenin 7-O-methyltransferase | Naringenin | - | - | - | Oryza sativa | [5] |
| Flavonol 3'-O-methyltransferase | 3,7,4'-trimethylquercetin | 7.2 | - | - | Chrysosplenium americanum | [6] | |
| Isoliquiritigenin 2'-O-methyltransferase | 2',4,4'-trihydroxychalcone | 2.2 | - | - | Medicago sativa | [7] | |
| C-Glycosyltransferase | UGT708C1 | Phloretin | 130 ± 30 | - | - | Fagopyrum esculentum | [8] |
| UGT708C1 | 2′,4′,6′-trihydroxyacetophenone | 250 ± 150 | - | - | Fagopyrum esculentum | [8] |
Note: Specific values for k_cat_ and k_cat_/K_m_ for some enzymes were not available in the cited literature.
Bergenin Content in Plant Tissues
The accumulation of bergenin varies significantly between different plant species and among different tissues within the same plant. Environmental factors also play a crucial role in the concentration of this metabolite.
| Plant Species | Tissue | Bergenin Content (% dry weight) | Reference |
| Bergenia purpurascens | Rhizome | 12.34 - 13.40 | [1] |
| Bergenia ligulata | Rhizome | 5.51 (methanolic extract) | [9] |
| Rhizome | 5.76 (acetone extract) | [9] | |
| Rhizome | 2.419 | [10] | |
| Bergenia ciliata | Rhizome | 3.275 | [10] |
| Bergenia stracheyi | Rhizome | 3.277 | [10] |
| Ardisia japonica | Root | Predominant accumulation | [2] |
Regulation of the Bergenin Biosynthetic Pathway
The production of bergenin is tightly regulated at multiple levels, from the transcriptional control of biosynthetic genes to the influence of hormonal and environmental signals.
Transcriptional Regulation
The expression of genes encoding the enzymes of the bergenin pathway is a key regulatory point. While specific transcription factors for the bergenin pathway are yet to be fully elucidated, it is known that the upstream shikimate and phenylpropanoid pathways are controlled by several families of transcription factors, including MYB , bHLH , and WRKY proteins[3][10][11]. These transcription factors often act in combinatorial complexes to fine-tune the expression of biosynthetic genes in response to developmental cues and environmental stimuli.
Hormonal and Environmental Influence
Plant hormones play a crucial role in mediating the response to environmental changes, often leading to an altered production of secondary metabolites.
-
Jasmonates (JA): Jasmonic acid and its derivatives are well-known elicitors of secondary metabolite biosynthesis in response to herbivory and pathogen attack.
-
Salicylic Acid (SA): Salicylic acid is a key signaling molecule in plant defense against biotrophic pathogens and can induce the expression of defense-related genes, including those in the phenylpropanoid pathway.
-
Abscisic Acid (ABA): ABA is involved in the response to abiotic stresses such as drought and salinity, which can lead to an increase in the production of protective secondary metabolites.
Environmental factors such as light intensity , temperature , and nutrient availability also significantly impact the accumulation of bergenin and other phenylpropanoids[1][12]. For instance, studies have shown that sufficient rainfall in June is beneficial for enhanced bergenin content in Bergenia purpurascens[1].
Signaling Pathway Visualization
Experimental Protocols
The elucidation of the bergenin biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify the enzymes of the bergenin pathway for in vitro characterization.
Protocol:
-
Gene Cloning:
-
Isolate total RNA from the plant tissue of interest (e.g., roots of Bergenia purpurascens).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the open reading frames (ORFs) of the target genes (e.g., BpSDH2, BpOMT1, AjCGT1) by PCR using gene-specific primers.
-
Clone the amplified ORFs into an appropriate expression vector (e.g., pET-28a for N-terminal His-tag fusion) for expression in Escherichia coli.
-
-
Heterologous Expression:
-
Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20-50 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
Desalt and concentrate the purified protein using ultrafiltration.
-
In Vitro Enzyme Assays
Objective: To determine the catalytic activity and substrate specificity of the purified enzymes.
4.2.1. Shikimate Dehydrogenase (SDH) Assay [1]
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl (pH 8.0)
-
0.1 mM Shikimic Acid (substrate)
-
0.2 mM NADP⁺ (cofactor)
-
20 µg purified BpSDH2 enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 2 hours.
-
Terminate the reaction by adding 100 µL of 1 M HCl.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to detect the formation of gallic acid.
-
4.2.2. O-Methyltransferase (OMT) Assay [3]
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl (pH 8.0)
-
0.1 mM Gallic Acid (substrate)
-
0.1 mM S-adenosyl-L-methionine (SAM) (cofactor)
-
20 µg purified BpOMT1 or AjOMT1 enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 35°C for 2 hours.
-
Terminate the reaction by adding 100 µL of 1 M HCl.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to detect the formation of 4-O-methyl gallic acid.
-
4.2.3. C-Glycosyltransferase (CGT) Assay [3]
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl (pH 8.0)
-
0.1 mM 4-O-methyl Gallic Acid (substrate)
-
0.1 mM UDP-glucose (sugar donor)
-
20 µg purified AjCGT1 enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 32°C for 2 hours.
-
Terminate the reaction by adding 100 µL of 1 M HCl.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to detect the formation of 2-Glucosyl-4-O-methyl gallic acid and subsequently bergenin after acidification.
-
Experimental Workflow Visualization
Conclusion and Future Perspectives
The elucidation of the bergenin biosynthetic pathway represents a significant advancement in our understanding of plant secondary metabolism. The identification and characterization of the key enzymes—Shikimate Dehydrogenase, O-methyltransferase, and C-glycosyltransferase—provide the molecular tools necessary for the heterologous production of bergenin in microbial systems. This opens up avenues for the sustainable and scalable production of this valuable pharmaceutical compound, independent of plant sources.
Future research should focus on several key areas:
-
Detailed Kinetic Characterization: A comprehensive kinetic analysis of the specific OMTs and CGTs from high-yielding bergenin-producing plants is essential for optimizing biocatalytic processes.
-
Structural Biology: Solving the crystal structures of the biosynthetic enzymes will provide insights into their catalytic mechanisms and substrate specificities, enabling protein engineering for improved activity and novel functionalities.
-
Regulatory Network Elucidation: Identifying the specific transcription factors and signaling pathways that control bergenin biosynthesis will allow for the targeted engineering of regulatory networks to enhance in planta or in vitro production.
-
Biosynthesis of Bergenin Derivatives: Understanding the core pathway provides a foundation for exploring the biosynthesis of naturally occurring bergenin derivatives and for the biocatalytic synthesis of novel analogs with enhanced therapeutic properties.
By continuing to unravel the complexities of bergenin biosynthesis, the scientific community can unlock the full potential of this remarkable natural product for the benefit of human health.
References
- 1. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Frontiers | Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza [frontiersin.org]
- 4. Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic, Epigenetic, and Hormonal Regulation of Stress Phenotypes in Major Depressive Disorder: From Maladaptation to Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription Factor-Mediated Control of Anthocyanin Biosynthesis in Vegetative Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structures of the C-Glycosyltransferase UGT708C1 from Buckwheat Provide Insights into the Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus [frontiersin.org]
- 10. Regulation of the regulators: Transcription factors controlling biosynthesis of plant secondary metabolites during biotic stresses and their regulation by miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
The Pharmacological Landscape of 4-O-Galloylbergenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Galloylbergenin, a derivative of the well-known bioactive compound bergenin, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the currently understood pharmacological properties of this compound, with a focus on its antioxidant, antiplasmodial, analgesic, and anti-inflammatory activities. This document synthesizes available quantitative data, details the experimental methodologies used in key studies, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts. While the parent compound, bergenin, has been studied for a wider range of effects, including anticancer and neuroprotective properties, this guide will focus on the direct evidence available for this compound and provide context from related molecules where direct data is lacking.
Core Pharmacological Activities
Current research has primarily focused on four key pharmacological properties of this compound: antioxidant, antiplasmodial, analgesic, and anti-inflammatory effects. Quantitative data from these studies are summarized below.
Quantitative Data Summary
The following tables present the key quantitative data from in vitro and in vivo studies on this compound, often referred to in the literature as 11-O-galloylbergenin.
Table 1: In Vitro Antioxidant and Antiplasmodial Activities of this compound
| Assay | Parameter | This compound | Bergenin (for comparison) | Standard Compound(s) | Reference |
| Antioxidant Activity | |||||
| DPPH Radical Scavenging | EC₅₀ (µg/mL) | 7.28 ± 0.06 | 99.81 ± 3.12 | Ascorbic Acid: 6.57 ± 0.30 | [1] |
| Reducing Power Assay | EC₅₀ (µg/mL) | 5.21 ± 0.10 | 24.92 ± 1.33 | Ascorbic Acid: 3.55 ± 0.07 | [1] |
| Total Antioxidant Capacity | µmol/mg (Ascorbic acid equivalent) | 951.50 ± 109.64 | 49.16 ± 3.14 | Ascorbic Acid: 2478.36 ± 173.81 | [1] |
| Antiplasmodial Activity | |||||
| Plasmodium falciparum (D10, CQS) | IC₅₀ (µM) | < 8 | < 8 | - | [2] |
*CQS: Chloroquine-Sensitive
Table 2: In Vivo Analgesic and Anti-inflammatory Activities of this compound
| Assay | Animal Model | Dose (mg/kg) | Effect | Reference |
| Analgesic Activity | ||||
| Formalin Test (Late Phase) | Rat | 20 | Significant reduction in paw licking time | |
| 40 | Significant reduction in paw licking time | |||
| Anti-inflammatory Activity | ||||
| Carrageenan-induced Paw Edema | Rat | 10 | Significant inhibition of paw edema | |
| 20 | Significant inhibition of paw edema | |||
| 30 | Significant inhibition of paw edema |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
In Vitro Antioxidant Assays
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).
-
Test compound (this compound) dissolved in a suitable solvent to create a stock solution.
-
Serial dilutions of the test compound.
-
Positive control (e.g., Ascorbic acid, Gallic acid).
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.
-
96-well microplates or cuvettes.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The solution should be protected from light.
-
In a 96-well plate, add a defined volume of various concentrations of the test compound or standard to respective wells.
-
Add an equal volume of the DPPH working solution to all wells.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
This assay measures the ability of a compound to donate an electron, thereby reducing an oxidized intermediate.
-
Reagents and Equipment:
-
Phosphate buffer (0.2 M, pH 6.6).
-
Potassium ferricyanide [K₃Fe(CN)₆] solution (1% w/v).
-
Trichloroacetic acid (TCA) solution (10% w/v).
-
Ferric chloride (FeCl₃) solution (0.1% w/v).
-
Test compound and standards at various concentrations.
-
Water bath.
-
Centrifuge.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 700 nm.
-
-
Procedure:
-
Mix the test compound solution with phosphate buffer and potassium ferricyanide solution.
-
Incubate the mixture at 50°C for 20 minutes.
-
Add TCA solution to the mixture to stop the reaction.
-
Centrifuge the mixture at a specified speed and time (e.g., 3000 rpm for 10 minutes).
-
Collect the supernatant and mix it with distilled water and ferric chloride solution.
-
Measure the absorbance of the resulting solution at 700 nm. An increase in absorbance indicates increased reducing power.
-
The EC₅₀ value (the concentration at which the absorbance is 0.5) is determined from a graph of absorbance against concentration.
-
In Vitro Antiplasmodial Assay
This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum.
-
Materials and Methods:
-
Chloroquine-sensitive (CQS) strain of Plasmodium falciparum (e.g., D10).
-
Human red blood cells (O+).
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
SYBR Green I nucleic acid stain or materials for a parasite lactate dehydrogenase (pLDH) assay.
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Fluorometer or spectrophotometer.
-
-
Procedure (SYBR Green I-based):
-
Maintain a continuous in vitro culture of the asexual erythrocyte stages of P. falciparum.
-
Prepare serial dilutions of the test compound in the 96-well plates.
-
Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubate the plates for 72 hours under controlled atmospheric conditions at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate for another 1-24 hours at room temperature in the dark.
-
Measure the fluorescence using a fluorometer.
-
The IC₅₀ value (the concentration that inhibits 50% of parasite growth) is calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Analgesic and Anti-inflammatory Assays
This model assesses the analgesic effect of a compound against both acute and inflammatory pain.
-
Animals and Reagents:
-
Male Wistar or Sprague-Dawley rats.
-
Formalin solution (typically 2.5% or 5% in saline).
-
Test compound and control vehicle.
-
Observation chamber with a transparent floor.
-
-
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of one hind paw.
-
Immediately place the animal in the observation chamber.
-
Observe and record the amount of time the animal spends licking the injected paw.
-
The observation is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
A reduction in the time spent licking the paw in either phase indicates an analgesic effect.
-
This is a standard model for evaluating acute inflammation.
-
Animals and Reagents:
-
Male Wistar or Sprague-Dawley rats.
-
Carrageenan solution (typically 1% in saline).
-
Test compound and control vehicle.
-
Plethysmometer or calipers to measure paw volume/thickness.
-
-
Procedure:
-
Measure the initial volume or thickness of the hind paw of each rat.
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).
-
After a specific period (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] * 100 where V_t is the paw volume at time t, and V_0 is the initial paw volume.
-
Putative Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound in mammalian cells are currently limited, the known anti-inflammatory effects of this compound and the activities of its parent molecule, bergenin, suggest potential interactions with key inflammatory signaling cascades such as the NF-κB and MAPK pathways. The PI3K/Akt pathway is another common target for flavonoids with diverse biological activities. The following diagrams illustrate these generalized pathways.
It is crucial to note that these diagrams represent potential mechanisms, and further research is required to confirm the direct effects of this compound on these pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.
References
4-O-Galloylbergenin: A Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of 4-O-Galloylbergenin, a naturally occurring derivative of bergenin. It details the initial identification of this compound from its natural source and presents available quantitative data on its antioxidant properties. While a complete, detailed experimental protocol for its isolation from the primary literature was not accessible for this guide, a generalized workflow based on related compounds is presented. Currently, specific signaling pathways modulated by this compound have not been elucidated in the scientific literature.
Introduction
Bergenin is a C-glucoside of 4-O-methyl gallic acid that has been the subject of extensive research for its diverse pharmacological activities. Its derivatives, such as this compound, are of significant interest to the scientific community for their potential as novel therapeutic agents. This document focuses specifically on the history and scientific data related to this compound.
Discovery and Initial Isolation
The first and thus far only documented isolation of this compound was reported in 2013 by Mu et al. from the rhizome of Ardisia gigantifolia, a plant used in traditional medicine.[1][2][3] In this seminal study, this compound was isolated alongside other known bergenin derivatives. The structural elucidation of the compound was accomplished using modern spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESIMS).[1][2]
Physicochemical Properties and Structure
The fundamental structure of this compound consists of a bergenin core with a galloyl group attached at the 4-O position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₁₃ | Inferred from bergenin and gallic acid precursors |
| CAS Number | 82958-45-0 | [3] |
| Precursors | Bergenin, Gallic Acid | [3] |
Experimental Protocols
General Isolation and Purification Workflow
While the specific, detailed protocol from the initial discovery paper by Mu et al. could not be accessed for this guide, a general methodology for the isolation of bergenin derivatives from plant material can be outlined. This workflow is based on common practices in natural product chemistry.
Structural Elucidation
The definitive identification of this compound relies on a suite of spectroscopic techniques:
-
1D NMR: ¹H and ¹³C NMR spectra are used to identify the chemical shifts and multiplicities of all protons and carbons in the molecule.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the structure of the bergenin core and the position of the galloyl group.
-
HR-ESIMS: This technique provides a highly accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of the isolated compound.[1][2]
Biological Activity
To date, the primary reported biological activity of this compound is its antioxidant potential.
Antioxidant Activity
In its initial discovery paper, this compound demonstrated significant free-radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1][2]
Table 2: Antioxidant Activity of this compound and Related Compounds
| Compound | DPPH Radical Scavenging Activity (EC₅₀ in µmol L⁻¹) | Reference |
| This compound | 7.8 | [1][2] |
| 11-O-Galloylbergenin | 9.0 | [1][2] |
| 11-O-(3'-O-methylgalloyl) bergenin | 9.7 | [1][2] |
| Vitamin C (Positive Control) | 28.3 | [1] |
Signaling Pathways and Mechanism of Action
As of the compilation of this guide, there is no specific research available that elucidates the signaling pathways directly modulated by this compound. Research on its parent compound, bergenin, and other natural products isolated from Ardisia species suggests potential involvement in anti-inflammatory pathways such as MAPK and NF-κB, and antioxidant response pathways. However, these have not been experimentally confirmed for this compound.
Future Directions
The potent antioxidant activity of this compound suggests that it is a promising candidate for further investigation. Future research should focus on:
-
Detailed Biological Screening: Evaluating its activity in a broader range of assays, including anti-inflammatory, anticancer, and neuroprotective models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Synthetic Methodologies: Developing efficient synthetic routes to produce larger quantities of the compound for preclinical and clinical studies.
Conclusion
This compound is a relatively recently discovered natural product with demonstrated in vitro antioxidant activity that surpasses that of Vitamin C in the reported assay. Its discovery from Ardisia gigantifolia opens avenues for further exploration of this and other bergenin derivatives as potential therapeutic agents. The lack of detailed information on its isolation protocol and specific signaling pathways highlights the need for further research to fully understand and exploit its pharmacological potential.
References
A Technical Guide to the In Vitro Biological Activity of 4-O-Galloylbergenin (11-O-Galloylbergenin)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Bergenin is a C-glycoside of 4-O-methyl gallic acid, a polyphenol found in several medicinal plants. Its derivatives are of significant interest in pharmacology for their diverse biological activities. This guide focuses on the in vitro biological activities of a prominent esterified derivative of bergenin.
It is important to note that while the user query specifies "4-O-Galloylbergenin," the preponderance of scientific literature refers to the compound isolated from sources like Bergenia ligulata and Mallotus philippensis as 11-O-Galloylbergenin [1][2][3][4]. Based on the available data, this document will proceed under the assumption that these names refer to the same compound, using the nomenclature found in the cited research. 11-O-Galloylbergenin is structurally characterized by the addition of a galloyl group to the bergenin core, a modification that significantly enhances its biological potency compared to the parent compound.
This document provides a comprehensive overview of the in vitro antioxidant and antiplasmodial activities of 11-O-Galloylbergenin, presenting quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.
In Vitro Biological Activities
Antioxidant Activity
11-O-Galloylbergenin has demonstrated potent antioxidant properties in multiple in vitro assays. Its activity is significantly higher than that of its parent compound, bergenin, and is comparable to standard antioxidants like ascorbic acid. The addition of the galloyl moiety, which contains three phenolic hydroxyl groups, is believed to be responsible for this enhanced free radical scavenging capability.
Quantitative assessments using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, reducing power, and total antioxidant capacity assays confirm its efficacy. For instance, in a DPPH assay, 11-O-Galloylbergenin exhibited 87.26 ± 1.671% radical scavenging activity, a stark contrast to bergenin's 6.858 ± 0.329%. Its EC50 value in the DPPH assay (7.276 ± 0.058 µg/mL) is comparable to that of ascorbic acid (6.571 ± 0.303 µg/mL) and superior to α-tocopherol (33.675 ± 2.019 µg/mL).
Antiplasmodial Activity
11-O-Galloylbergenin has shown significant in vitro activity against the chloroquine-sensitive (CQS) D10 strain of Plasmodium falciparum, the parasite responsible for malaria. Studies report IC50 values of less than 8 µM, indicating good antiplasmodial potential[2][5][6]. One study specified an IC50 value of 7.85 ± 0.61 μM for 11-O-Galloylbergenin against the D10 strain[6]. Another study reported an IC50 value of less than 2.5 µM, highlighting its potent effect at low concentrations[1][7]. This activity suggests that 11-O-Galloylbergenin could be a valuable lead compound in the development of new antimalarial agents.
Anti-inflammatory and Anticancer Potential
While bergenin and other derivatives have been investigated for anti-inflammatory and anticancer effects, specific in vitro quantitative data (e.g., IC50 values against inflammatory enzymes or cancer cell lines) for 11-O-Galloylbergenin are not extensively detailed in the available literature. In vivo studies have shown that 11-O-galloylbergenin exhibits significant anti-inflammatory activity in carrageenan-induced paw edema models in rats[8]. The parent compound, gallic acid, and its derivatives are known to be active against various tumor cells, often by inducing apoptosis[8]. A novel bergenin derivative, 4-O-p-hydroxybenzoylbergenin, demonstrated inhibitory effects on A549 lung carcinoma cells with an IC50 value of 20 μmol/mL[9]. Further in vitro studies are required to quantify the specific cytotoxic and anti-inflammatory enzyme inhibitory activities of 11-O-Galloylbergenin.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on 11-O-Galloylbergenin.
Table 1: In Vitro Antioxidant Activity of 11-O-Galloylbergenin
| Assay | Result | Value | Standard Compound | Citation |
|---|---|---|---|---|
| DPPH Radical Scavenging | % RSA (at 100 µg/mL) | 87.26 ± 1.671 % | Ascorbic Acid (97.85 ± 0.623 %) | |
| DPPH Radical Scavenging | EC50 | 7.276 ± 0.058 µg/mL | Ascorbic Acid (6.571 ± 0.303 µg/mL) | |
| DPPH Radical Scavenging | EC50 | 7.45 ± 0.2 µg/mL | Ascorbic Acid (6.31 ± 1.03 µg/mL) | [1][3][7] |
| Reducing Power Assay | Absorbance (at 25 µg/mL) | 1.315 ± 0.027 | Ascorbic Acid (3.351 ± 0.034) | |
| Reducing Power Assay | EC50 | 5.208 ± 0.095 µg/mL | Ascorbic Acid (3.551 ± 0.073 µg/mL) | |
| Reducing Power Assay | EC50 | 5.39 ± 0.28 µg/mL | Ascorbic Acid (3.29 ± 0.031 µg/mL) | [1][3][7] |
| Total Antioxidant Capacity | Ascorbic Acid Equiv. | 951.50 ± 109.64 µmol/mg | Ascorbic Acid |
| Phosphomolybdate Assay | CAHT | 940.04 ± 115.30 | α-tocopherol (552.4 ± 27.91) |[1][3][7] |
Table 2: In Vitro Antiplasmodial Activity of 11-O-Galloylbergenin
| P. falciparum Strain | Result | Value | Standard Compound | Citation |
|---|---|---|---|---|
| D10 (Chloroquine-Sensitive) | IC50 | 7.85 ± 0.61 µM | Chloroquine (0.031 ± 0.002 µM) | [6] |
| D10 (Chloroquine-Sensitive) | IC50 | < 8 µM | Chloroquine | [2][5] |
| D10 (Chloroquine-Sensitive) | IC50 | < 2.5 µM (< 2.5 µg/mL) | Chloroquine (0.028 µM) |[1][7] |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from purple to yellow.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
11-O-Galloylbergenin dissolved in a suitable solvent (e.g., methanol).
-
Standard antioxidant (e.g., Ascorbic Acid, Gallic Acid).
-
Methanol (as blank).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and standard in methanol.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to an aliquot of the sample, standard, or blank.
-
Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against the compound concentration.
-
Reducing Power Assay
-
Principle: This assay determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of Fe²⁺ is monitored by the development of a Perl's Prussian blue color, which is measured spectrophotometrically at 700 nm. Higher absorbance indicates greater reducing power.
-
Reagents:
-
Phosphate buffer (0.2 M, pH 6.6).
-
1% Potassium ferricyanide [K₃Fe(CN)₆].
-
10% Trichloroacetic acid (TCA).
-
0.1% Ferric chloride (FeCl₃).
-
11-O-Galloylbergenin and standard compounds.
-
-
Procedure:
-
Mix aliquots of the test compound at various concentrations with phosphate buffer and potassium ferricyanide solution.
-
Incubate the mixture at 50°C for 20 minutes.
-
Stop the reaction by adding TCA and centrifuge to separate the precipitate.
-
Take the supernatant and mix it with distilled water and ferric chloride solution.
-
Allow the reaction to proceed for 10 minutes.
-
Measure the absorbance of the resulting blue-green solution at 700 nm.
-
The EC50 value is defined as the effective concentration at which the absorbance is 0.5.
-
Antiplasmodial Assay (Parasite Lactate Dehydrogenase - pLDH)
-
Principle: This assay quantifies the viability of P. falciparum by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme. Active pLDH catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric reaction. A decrease in pLDH activity corresponds to parasite death.
-
Reagents:
-
Cultured asexual erythrocyte stages of P. falciparum (e.g., D10 strain).
-
Complete cell culture medium (e.g., RPMI-1640).
-
Malstat reagent and NBT/PES solution.
-
11-O-Galloylbergenin and standard antimalarial drug (e.g., Chloroquine).
-
-
Procedure:
-
Synchronized parasite cultures are incubated in 96-well plates with serial dilutions of the test compound for a set period (e.g., 72 hours).
-
After incubation, the plates are frozen and thawed to lyse the cells and release pLDH.
-
The pLDH assay is initiated by adding a substrate/cofactor solution (containing lactate and the diaphorase substrate) to the wells.
-
The activity of pLDH is measured by the rate of conversion of a tetrazolium salt (NBT) to a formazan product, which is read spectrophotometrically at ~650 nm.
-
The results are expressed as a percentage of the untreated control, and the IC50 value is calculated using a non-linear dose-response curve fitting analysis[6].
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the analysis of 11-O-Galloylbergenin.
Conclusion
11-O-Galloylbergenin, a natural derivative of bergenin, is a compound with significant and well-documented in vitro biological activities. The available data robustly support its classification as a potent antioxidant, with radical scavenging and reducing power capabilities comparable or superior to established standards like α-tocopherol. Furthermore, its demonstrated activity against P. falciparum at low micromolar concentrations positions it as a promising candidate for further investigation in antimalarial drug discovery.
While its anti-inflammatory and anticancer properties are suggested by its structural relationship to other active compounds, there is a clear need for further in vitro research to quantify these effects through specific enzyme inhibition and cell-based cytotoxicity assays. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this compelling natural product.
References
- 1. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 11-O-Galloylbergenin | C21H20O13 | CID 56680102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
4-o-Galloylbergenin: A Comprehensive Technical Guide to a Promising Phenolic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-o-Galloylbergenin, a naturally occurring phenolic compound, is a derivative of bergenin distinguished by the addition of a galloyl moiety. As a member of the diverse family of gallotannins, it exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, biosynthesis, and its role as a phenolic compound. Detailed experimental protocols for its isolation and analysis, alongside quantitative data on its biological activities, are presented to facilitate further research and development. Furthermore, this guide elucidates the key signaling pathways modulated by related bergenin compounds, offering insights into the potential mechanisms of action of this compound.
Introduction
Phenolic compounds are a vast and diverse group of secondary metabolites in plants, renowned for their antioxidant, anti-inflammatory, and a plethora of other health-beneficial properties. Among these, gallotannins, which are esters of gallic acid and a polyol, represent a significant subclass. This compound belongs to this class, being an ester of bergenin and gallic acid. Bergenin itself is a C-glycoside of 4-O-methyl gallic acid and has been the subject of extensive research for its wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects[1]. The addition of a galloyl group to the bergenin structure is anticipated to modulate its biological activities, making this compound a compound of particular interest for drug discovery and development.
Chemical and Physical Properties
This compound is characterized by the molecular formula C21H20O13 and a molecular weight of approximately 480.38 g/mol [2]. The presence of multiple hydroxyl groups from both the bergenin and galloyl moieties contributes to its classification as a polar phenolic compound.
| Property | Value | Reference |
| Molecular Formula | C21H20O13 | [2] |
| Molecular Weight | 480.38 g/mol | [2] |
| IUPAC Name | (2R,3S,4R,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl 3,4,5-trihydroxybenzoate | |
| CAS Number | 82958-45-0 |
Natural Sources and Isolation
This compound has been isolated from various plant species. A notable source is the rhizome of Ardisia gigantifolia[3]. The isolation of this compound and related compounds typically involves extraction from the plant material followed by chromatographic separation.
Experimental Protocol: Extraction and Isolation of Bergenin Derivatives
The following is a general protocol for the extraction and isolation of bergenin derivatives, which can be adapted for this compound. This protocol is based on the methodology used for isolating 11-O-galloylbergenin from Mallotus philippensis.
Objective: To extract and isolate galloylbergenin derivatives from plant material.
Materials:
-
Dried and powdered plant material (e.g., rhizomes, leaves)
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material with 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and chloroform to separate compounds based on polarity.
-
Concentrate each fraction using a rotary evaporator.
-
-
Column Chromatography:
-
Subject the fraction containing the target compound (typically the more polar fractions like ethyl acetate or chloroform) to silica gel column chromatography.
-
Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine fractions showing the presence of the target compound.
-
Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.
-
-
Structure Elucidation:
-
Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, IR, and UV-Vis spectroscopy to confirm its identity as this compound.
-
Diagram: Experimental Workflow for Isolation
Biosynthesis of this compound
The biosynthesis of this compound is believed to proceed through the formation of its core structure, bergenin, followed by a galloylation step. The biosynthesis of bergenin starts from gallic acid.
The elucidated pathway for bergenin biosynthesis involves the following key steps[4][5]:
-
Gallic Acid Formation: Gallic acid is synthesized from the shikimate pathway.
-
O-Methylation: The 4-hydroxyl group of gallic acid is methylated by an O-methyltransferase (OMT) to form 4-O-methylgallic acid.
-
C-Glycosylation: A C-glycosyltransferase (CGT) catalyzes the attachment of a glucose moiety to the C2 position of 4-O-methylgallic acid.
-
Ring Closure: An intramolecular esterification (lactone formation) leads to the formation of the characteristic isocoumarin structure of bergenin.
The final step in the biosynthesis of this compound is the galloylation of the bergenin molecule at the 4-hydroxyl position. This reaction is likely catalyzed by a specific galloyltransferase enzyme, which uses an activated form of gallic acid, such as β-glucogallin, as the galloyl donor.
Diagram: Proposed Biosynthetic Pathway of this compound
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in the currently available literature, the biological activities of the closely related compound, 11-O-galloylbergenin, provide valuable insights into its potential therapeutic effects. The presence of the galloyl moiety is known to significantly enhance the antioxidant and other biological activities of phenolic compounds.
Antioxidant Activity
The antioxidant activity of galloylbergenin derivatives has been evaluated using various in vitro assays.
| Assay | Compound | IC50 / EC50 (µg/mL) | Standard (IC50 / EC50 µg/mL) | Reference |
| DPPH Radical Scavenging | 11-O-galloylbergenin | 7.28 ± 0.06 | Ascorbic Acid: 6.57 ± 0.30 | |
| Reducing Power Assay | 11-O-galloylbergenin | 5.21 ± 0.10 | Ascorbic Acid: 3.55 ± 0.07 |
Cytotoxic Activity
The cytotoxic effects of this compound and its derivatives against various cancer cell lines are of significant interest. A study on a novel bergenin derivative, 4-O-p-hydroxybenzoylbergenin, demonstrated inhibitory effects on A549 lung carcinoma cells with an IC50 value of 20 μmol/mL.
| Cell Line | Compound | IC50 (µM) | Reference |
| A-549 (Human Lung Cancer) | 4-O-p-hydroxybenzoylbergenin | 20 | |
| HT-29 (Human Colon Adenocarcinoma) | Compound 1 (related derivative) | 16.4 ± 3.1 | [2] |
| OVCAR (Human Ovarian Carcinoma) | Compound 1 (related derivative) | 13.6 ± 2.4 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol and a series of dilutions.
-
-
Assay:
-
In a 96-well microplate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution.
-
For the blank, add 50 µL of methanol to 150 µL of the DPPH solution.
-
For the control, add 50 µL of the sample or standard solution to 150 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot a graph of percentage inhibition versus concentration for both the sample and the standard.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.
-
Signaling Pathways and Mechanism of Action
The molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, research on bergenin and other flavonoids suggests that they can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Anti-inflammatory Effects: NF-κB and MAPK Pathways
Inflammation is a complex biological response involving the activation of various signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many phenolic compounds exert their anti-inflammatory effects by inhibiting these pathways.
-
NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. It is hypothesized that this compound may inhibit the activation of the IκB kinase (IKK) complex, thereby preventing IκB degradation and subsequent NF-κB activation.
-
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including inflammation and apoptosis. Phenolic compounds can interfere with the phosphorylation cascade of the MAPK pathway, leading to a downstream reduction in the production of inflammatory mediators.
Diagram: Potential Anti-inflammatory Mechanism of this compound
Anticancer Effects: Apoptosis Induction
The potential anticancer activity of this compound is likely mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Flavonoids have been shown to induce apoptosis in cancer cells by:
-
Modulating Bcl-2 family proteins: Increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
-
Activating caspases: Triggering the caspase cascade, a series of proteases that execute the apoptotic program.
-
Generating reactive oxygen species (ROS): Inducing oxidative stress within cancer cells, which can trigger the mitochondrial apoptotic pathway.
Conclusion and Future Directions
This compound is a promising phenolic compound with the potential for significant biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While research on this specific compound is still in its early stages, the known activities of its parent molecule, bergenin, and other galloylated flavonoids provide a strong rationale for its further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of pure this compound in a wide range of in vitro and in vivo models to establish its full pharmacological profile.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to determine its suitability for further development as a therapeutic agent.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the specific galloyltransferase responsible for the final step in its biosynthesis to enable biotechnological production approaches.
The in-depth understanding of this compound will pave the way for its potential application in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica [frontiersin.org]
- 3. Practical synthesis and biological evaluation of bergenin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling and reconstructing the biosynthetic pathway of bergenin - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Research on Galloylated Glucosides: A Technical Overview of Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside (REG)
Disclaimer: Extensive research for preliminary anticancer data on 4-o-Galloylbergenin yielded insufficient specific information to construct a detailed technical guide. However, significant findings are available for a structurally related compound, Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside (REG), which also features a galloyl moiety attached to a glucoside. This technical guide therefore focuses on the preliminary anticancer research of REG to provide insights into the potential mechanisms and activities of this class of compounds.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the current preliminary anticancer research on Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside (REG).
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the anticancer effects of REG.
Table 1: Cytotoxicity of REG in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Time (h) | IC50 (µg/mL) | Reference |
| SMMC-7721 | Human Hepatocellular Carcinoma | MTT | 24 | 48.3 ± 4.5 | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | MTT | 48 | 25.1 ± 2.9 | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | MTT | 72 | 12.5 ± 1.8 | [1] |
| HL-60 | Human Promyelocytic Leukemia | CCK-8 | 24 | 25.3 ± 1.2 | [2] |
| Jurkat | Human T-cell Leukemia | CCK-8 | 24 | 38.6 ± 1.5 | [2] |
| U937 | Human Histiocytic Lymphoma | CCK-8 | 24 | 42.1 ± 1.8 | [2] |
Table 2: Effect of REG on Apoptosis-Related Protein Expression in Leukemia Cells
| Cell Line | Treatment | Protein | Expression Change | Reference |
| HL-60 | REG (25 µg/mL) | Cytochrome c | Increased | [2] |
| HL-60 | REG (25 µg/mL) | Cleaved Caspase-9 | Increased | [2] |
| HL-60 | REG (25 µg/mL) | Cleaved Caspase-3 | Increased | [2] |
| HL-60 | REG (25 µg/mL) | Bax | Increased | [2] |
| HL-60 | REG (25 µg/mL) | Bcl-2 | Decreased | [2] |
Experimental Protocols
Cell Culture and Viability Assays
-
Cell Lines:
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay (for SMMC-7721 cells):
-
Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of REG for 24, 48, and 72 hours.[1]
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
-
CCK-8 Assay (for leukemia cells):
-
Cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of REG for 24 hours.[2]
-
10 µL of CCK-8 solution was added to each well and incubated for 2 hours.
-
The absorbance was measured at 450 nm.
-
Apoptosis Assays
-
Annexin V-FITC/PI Staining:
-
Western Blot Analysis:
-
HL-60 cells were treated with REG for a specified time.
-
Total protein was extracted using lysis buffer.
-
Protein concentration was determined using the BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against Cytochrome c, Caspase-9, Caspase-3, Bax, and Bcl-2.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) kit.[2]
-
Signaling Pathways and Mechanisms
Induction of Apoptosis in Leukemia Cells
REG has been shown to induce apoptosis in leukemia cells through the intrinsic, mitochondria-mediated pathway.[2]
Involvement of JNK and ERK Pathways in Hepatocellular Carcinoma
In human hepatocellular carcinoma cells, REG has been found to induce apoptosis via the JNK and ERK signaling pathways.[1]
Conclusion
The preliminary research on Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside (REG) demonstrates its potential as an anticancer agent, particularly in leukemia and hepatocellular carcinoma. Its mechanism of action appears to involve the induction of apoptosis through the intrinsic mitochondrial pathway and the activation of the JNK and ERK signaling pathways. Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of REG and, by extension, other galloylated glucosides like this compound. This guide provides a foundational understanding for researchers and professionals in the field of oncology drug discovery and development.
References
- 1. Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside isolated from Polygonum cuspidatum exhibits anti-hepatocellular carcinoma viability by inducing apoptosis via the JNK and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol-4‑O-D‑(2'-galloyl)-glucopyranoside exerts an anticancer effect on leukemia cells via inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Mechanism of 4-o-Galloylbergenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-o-Galloylbergenin, a derivative of the natural compound bergenin, has demonstrated significant antioxidant potential. This technical guide elucidates the core antioxidant mechanisms of this compound, drawing upon available in-vitro data and the known cellular activities of its parent compound, bergenin, and the functional role of its galloyl moiety. The primary antioxidant actions of this compound are twofold: direct radical scavenging and modulation of intracellular antioxidant pathways. It is proposed that this compound not only directly neutralizes free radicals but also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. This guide provides a comprehensive overview of the experimental evidence, detailed methodologies of key assays, and visual representations of the proposed molecular pathways and experimental workflows.
Direct Antioxidant Activity: Radical Scavenging and Reducing Power
This compound exhibits potent direct antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. This capacity has been quantified through various in-vitro assays, demonstrating its superiority over its parent compound, bergenin. The presence of the galloyl group, with its multiple hydroxyl groups, is crucial for this enhanced activity.
Quantitative Data on In-Vitro Antioxidant Activity
The following table summarizes the key quantitative data from comparative studies on the in-vitro antioxidant activity of this compound and related compounds.
| Compound | DPPH Radical Scavenging Assay (EC50/IC50 in µg/mL) | Reducing Power Assay (EC50 in µg/mL) | Total Antioxidant Capacity (µmol Ascorbic Acid Equivalent/mg) |
| This compound | 7.276 ± 0.058[1] | 5.208 ± 0.095[1] | 951.50 ± 109.64[1] |
| Bergenin | 99.807 ± 3.120[1] | 24.915 ± 1.326[1] | 49.159 ± 3.136[1] |
| Ascorbic Acid (Standard) | 6.571 ± 0.303[1] | 3.551 ± 0.073[1] | 2478.36 ± 173.81[1] |
| Gallic Acid (Standard) | 4.732 ± 0.187[1] | 1.542 ± 0.062[1] | 2201.05 ± 152.33[1] |
| α-Tocopherol (Standard) | 33.675 ± 2.019[1] | 22.152 ± 1.153[1] | 565.17 ± 25.32[1] |
Experimental Protocols for In-Vitro Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture : Add various concentrations of the test compound (e.g., this compound) to the DPPH solution.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity (%RSA) is calculated using the formula: %RSA = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
This assay determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reaction Mixture : Mix the test compound at various concentrations with a phosphate buffer and a solution of potassium ferricyanide.
-
Incubation : Incubate the mixture at an elevated temperature (e.g., 50°C) for a set time (e.g., 20 minutes).
-
Acidification : Add trichloroacetic acid to the mixture to stop the reaction.
-
Color Development : Add distilled water and a ferric chloride solution to the mixture.
-
Measurement : Measure the absorbance of the resulting Perl's Prussian blue color at 700 nm. A higher absorbance indicates greater reducing power. The EC50 value is the effective concentration at which the absorbance is 0.5.
Cellular Antioxidant Mechanism: The Proposed Role of the Nrf2 Signaling Pathway
While direct studies on the cellular antioxidant mechanism of this compound are limited, evidence from its parent compound, bergenin, and the known effects of galloylation in other flavonoids strongly suggests the involvement of the Nrf2 signaling pathway.[2][3]
The Nrf2-ARE Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and synthesis of a battery of protective enzymes.
Proposed Mechanism of this compound in Nrf2 Activation
It is hypothesized that this compound activates the Nrf2 pathway through the following steps:
-
Cellular Uptake : this compound enters the cell.
-
Keap1 Modification : The electrophilic nature of the galloyl moiety may interact with the cysteine residues of Keap1, leading to a conformational change in Keap1.
-
Nrf2 Dissociation : This conformational change disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and degradation of Nrf2.
-
Nrf2 Nuclear Translocation : Stabilized Nrf2 accumulates in the cytoplasm and translocates into the nucleus.
-
ARE Binding and Gene Transcription : In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of downstream antioxidant genes.
-
Induction of Antioxidant Enzymes : This leads to increased production of phase II detoxifying and antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
-
Enhanced Cellular Protection : The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene linked to an ARE.
-
Cell Line : Use a cell line stably transfected with a reporter construct containing multiple copies of the ARE sequence upstream of a luciferase or similar reporter gene.
-
Cell Culture and Treatment : Seed the reporter cells in a 96-well plate and treat them with various concentrations of this compound.
-
Incubation : Incubate the cells for a sufficient period (e.g., 24 hours) to allow for Nrf2 activation and reporter gene expression.
-
Cell Lysis : Lyse the cells to release the reporter protein.
-
Luminescence Measurement : Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the luminescence using a luminometer.
-
Data Analysis : The fold induction of Nrf2 activity is calculated by normalizing the luminescence of treated cells to that of untreated control cells.
Conclusion
This compound is a potent antioxidant that acts through a dual mechanism. Its direct radical scavenging ability, significantly enhanced by the galloyl moiety, allows it to immediately neutralize existing free radicals. Furthermore, based on the activity of its parent compound bergenin and related galloylated flavonoids, it is strongly proposed that this compound also activates the Nrf2 signaling pathway, leading to the upregulation of a suite of endogenous antioxidant enzymes. This dual action provides a robust defense against oxidative stress. Further research is warranted to definitively confirm the Nrf2-mediated cellular antioxidant effects of this compound and to explore its full therapeutic potential in oxidative stress-related diseases. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for such future investigations.
References
Ethnobotanical Uses of Plants Containing 4-O-Galloylbergenin: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, pharmacological activities, and experimental protocols related to 4-O-Galloylbergenin, a bioactive compound found in select medicinal plants.
Introduction
This compound is a natural derivative of bergenin, a C-glucoside of 4-O-methyl gallic acid. This compound has been isolated from several medicinal plants, most notably from the Euphorbiaceae and Saxifragaceae families. For centuries, traditional medicine systems have utilized these plants to treat a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside quantitative data on its biological activities, detailed experimental protocols, and an exploration of its potential mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising natural compound.
Ethnobotanical Uses of Host Plants
The primary plant sources of this compound that have been identified in scientific literature are Mallotus philippensis and Bergenia ligulata. The traditional uses of these plants provide valuable insights into the potential therapeutic applications of their constituent compounds.
Mallotus philippensis (Kamala Tree)
Mallotus philippensis, commonly known as the Kamala tree or Red Kamala, has a long history of use in traditional medicine across tropical and subtropical regions.[1] Various parts of the plant are employed to treat a range of conditions:
-
Anthelmintic: The most well-documented use of Mallotus philippensis is as a potent agent against intestinal worms, particularly tapeworms.[2] The reddish-brown powder from the fruit glands is traditionally administered for this purpose.[2]
-
Dermatological Applications: The plant is used externally to treat parasitic skin infections such as scabies, ringworm, and herpes.[2] It is also applied to promote the healing of ulcers and wounds.[2]
-
Digestive Ailments: Traditional remedies utilize the fruit for managing dysentery and constipation.[3]
-
Anti-inflammatory and Analgesic: The plant has been used to alleviate inflammation and pain.[1]
-
Other Uses: Ethnobotanical records also indicate its use for bronchitis, abdominal diseases, and spleen enlargement.[2] The root is sometimes used as a tonic for pregnant women.[3]
Bergenia ligulata (Pashanbheda)
Bergenia ligulata, known as "Pashanbheda" in Ayurveda which translates to "stone-breaker," is a prominent herb in the Himalayan region.[4] Its traditional applications are primarily focused on urinary and inflammatory conditions:
-
Urogenital and Kidney Disorders: The rhizome of Bergenia ligulata is famously used for the treatment of urinary stones and other kidney-related ailments, owing to its diuretic and antiurolithiatic properties.[4][5]
-
Anti-inflammatory and Antioxidant: It is traditionally used to manage inflammatory conditions like arthritis and joint pain.[4][6] Its antioxidant properties are also recognized in traditional medicine.[6]
-
Hepatoprotective: The plant is used to protect the liver and as an adjuvant in the treatment of jaundice.[4]
-
Wound Healing: Poultices and herbal pastes made from Bergenia ligulata are traditionally applied to promote wound healing and reduce swelling.[4]
-
Other Ailments: Traditional uses also extend to treating fever, cough, diarrhea, ulcers, and spleen enlargement.[5]
Quantitative Pharmacological Data
Scientific studies have begun to validate the traditional uses of these plants by quantifying the biological activities of their isolated compounds, including this compound. The primary activities investigated are its antioxidant and antiplasmodial effects.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various standard assays. The data consistently demonstrates its potent free radical scavenging and reducing power capabilities.
| Assay Type | Compound | Result | Reference |
| DPPH Radical Scavenging Activity | 11-O-Galloylbergenin | EC50: 7.45 ± 0.2 µg/mL | [7] |
| Bergenin | 6.44 ± 1.91% scavenging at 100 µg/mL | [7] | |
| Reducing Power Assay | 11-O-Galloylbergenin | EC50: 5.39 ± 0.28 µg/mL | [7] |
| Total Antioxidant Capacity | 11-O-Galloylbergenin | 940.04 ± 115.30 µmole Ascorbic Acid Equivalent/mg | [7] |
| α-tocopherol (Standard) | 552.4 ± 27.91 µmole Ascorbic Acid Equivalent/mg | [7] |
Antiplasmodial Activity
This compound has shown promising activity against the malaria parasite, Plasmodium falciparum.
| Assay Type | Compound | Strain | Result | Reference |
| In vitro Antiplasmodial Activity | 11-O-Galloylbergenin | P. falciparum (D10, chloroquine-sensitive) | IC50: < 8 µM | [8] |
| Bergenin | P. falciparum (D10, chloroquine-sensitive) | IC50: < 8 µM | [8] | |
| 11-O-Galloylbergenin | P. falciparum (D10, chloroquine-sensitive) | IC50: < 2.5 µM | [7] | |
| Bergenin | P. falciparum (D10, chloroquine-sensitive) | IC50: < 2.5 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data section.
Isolation of this compound
The following is a general workflow for the extraction and isolation of this compound from plant material.
Figure 1. General workflow for the isolation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a sample.[9]
-
Reagent Preparation:
-
Assay Procedure:
-
In a test tube or microplate well, add a fixed volume of the DPPH solution (e.g., 1 mL).[9]
-
Add varying concentrations of the test sample or standard to the DPPH solution.[9]
-
A control is prepared with the solvent and DPPH solution without the test sample.[5]
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[9]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[9]
-
The scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 [5]
-
The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.[10]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay determines the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11]
-
Reagent Preparation:
-
FRAP Reagent: Freshly prepare by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.[11]
-
Prepare various concentrations of the test compound and a standard (e.g., ferrous sulfate or ascorbic acid).
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.
-
A higher absorbance indicates a greater reducing power. The results are typically expressed as equivalents of the standard.
-
In Vitro Antiplasmodial Activity Assay
This assay evaluates the efficacy of a compound against the erythrocytic stages of Plasmodium falciparum.[12]
-
Parasite Culture:
-
Maintain a continuous culture of a chloroquine-sensitive strain of P. falciparum (e.g., D10) in human erythrocytes using a standard method such as that of Trager and Jensen.[12]
-
Synchronize the parasite culture to the ring stage before the assay.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well.
-
Include positive (a known antimalarial drug) and negative (no drug) controls.
-
Incubate the plates for 72 hours under appropriate conditions (37°C, specific gas mixture).[12]
-
-
Quantification of Parasite Growth:
-
Parasite growth can be quantified using various methods, such as:
-
SYBR Green I based fluorescence assay: After incubation, lyse the red blood cells and add SYBR Green I, which intercalates with parasite DNA. Measure the fluorescence to determine parasite proliferation.[12]
-
Parasite lactate dehydrogenase (pLDH) assay: Measure the activity of the pLDH enzyme, which is released upon lysis of the parasites.
-
Microscopy: Prepare thin blood smears, stain with Giemsa, and count the number of parasites per number of red blood cells.
-
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits parasite growth by 50%, by fitting the data to a sigmoidal dose-response curve.[12]
-
Proposed Signaling Pathway for Anti-inflammatory Activity
While direct studies on the signaling pathways modulated by this compound are limited, based on the known anti-inflammatory properties of its parent compound, bergenin, a plausible mechanism of action can be proposed. Bergenin has been shown to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The addition of a galloyl group often enhances the biological activity of a compound. Therefore, it is hypothesized that this compound also mediates its anti-inflammatory effects through the modulation of these key inflammatory pathways.
An inflammatory stimulus, such as lipopolysaccharide (LPS), typically activates Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the activation of NF-κB and MAPKs (including p38, JNK, and ERK). This results in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This compound is proposed to inhibit the phosphorylation of key proteins in these pathways, thereby preventing the nuclear translocation of NF-κB and the activation of MAPKs, ultimately leading to a reduction in the expression of these inflammatory mediators.
Figure 2. Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
This compound, a constituent of traditionally used medicinal plants like Mallotus philippensis and Bergenia ligulata, demonstrates significant antioxidant and antiplasmodial activities in vitro. The ethnobotanical background of these plants provides a strong basis for exploring the therapeutic potential of this compound for a variety of human ailments, particularly those with an inflammatory or infectious component. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways modulated by this compound to fully understand its therapeutic potential and to pave the way for its development as a novel drug candidate.
References
- 1. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragalus polysaccharides exerts immunomodulatory effects via TLR4-mediated MyD88-dependent signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - preLights [prelights.biologists.com]
- 4. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule [mdpi.com]
- 6. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bergenin mitigates neuroinflammatory damage induced by high glucose: insights from Zebrafish, murine microbial cell line, and rat models [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-O-Galloylbergenin
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-O-Galloylbergenin, a derivative of bergenin. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Physicochemical Properties
This compound is a natural phenolic compound.[] While specific experimental data for this compound is limited in publicly accessible literature, extensive information is available for its isomer, 11-O-Galloylbergenin. Given the structural similarity, these data provide valuable insights for researchers.
Table 1: Physical and Chemical Properties of Galloylbergenin Derivatives
| Property | Value | Source |
| IUPAC Name | [3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | BOC Sciences |
| Molecular Formula | C21H20O13 | [] |
| Molecular Weight | 480.378 g/mol | [] |
| Appearance | White amorphous powder (for 11-O-Galloylbergenin) | [2][3] |
| Melting Point | 180°C (for 11-O-Galloylbergenin) | [2][3] |
| Optical Rotation | [α]D¹⁵ = +37.6° (c 1.2, EtOH) (for 11-O-Galloylbergenin) | [2][3] |
Spectral Data of 11-O-Galloylbergenin
The following tables summarize the spectral data for 11-O-Galloylbergenin, a closely related isomer of this compound.
Table 2: Spectroscopic Data for 11-O-Galloylbergenin
| Spectrum Type | Data | Source |
| UV (λmax) | 277 nm (log ε 4.22) | [2][3] |
| IR (KBr, λmax) | 3310, 1712, 1632, 1609, 1510, 1230 cm⁻¹ | [2][3] |
| EIMS (m/z) | 480 (32), 328 (34), 208 (100), 237 (7), 170 (30) | [2] |
Table 3: ¹H-NMR and ¹³C-NMR Spectral Data for 11-O-Galloylbergenin are available in the literature and provide detailed structural information. [2][3]
Experimental Protocols
This section details the methodologies for the isolation and biological evaluation of galloylbergenin derivatives.
The isolation of bergenin and its galloyl derivatives from plant sources such as Mallotus philippensis typically involves solvent extraction and chromatographic techniques.
The antioxidant potential of this compound and related compounds is often evaluated using a panel of in vitro assays.
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4]
This method assesses the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
The phosphomolybdenum method is commonly used to determine the total antioxidant capacity.
The in vitro activity against Plasmodium falciparum is a key indicator of potential antimalarial properties.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been fully elucidated, the biological activities of its parent compound, bergenin, have been studied more extensively. Bergenin has been shown to modulate several key signaling pathways involved in inflammation and cancer.[5][6][7]
Bergenin has been reported to exert anti-inflammatory effects by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]
Bergenin has demonstrated potential anticancer activity by targeting several deregulated cell signaling pathways, including ERK1/2, JAK/STAT, and PI3K/Akt.[5][7] This modulation can lead to the induction of apoptosis and inhibition of cancer cell proliferation.
Bergenin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.[8][9] This activation can contribute to therapeutic effects in conditions like alcoholic liver disease by inhibiting hepatic fat deposition.[8]
References
- 2. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 8. Bergenin inhibits hepatic fat deposition by activating the AMPK signaling pathway, thereby attenuating alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a naturally occurring isocoumarin with a rich history in traditional medicine.[1][2][3][4][5] Found in a variety of plants, notably of the Bergenia species, this compound and its derivatives have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive literature review of 4-O-Galloylbergenin and its related compounds, with a focus on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. While substantial research has been conducted on bergenin and its various derivatives, it is important to note that specific experimental data for this compound is limited in the current scientific literature. Therefore, this review will extensively cover the properties and activities of closely related and well-studied analogs, such as 11-O-galloylbergenin, to provide a comprehensive understanding of this class of compounds.
Natural Sources, Isolation, and Synthesis
Bergenin and its galloylated derivatives are primarily isolated from plant sources. Bergenin is abundantly found in plants of the Saxifragaceae family, such as Bergenia purpurascens.[2] The isolation of these compounds typically involves extraction from dried and powdered plant material, followed by chromatographic separation.
A general workflow for the isolation and identification of these natural products is depicted below:
References
- 1. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of 4-O-Galloylbergenin from Ardisia gigantifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation of 4-O-Galloylbergenin, a bioactive compound, from the rhizomes of Ardisia gigantifolia. The procedure outlines a general workflow encompassing extraction, fractionation, and chromatographic purification. While the specific experimental details are based on established phytochemical isolation techniques for related compounds, this protocol offers a comprehensive guide for obtaining this compound for research and drug development purposes. Quantitative data on the antioxidant activity of the isolated compound is also presented.
Introduction
Ardisia gigantifolia Stapf. is a plant species that has been a source of various bioactive compounds. Among these, bergenin derivatives have garnered significant interest due to their potential therapeutic properties. This compound is one such derivative isolated from the rhizomes of this plant.[1][2] This document details a representative protocol for its isolation and purification.
Quantitative Data
The antioxidant activity of this compound and other isolated compounds from Ardisia gigantifolia was evaluated using a DPPH free-radical scavenging assay. The results are summarized in the table below.[1][2]
| Compound | EC₅₀ (µmol L⁻¹) |
| This compound | 7.8 |
| 11-O-(3'-O-methylgalloyl) bergenin | 9.7 |
| 11-O-Galloylbergenin | 9.0 |
| Vitamin C (Positive Control) | 28.3 |
Experimental Protocol
This protocol describes a general procedure for the isolation of this compound from the rhizomes of Ardisia gigantifolia.
1. Plant Material Collection and Preparation:
-
Collect fresh rhizomes of Ardisia gigantifolia.
-
Clean the rhizomes to remove any soil and debris.
-
Air-dry the rhizomes in a shaded, well-ventilated area until they are brittle.
-
Grind the dried rhizomes into a coarse powder.
2. Extraction:
-
Macerate the powdered rhizomes with 95% ethanol at room temperature for a period of 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Fractionation:
-
Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and concentrate them to dryness using a rotary evaporator.
-
The ethyl acetate fraction is expected to be enriched with phenolic compounds like this compound.
4. Chromatographic Purification:
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient solvent system of increasing polarity, typically starting with a mixture of chloroform and methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the target compound by Prep-HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
-
5. Structure Elucidation:
-
Confirm the structure of the isolated compound as this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[1][2]
Visualizations
// Node Definitions Plant [label="Ardisia gigantifolia Rhizomes", fillcolor="#F1F3F4", fontcolor="#202124"]; Powder [label="Dried Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Ethanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractionation [label="Solvent Partitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EtOAc_Fraction [label="Ethyl Acetate Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Chromatography [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude_Fractions [label="Crude Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_HPLC [label="Preparative HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Structural Elucidation (NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Plant -> Powder [label="Drying & Grinding"]; Powder -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> EtOAc_Fraction; EtOAc_Fraction -> Column_Chromatography; Column_Chromatography -> Crude_Fractions; Crude_Fractions -> Prep_HPLC; Prep_HPLC -> Pure_Compound; Pure_Compound -> Analysis; }
Caption: A representative diagram of a generic signaling pathway.
References
High-Performance Liquid Chromatography (HPLC) method for 4-o-Galloylbergenin analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-o-Galloylbergenin, a natural phenolic compound. The described protocol is designed for accuracy, precision, and robustness, making it suitable for routine quality control, phytochemical analysis, and pharmacokinetic studies. This application note includes comprehensive experimental protocols, method validation parameters, and a visual representation of the analytical workflow.
Introduction
This compound is a derivative of bergenin, a C-glycoside of 4-O-methyl gallic acid. Bergenin and its derivatives are known to possess various pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties. Accurate and reliable quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for standardization, efficacy evaluation, and pharmacokinetic profiling. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
Preparation of Standard Solutions
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from plant material)
-
Extraction:
-
Weigh 1.0 g of the dried and powdered plant material.
-
Add 25 mL of 80% methanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Collect the supernatant.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While a specific signaling pathway for this compound is not extensively documented, its structural similarity to other polyphenols suggests potential involvement in antioxidant and anti-inflammatory pathways. The following diagram illustrates a hypothetical pathway based on known activities of similar compounds.
Caption: Hypothetical signaling pathway for the antioxidant and anti-inflammatory effects of this compound.
Conclusion
The HPLC method detailed in this application note is a reliable and reproducible technique for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for the quality control of herbal products and for various research applications in drug discovery and development.
Application Notes and Protocols for the Laboratory Synthesis of 4-O-Galloylbergenin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory synthesis of 4-O-galloylbergenin, a derivative of the natural product bergenin. The protocol outlines a multi-step synthetic route involving a strategic protection-deprotection strategy to achieve regioselective galloylation at the 4-O-position of the bergenin scaffold. This methodology is crucial for the targeted synthesis of bergenin derivatives for further investigation in drug discovery and development.
Synthetic Strategy Overview
The synthesis of this compound from commercially available bergenin requires a four-step process to ensure the selective esterification of the C4-hydroxyl group. Bergenin possesses multiple reactive hydroxyl groups: two phenolic hydroxyls on the gallic acid-derived core and three secondary hydroxyls on the C-glycosidically linked glucose moiety. To achieve regioselectivity, a protection-deprotection strategy is employed, as illustrated in the workflow below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the modification of bergenin and related glycosides.[1][2] Researchers should adapt and optimize these conditions as necessary based on their laboratory settings and analytical observations.
Protocol 2.1: Step 1 - Protection of Phenolic Hydroxyl Groups
This step involves the protection of the two phenolic hydroxyl groups at positions C8 and C10 of bergenin using benzyl bromide.
Materials:
-
Bergenin
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve bergenin (1.0 equiv) in anhydrous DMF in a round-bottom flask.
-
Add K₂CO₃ (8.0 equiv) to the solution.
-
Add benzyl bromide (2.5 equiv) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 8,10-Di-O-benzylbergenin.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | ~90% | [1] |
Protocol 2.2: Step 2 - Protection of C3 and C11 Hydroxyl Groups
This protocol describes the formation of a benzylidene acetal across the C3 and C11 hydroxyl groups.
Materials:
-
8,10-Di-O-benzylbergenin
-
Benzaldehyde dimethyl acetal
-
Camphorsulfonic acid (CSA)
-
Anhydrous acetonitrile (CH₃CN)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Dissolve 8,10-Di-O-benzylbergenin (1.0 equiv) in anhydrous CH₃CN.
-
Add camphorsulfonic acid (catalytic amount, e.g., 0.2 equiv).
-
Add benzaldehyde dimethyl acetal (1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours or until TLC indicates the completion of the reaction.
-
Quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a CH₂Cl₂/MeOH gradient) to yield 8,10-Di-O-benzyl-3,11-O-benzylidenebergenin.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | ~90% | [1] |
Protocol 2.3: Step 3 - Galloylation of the C4 Hydroxyl Group
This step involves the esterification of the free C4-hydroxyl group with a protected gallic acid derivative.
Materials:
-
8,10-Di-O-benzyl-3,11-O-benzylidenebergenin
-
3,4,5-Tri-O-benzylgalloyl chloride
-
Anhydrous pyridine or Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Procedure:
-
Prepare 3,4,5-Tri-O-benzylgalloyl chloride from 3,4,5-Tri-O-benzylgallic acid and a chlorinating agent (e.g., oxalyl chloride or thionyl chloride).
-
Dissolve 8,10-Di-O-benzyl-3,11-O-benzylidenebergenin (1.0 equiv) in anhydrous pyridine or DCM in a flame-dried flask under an inert atmosphere.
-
Add DMAP (0.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4,5-Tri-O-benzylgalloyl chloride (1.2 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the fully protected this compound derivative.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | Estimated 70-85% | Based on similar esterification reactions |
Protocol 2.4: Step 4 - Deprotection
The final step is the removal of all benzyl and benzylidene protecting groups via catalytic hydrogenation.
Materials:
-
Fully protected this compound derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., triethylsilane)
Procedure:
-
Dissolve the protected compound in MeOH or THF.
-
Add 10% Pd/C catalyst (catalytic amount, e.g., 10-20% by weight).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product, this compound, by a suitable method such as recrystallization or column chromatography if necessary.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | >90% | Based on standard debenzylation procedures |
Signaling Pathway Context (Hypothetical)
While the synthesis itself is a chemical process, the resulting this compound derivatives are often evaluated for their biological activity. For instance, bergenin and its derivatives have been studied for their anti-inflammatory effects, which can involve the modulation of cellular signaling pathways. A hypothetical pathway that could be investigated is the NF-κB signaling pathway, which is central to inflammation.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Disclaimer: The provided protocols are intended as a guide for trained research professionals. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions, particularly reaction times and purification methods, may require optimization.
References
Application Note: Quantification of 4-o-Galloylbergenin using UHPLC-Q-Orbitrap-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 4-o-Galloylbergenin in various matrices using Ultra-High-Performance Liquid Chromatography coupled with a Q-Orbitrap Mass Spectrometer (UHPLC-Q-Orbitrap-MS/MS). This compound, a derivative of the well-known bioactive compound bergenin, is of increasing interest due to its potential pharmacological activities, including antioxidant and anti-inflammatory effects. The method described herein provides the necessary protocols for accurate and precise quantification, essential for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development.
Introduction
Bergenin is a C-glucoside of 4-O-methyl gallic acid with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and antiviral properties. Its derivatives, such as this compound, are also gaining attention for their potential therapeutic benefits. The addition of a galloyl moiety can significantly enhance the biological activity of the parent compound, particularly its antioxidant capacity. Accurate quantification of this compound is crucial for understanding its pharmacological profile and for the standardization of natural products containing this compound. The UHPLC-Q-Orbitrap-MS/MS platform offers high resolution and mass accuracy, enabling selective and sensitive quantification of target analytes in complex matrices.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for plant-based materials is provided below. This should be optimized based on the specific matrix.
Materials:
-
Plant material (e.g., leaves, stem) containing this compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh 1 g of homogenized and dried plant material.
-
Add 10 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UHPLC-Q-Orbitrap-MS/MS analysis.
UHPLC-Q-Orbitrap-MS/MS Method
Instrumentation:
-
UHPLC system coupled to a Q-Orbitrap mass spectrometer.
UHPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Q-Orbitrap-MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative |
| Spray Voltage | 3.5 kV |
| Capillary Temp. | 320 °C |
| Sheath Gas | 40 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
| Scan Type | Full MS / dd-MS2 (Data-Dependent MS/MS) |
| Full MS Resolution | 70,000 |
| MS/MS Resolution | 17,500 |
| Precursor Ion | m/z 479.1037 [M-H]⁻ |
| Product Ions | To be determined (likely fragments include m/z 327.0716 [M-H-galloyl]⁻ and m/z 169.0142 [galloyl-H]⁻) |
| Collision Energy | Optimized for the specific instrument (e.g., stepped HCD 20, 30, 40 eV) |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the UHPLC-Q-Orbitrap-MS/MS method for the quantification of this compound. These values are illustrative and require experimental validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery (%) | 85 - 115% |
Method Validation Protocol
A full method validation should be performed according to international guidelines (e.g., ICH Q2(R1)).
-
Specificity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time of this compound.
-
Linearity: Prepare a series of calibration standards of this compound in the desired matrix and inject them in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²) of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days. The precision is expressed as the relative standard deviation (%RSD).
-
Accuracy: Determine the accuracy by comparing the measured concentration of the QC samples to their nominal concentrations. The accuracy is expressed as the relative error (%RE).
-
Recovery: Evaluate the extraction efficiency of the sample preparation method by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample at three different concentrations.
Visualizations
Experimental Workflow
Caption: UHPLC-Q-Orbitrap-MS/MS workflow for this compound.
Proposed MS/MS Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in negative ion mode.
Hypothetical Signaling Pathway Inhibition by Bergenin
While the specific signaling pathways of this compound are not yet fully elucidated, the anti-inflammatory activity of its parent compound, bergenin, is known to involve the inhibition of the NF-κB pathway. The galloyl moiety is a potent antioxidant and likely contributes to the overall activity through radical scavenging.
Caption: Inhibition of the NF-κB signaling pathway by bergenin.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound using UHPLC-Q-Orbitrap-MS/MS. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, will enable researchers to accurately and reliably measure this compound in various samples. The high sensitivity and selectivity of the Q-Orbitrap platform make it an ideal tool for the analysis of complex natural product extracts and for supporting the development of new therapeutic agents. Further studies are warranted to fully elucidate the specific biological mechanisms of this compound.
Application Note: DPPH Radical Scavenging Assay Protocol for 4-o-Galloylbergenin
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3] DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm.[2][4] When an antioxidant compound, such as 4-o-Galloylbergenin, donates a hydrogen atom or an electron to DPPH, the radical is neutralized.[4][5] This reduction of the DPPH radical results in a color change from purple to a pale yellow, which can be quantified by measuring the decrease in absorbance.[4] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant. Phenolic compounds, like galloylated derivatives, are known to be effective radical scavengers through mechanisms such as Hydrogen Atom Transfer (HAT).[2][4][6] This protocol provides a detailed method for assessing the DPPH radical scavenging activity of this compound and determining its IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), (M.W. 394.32)
-
Ascorbic Acid or Quercetin (Positive Control)
-
Spectrophotometric grade Methanol or Ethanol
-
96-well microplate or quartz cuvettes
-
Adjustable micropipettes
-
Vortex mixer
-
UV-Vis Spectrophotometer or Microplate Reader
-
Aluminum foil
Experimental Protocols
3.1. Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle or a flask wrapped in aluminum foil at 4°C to protect it from light.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol or ethanol.[7] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[2][4] This solution should be prepared fresh daily.[1]
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol or ethanol to prepare a stock solution of known concentration.
-
Serial Dilutions of this compound: Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[8]
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a known antioxidant like Ascorbic Acid or Quercetin in the same manner as the test compound.
-
Serial Dilutions of Positive Control: Prepare a series of dilutions of the positive control identical to the concentrations used for the test compound.
3.2. Assay Procedure (96-Well Plate Method)
-
Plate Setup: Add 100 µL of the DPPH working solution to each well of a 96-well microplate.[7]
-
Sample Addition: Add 100 µL of the various dilutions of this compound to their respective wells.
-
Control Setup:
-
Positive Control: Add 100 µL of each dilution of the positive control (e.g., Ascorbic Acid) to separate wells.
-
Blank (Negative Control): Add 100 µL of the solvent (methanol/ethanol) instead of the sample. This serves as the control absorbance (A0).[8]
-
Sample Color Control: Add 100 µL of each sample dilution to wells containing 100 µL of methanol (instead of DPPH) to measure any background absorbance from the sample itself.[5]
-
-
Incubation: Mix the contents of the wells thoroughly. Cover the plate and incubate in the dark at room temperature for 30 minutes.[2][4][7]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][7]
Data Presentation and Analysis
4.1. Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula[8][9]:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the blank (DPPH solution without the sample).
-
A₁ is the absorbance of the sample (or positive control) with the DPPH solution. If the sample has significant background absorbance, subtract the absorbance of the sample color control from A₁.
4.2. Determination of IC50 Value
The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical. It is determined by plotting the % Inhibition against the corresponding concentrations of this compound.[7][10] A linear regression equation (y = mx + c) can be derived from the graph, where y = 50.[10][11][12]
IC50 = (50 - c) / m
4.3. Example Data Summary
The following table presents hypothetical data for the DPPH radical scavenging activity of this compound. Based on published data for the structurally similar 11-O-galloylbergenin, which shows potent antioxidant activity with an EC50 value around 7.2-7.4 µg/mL, the expected results for this compound would be in a similar range.[13][14]
| Concentration (µg/mL) | Mean Absorbance (A₁) | % Inhibition |
| Blank (A₀) | 1.015 | 0% |
| 6.25 | 0.650 | 35.96% |
| 12.50 | 0.425 | 58.13% |
| 25.00 | 0.210 | 79.31% |
| 50.00 | 0.105 | 89.65% |
| 100.00 | 0.060 | 94.09% |
Note: Data is for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.
Safety Precautions
-
DPPH can be an irritant. It is advisable to wear gloves and eye protection when handling the solid compound or its solutions.[1]
-
Methanol and ethanol are flammable organic solvents. All procedures should be performed in a well-ventilated area, away from open flames.[1]
-
Consult the Safety Data Sheet (SDS) for this compound for any specific handling precautions.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. marinebiology.pt [marinebiology.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DPPH radical scavenging activity [bio-protocol.org]
- 9. iomcworld.com [iomcworld.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. youtube.com [youtube.com]
- 13. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferric Reducing Antioxidant Power (FRAP) Assay of 4-o-Galloylbergenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-o-Galloylbergenin is a natural phenolic compound, a derivative of bergenin, which has been isolated from plants such as Ardisia gigantifolia.[1] Phenolic compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, which are often linked to their antioxidant properties. Antioxidants are crucial in combating oxidative stress, a physiological condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them.[2] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized, simple, and cost-effective method to assess the total antioxidant capacity of a substance.[3] It measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH.[4][5] This reduction results in the formation of a colored complex, the intensity of which is proportional to the antioxidant power of the sample.[5] These application notes provide a detailed protocol for evaluating the antioxidant potential of this compound using the FRAP assay.
Principle of the FRAP Assay
The FRAP assay is a colorimetric method based on a redox reaction.[4] At a low pH (typically 3.6), antioxidants in the sample reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[6] This reduction results in an intense blue color, which can be measured by monitoring the change in absorbance at a specific wavelength, typically between 593 and 595 nm.[5][7] The antioxidant capacity of the sample is then determined by comparing its absorbance change to that of a standard, usually ferrous sulfate (FeSO₄) or a Trolox standard.[8]
Quantitative Data on Related Compounds
| Compound | Assay | Result | Reference |
| Bergenin | DPPH Radical Scavenging | IC₅₀: 99.807 ± 3.120 µg/mL | [9] |
| Reducing Power Assay | EC₅₀: 24.915 ± 1.326 µg/mL | [9] | |
| 11-O-Galloylbergenin | DPPH Radical Scavenging | EC₅₀: 7.276 ± 0.058 µg/mL | [9] |
| Reducing Power Assay | EC₅₀: 5.208 ± 0.095 µg/mL | [9] | |
| Total Antioxidant Capacity | 951.50 ± 109.64 µmol/mg (as Ascorbic Acid Equivalent) | [9] |
Experimental Protocol: FRAP Assay for this compound
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.
Materials and Reagents
-
This compound (dissolved in a suitable solvent like DMSO or methanol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium acetate trihydrate (C₂H₃NaO₂·3H₂O)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Methanol (or another suitable solvent for the test compound)
-
Distilled or deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid. Adjust the pH to 3.6 with HCl and bring the final volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent (Working Solution): Prepare fresh before each use by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[3] Incubate the freshly prepared FRAP reagent at 37°C for 15 minutes before use.
-
Ferrous Sulfate Standard Solutions: Prepare a stock solution of 2 mM FeSO₄·7H₂O in distilled water. From this stock, prepare a series of dilutions (e.g., 0, 100, 200, 400, 600, 800, 1000 µM) to generate a standard curve.
-
This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions of the sample to be tested. It is recommended to test several concentrations to ensure the readings fall within the linear range of the standard curve.
Assay Procedure
-
Standard Curve:
-
Add 20 µL of each ferrous sulfate standard dilution into separate wells of the 96-well plate.
-
Add 20 µL of distilled water to a well to serve as the blank.
-
-
Sample and Control:
-
Add 20 µL of each this compound sample dilution into separate wells.
-
If the sample solution is colored, prepare a sample blank by adding 20 µL of the sample dilution to a well, which will later have buffer added instead of the FRAP reagent.
-
-
Reaction Initiation:
-
Add 180 µL of the pre-warmed FRAP reagent to all wells containing the standards and samples.
-
For sample blanks, add 180 µL of acetate buffer.
-
Mix the contents of the wells gently using a plate shaker or by pipetting.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time. A standard incubation time is 4-6 minutes, but this can be extended up to 30 minutes depending on the reaction kinetics of the compound being tested.[5] It is advisable to perform a kinetic reading to determine the optimal incubation time where the reaction reaches a plateau.
-
-
Measurement:
-
Measure the absorbance at 593 nm using a microplate reader.
-
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank (0 µM FeSO₄) from the absorbance readings of all the ferrous sulfate standards. Plot the corrected absorbance values against the concentration of FeSO₄ (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Sample Antioxidant Capacity:
-
Subtract the absorbance of the sample blank (if used) from the absorbance of the corresponding sample.
-
Use the equation from the standard curve to calculate the Fe²⁺ equivalent concentration for each sample dilution.
-
The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per milligram or micromole of the test compound.
Calculation: FRAP Value (µmol Fe²⁺/mg) = (Fe²⁺ concentration from standard curve (µM) / Sample concentration (mg/L))
-
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps in the FRAP assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. jmp.ir [jmp.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 4-o-Galloylbergenin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture-based assays to evaluate the cytotoxic properties of 4-o-Galloylbergenin, a derivative of the natural compound bergenin. The provided protocols and data will enable researchers to assess its potential as an anti-cancer agent.
Introduction to this compound
This compound is a derivative of bergenin, a C-glycoside of 4-O-methyl gallic acid.[1] While bergenin itself exhibits a range of biological activities, including anticancer effects, its derivatives, particularly those esterified with phenolic acids like gallic acid, are of significant interest for their potentially enhanced therapeutic properties.[2] Studies on various bergenin derivatives have demonstrated significant cytotoxic activity against cancer cell lines, suggesting that this compound may also possess potent anti-proliferative and pro-apoptotic effects.[3] The cytotoxic mechanisms of bergenin and its derivatives are believed to involve the induction of oxidative stress, mitochondrial apoptosis, and cell cycle arrest.[1]
Quantitative Cytotoxicity Data of Bergenin Derivatives
While specific IC50 values for this compound are not yet widely published, data from closely related bergenin derivatives provide a strong indication of its potential cytotoxic potency. The following table summarizes the cytotoxic activity of various bergenin derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Piperazine-linked bergenin derivatives | CAL-27 (Tongue Cancer) | MTT | 15.41–92.9 | [3] |
| Piperazine-linked bergenin derivatives | SCC09 (Oral Cancer) | MTT | 17.41–91.9 | [3] |
| Bergenin | MCF-7 (Breast Cancer) | MTT | 135.06 µg/mL | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide - PI).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Logical Experimental Design
The following diagram outlines the logical progression of experiments to comprehensively evaluate the cytotoxic effects of this compound.
Caption: Logical flow of experiments for cytotoxicity testing.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antiplasmodial Assay of 4-O-Galloylbergenin against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, necessitating the discovery of novel and effective antimalarial agents. Natural products are a rich source of bioactive compounds with therapeutic potential. 4-O-Galloylbergenin, a derivative of bergenin, has demonstrated promising antiplasmodial activity in preliminary studies. This document provides detailed application notes and protocols for the in vitro assessment of this compound's efficacy against Plasmodium falciparum, the deadliest species of human malaria parasite. The protocols focus on the widely used SYBR Green I-based fluorescence assay for parasite growth inhibition.
This compound: Antiplasmodial Activity
This compound, also referred to in the literature as 11-O-Galloylbergenin, has been evaluated for its in vitro activity against chloroquine-sensitive strains of P. falciparum. The 50% inhibitory concentration (IC50) values have been determined using the parasite lactate dehydrogenase (pLDH) assay.
Data Presentation
The following table summarizes the reported in vitro antiplasmodial activity of this compound against the D10 strain of P. falciparum.
| Compound | P. falciparum Strain | Assay Method | IC50 (µM) | Reference |
| This compound | D10 (chloroquine-sensitive) | pLDH Assay | < 8.0[1][2][3][4][5] | Khan et al., 2016 |
| This compound | D10 (chloroquine-sensitive) | pLDH Assay | < 2.5 | Nisar et al., 2011 |
| Chloroquine (Control) | D10 (chloroquine-sensitive) | pLDH Assay | 0.031 ± 0.002[1] | Khan et al., 2016 |
Note on Cytotoxicity and Selectivity Index: As of the latest literature review, specific cytotoxicity data (CC50) for this compound against mammalian cell lines has not been reported. The determination of the CC50 value is a critical next step to calculate the Selectivity Index (SI = CC50 / IC50), a key parameter in assessing the therapeutic potential of a compound. A higher SI value indicates greater selectivity for the parasite over host cells. While the parent compound, bergenin, has been shown to have low cytotoxicity in some studies, this cannot be directly extrapolated to this compound.[6]
Experimental Protocols
The following is a detailed protocol for the SYBR Green I-based fluorescence assay, a standard and high-throughput method for determining the antiplasmodial activity of compounds in vitro.
Protocol 1: In Vitro Antiplasmodial SYBR Green I Assay
1. Materials and Reagents:
-
Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+ blood type)
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, sodium bicarbonate, and 10% Albumax II or human serum)
-
This compound (stock solution in DMSO)
-
Chloroquine or Artemisinin (control drug)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, flat-bottom microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Humidified incubator at 37°C
-
Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)
2. Parasite Culture Maintenance:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 2-5% hematocrit in complete culture medium.
-
Incubate the culture flasks at 37°C in a humidified incubator with the specified gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before initiating the assay.
3. Assay Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5%.
-
Prepare serial dilutions of a standard antimalarial drug (e.g., chloroquine) as a positive control.
-
Include a drug-free medium control (negative control) and a non-infected erythrocyte control (background).
-
-
Plate Seeding:
-
Prepare a parasite culture suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite suspension to each well of a 96-well plate.
-
Add 20 µL of the diluted compounds, control drugs, or drug-free medium to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock to a final concentration of 1x in the lysis buffer.
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
4. Data Analysis:
-
Subtract the background fluorescence values (non-infected erythrocytes) from all experimental wells.
-
Express the fluorescence intensity as a percentage of the drug-free control (100% growth).
-
Plot the percentage of parasite inhibition against the log of the drug concentration.
-
Calculate the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Visualizations
Diagram 1: Experimental Workflow for SYBR Green I Assay
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
Diagram 2: Logical Relationship in Antiplasmodial Drug Discovery
Caption: A simplified funnel for antiplasmodial drug discovery.
References
- 1. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 2. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Molecular docking simulation of 4-o-Galloylbergenin with protein targets
Application Notes: Molecular Docking of 4-o-Galloylbergenin
Introduction
This compound is a derivative of bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid[1]. Bergenin and its derivatives, such as 11-O-Galloylbergenin, have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiplasmodial, and anticancer effects[1][2][3][4]. Molecular docking is a powerful computational method used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein)[5][6]. This technique provides valuable insights into the molecular basis of a compound's activity, helping to identify potential protein targets and elucidate mechanisms of action at an atomic level[7]. These application notes provide a comprehensive protocol for performing a molecular docking simulation of this compound against relevant protein targets.
Potential Therapeutic Targets
While research on this compound is emerging, studies on the closely related compound 11-O-Galloylbergenin have identified several potential protein targets across different therapeutic areas. These targets serve as excellent starting points for docking studies with this compound.
| Protein Target | PDB ID | Function & Disease Relevance | Reference |
| Superoxide Dismutase (SOD) | 1SPD | Antioxidant defense; protects cells from oxidative damage. | [6] |
| Glutathione Peroxidase (GPX) | 1GP1 | Antioxidant enzyme; catalyzes the reduction of hydrogen peroxide. | [6] |
| Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | 1T2D | Essential for energy production in the malaria parasite. | [2] |
| Plasmodium falciparum Gametocyte Protein (Pfg27) | 1Y2A | Vital for gametocyte production in the sexual phase of the malaria parasite. | [2] |
| Lipoxygenase (LOX) | 1N8Q | Involved in the inflammatory pathway (arachidonic acid metabolism). | [3] |
| VEGF Receptor 2 (VEGFR-2) | 1Y6A | Key mediator of angiogenesis (new blood vessel formation) in cancer. | [8] |
| Akt1 (Protein Kinase B) | 3O96 | Central node in signaling pathways controlling cell growth, proliferation, and survival; often dysregulated in cancer. | [8][9] |
Experimental Protocols
This section outlines a detailed protocol for performing a molecular docking simulation using AutoDock Vina, a widely used and effective open-source docking program[10][11].
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT) : For preparing protein and ligand files[10].
-
AutoDock Vina : The docking engine[12].
-
Open Babel : For file format conversion and initial 3D structure generation[12].
-
Discovery Studio Visualizer or PyMOL : For visualization and analysis of results[11].
-
Protein Data Bank (PDB) : To download 3D structures of protein targets.
-
PubChem Database : To download the 3D structure of the ligand, this compound.
Workflow for Molecular Docking Simulation
Caption: General workflow for molecular docking simulation.
Protocol Steps
Step 1: Ligand Preparation (this compound)
-
Obtain Ligand Structure : Download the 3D structure of this compound from the PubChem database in SDF format.
-
Convert to 3D and Optimize : Use Open Babel to convert the 2D or 3D SDF file to a PDB file and perform an initial energy minimization to obtain a reasonable 3D conformation[13].
-
Prepare PDBQT File :
-
Load the ligand PDB file into AutoDockTools (ADT)[14].
-
ADT will automatically detect the root and set up rotatable bonds. The user can verify and adjust these if necessary.
-
Assign Gasteiger charges, which are crucial for calculating electrostatic interactions[14].
-
Merge non-polar hydrogens to simplify the structure.
-
Save the prepared ligand in PDBQT format. This format includes atomic coordinates, partial charges, and atom types[10].
-
Step 2: Protein (Receptor) Preparation
-
Obtain Protein Structure : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1Y6A for VEGFR-2).
-
Clean the Protein :
-
Load the PDB file into ADT or another molecular viewer[11].
-
Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands[13][15]. This ensures the docking is performed on a clean receptor.
-
If the protein is a multimer, retain only the chain containing the active site of interest[13].
-
-
Prepare for Docking :
Step 3: Grid Box Generation
-
Define the Binding Site : The grid box defines the three-dimensional space where the docking algorithm will search for binding poses[10].
-
Set Grid Parameters :
-
In ADT, open the prepared protein (PDBQT).
-
Go to Grid -> Grid Box[16].
-
Center the grid box on the active site of the protein. If the active site is unknown, it can be predicted using tools like CASTp or by centering the grid on the location of the co-crystallized ligand (if available)[11][17].
-
Adjust the dimensions (x, y, z) of the grid box to ensure it fully encompasses the binding pocket, providing enough space for the ligand to move and rotate freely.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create Configuration File : Create a text file (e.g., conf.txt) and specify the paths to the input files and the grid box parameters[18].
-
Execute Vina : Run AutoDock Vina from the command line, pointing to the configuration file[19]. vina --config conf.txt --log results.log
-
Exhaustiveness : The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the best binding mode but also increase computation time. A default value of 8 is often sufficient[19].
Step 5: Analysis and Visualization of Results
-
Analyze Log File : The output log file (results.log) contains the binding affinity scores (in kcal/mol) for the top-predicted binding poses. The most negative score represents the strongest predicted binding affinity.
-
Visualize Poses : The output PDBQT file (results.pdbqt) contains the coordinates of the docked ligand poses. Load this file, along with the receptor PDBQT file, into a visualization tool like Discovery Studio or PyMOL.
-
Examine Interactions : Analyze the best-scoring pose to identify key molecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges This analysis reveals which amino acid residues in the protein's active site are critical for binding this compound.
-
Quantitative Data Summary
The following table summarizes molecular docking results for the related compound, 11-O-Galloylbergenin, against antioxidant and antiplasmodial protein targets. These values can serve as a benchmark for comparison when docking this compound.
| Ligand | Protein Target | Binding Affinity / Docking Score | Key Interacting Residues | Reference |
| 11-O-Galloylbergenin | Superoxide Dismutase (SOD) | High Docking Score | Not specified | [6] |
| 11-O-Galloylbergenin | Glutathione Peroxidase (GPX) | High Docking Score | Not specified | [6] |
| 11-O-Galloylbergenin | PfLDH | High Binding Affinity | Not specified | [2] |
| 11-O-Galloylbergenin | Pfg27 | High Binding Affinity | Lys198, Arg109, Asn108, Asn197 (for Bergenin) | [2] |
*Specific kcal/mol values were not provided in the source abstracts, but the compound was reported to have a higher score and affinity compared to bergenin.
Signaling Pathway Visualization
Molecular docking can suggest how a compound might interfere with cellular signaling. Based on targets identified for similar galloyl-containing compounds, this compound could potentially inhibit the VEGF signaling pathway, which is crucial for tumor angiogenesis.[8][20].
Caption: Potential inhibition of the VEGF signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchtrend.net [researchtrend.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking analysis of penta-galloyl-glucose with VEGF signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 4-O-Galloylbergenin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylbergenin is a derivative of bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid. Found in plants such as Ardisia gigantifolia, it is investigated for various pharmacological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experiment to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation of this compound stock solutions, including information on its physicochemical properties, recommended solvents, and storage conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₀O₁₃ | [1][] |
| Molecular Weight | 480.38 g/mol | [1][][3] |
| Appearance | Crystalline solid (typical for similar compounds) | N/A |
| Solubility | No specific data available. Based on related compounds (bergenin and gallic acid), it is expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in aqueous buffers. | [4][5][6] |
| Storage (Solid) | Store at -20°C for long-term stability. | [6] |
Experimental Protocols
Preparing a High-Concentration Primary Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution due to its broad solvating power for organic molecules.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
Protocol:
-
Determine the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example: For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 480.38 g/mol = 4.80 mg
-
Weigh the this compound. Using an analytical balance, carefully weigh the calculated mass of the compound.
-
Dissolve in DMSO. Add the weighed this compound to a sterile microcentrifuge tube or amber vial. Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution with 4.80 mg of the compound).
-
Ensure complete dissolution. Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage of the primary stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light. Under these conditions, the DMSO stock solution should be stable for several months.
Preparing Working Solutions by Serial Dilution
Working solutions are typically prepared by diluting the high-concentration primary stock solution into an appropriate aqueous buffer or cell culture medium.
Materials:
-
Primary stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile tubes
-
Pipettes
Protocol:
-
Calculate the required volume of the stock solution. Use the following formula (M1V1 = M2V2): (Concentration of stock) x (Volume of stock) = (Final concentration) x (Final volume) Example: To prepare 1 mL of a 100 µM working solution from a 10 mM stock solution: (10,000 µM) x (V1) = (100 µM) x (1 mL) V1 = (100 µM x 1 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Perform the dilution. Add 990 µL of the desired aqueous buffer or cell culture medium to a sterile tube. Add 10 µL of the 10 mM primary stock solution.
-
Mix thoroughly. Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Check for precipitation. After dilution, visually inspect the working solution for any signs of precipitation. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. If precipitation occurs, a lower concentration working solution may need to be prepared, or a different co-solvent system could be explored.
-
Use immediately. It is recommended to prepare fresh aqueous working solutions for each experiment. Based on the stability of the related compound bergenin in neutral and alkaline solutions, aqueous solutions of this compound may be prone to hydrolysis.[4][5] Storing aqueous solutions for more than one day is not recommended.[6]
Workflow Diagram
Caption: Workflow for the preparation of stock and working solutions of this compound.
References
Application of 4-o-Galloylbergenin as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-o-Galloylbergenin is a derivative of bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid. While bergenin and its other derivatives, such as 11-O-galloylbergenin, have been extensively studied for their various biological activities, this compound is a less characterized compound. However, emerging data suggests its potential as a potent antioxidant, making it a valuable analytical standard for researchers in natural product chemistry, pharmacology, and drug discovery. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, including its quantification and evaluation of its biological activities.
Physicochemical Properties
| Property | Value |
| CAS Number | 82958-45-0 |
| Molecular Formula | C₂₁H₂₀O₁₃ |
| Molecular Weight | 480.38 g/mol |
| Source | Can be isolated from the rhizome of Ardisia gigantifolia.[1] |
Application as an Analytical Standard
This compound can be used as a reference standard for the qualitative and quantitative analysis of herbal extracts and other natural product samples. Its distinct chemical structure allows for clear identification and quantification using modern analytical techniques.
Recommended Analytical Method: UPLC-MS/MS
Instrumentation:
-
UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Suggested):
-
Column: Acquity UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient can be optimized to achieve separation from other components in the sample matrix. A suggested starting point is a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Suggested):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for phenolic compounds.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Precursor Ion [M-H]⁻: ~479.09 m/z
-
Product Ions: To be determined experimentally. Likely fragments would include the galloyl moiety and the bergenin core.
-
-
Source Parameters: Optimization of cone voltage and collision energy is crucial for achieving maximum sensitivity.
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol or DMSO.
-
Perform serial dilutions to prepare a series of working standard solutions (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Use these standards to construct a calibration curve for quantification.
Biological Activity and Experimental Protocols
Preliminary data indicates that this compound possesses significant antioxidant activity.[8] Further research into its potential anti-inflammatory and anticancer effects is warranted, given the activities of related bergenin derivatives.
Antioxidant Activity
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free-radical scavenging ability of a compound.
Quantitative Data:
| Compound | EC₅₀ (µM) | Reference |
| This compound | 7.8 | [8] |
| Vitamin C (Positive Control) | 28.3 | [8] |
Experimental Protocol: [1][9][10][11][12]
-
Reagent Preparation:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Test sample stock solution: Prepare a 1 mM stock solution of this compound in methanol or DMSO.
-
Positive control: Prepare a 1 mM stock solution of ascorbic acid (Vitamin C) in water.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test sample and positive control in a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only the solvent and DPPH solution should also be measured.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The EC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
DPPH Radical Scavenging Assay Workflow
Potential Anti-inflammatory and Anticancer Activities
Bergenin and its derivatives have shown promise as anti-inflammatory and anticancer agents.[1][9] It is plausible that this compound may exhibit similar activities. The following are suggested protocols for initial screening.
2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Experimental Protocol (Suggested):
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the amount of nitrite (a stable product of NO).
-
-
Cell Viability: A concurrent MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
3. Anticancer Activity: MTT Assay for Cytotoxicity
Experimental Protocol (Suggested): [8]
-
Cell Lines: A panel of human cancer cell lines can be used, for example:
-
MCF-7 (Breast cancer)
-
A549 (Lung cancer)
-
HeLa (Cervical cancer)
-
HT-29 (Colon cancer)
-
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
-
Signaling Pathway Analysis (Hypothesized)
Based on the known mechanisms of bergenin and other flavonoids, this compound may exert its biological effects through the modulation of key signaling pathways involved in oxidative stress, inflammation, and cell survival.[13]
Hypothesized Signaling Pathways Modulated by this compound
Conclusion
This compound is a promising natural product with demonstrated antioxidant activity. Its utility as an analytical standard is crucial for the accurate identification and quantification in complex matrices. The provided protocols, both established and adapted, offer a framework for researchers to utilize this compound in their studies. Further investigation into its anti-inflammatory, anticancer, and other biological activities, as well as the elucidation of its mechanisms of action, will be valuable for the drug discovery and development community.
References
- 1. marinebiology.pt [marinebiology.pt]
- 2. LC–MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. phcogres.com [phcogres.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. iomcworld.com [iomcworld.com]
- 13. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]
Application Notes and Protocols for Evaluating the Analgesic Effects of 11-O-Galloylbergenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various established in vivo models for assessing the analgesic properties of 11-O-galloylbergenin, a natural compound that has demonstrated significant potential for pain and inflammation management.[1][2] The following sections detail the methodologies for key experiments, present data in a structured format for easy comparison, and visualize experimental workflows and relevant biological pathways.
Data Presentation: Summary of Preclinical Analgesic Models
The following table summarizes key preclinical models relevant for evaluating the analgesic efficacy of 11-O-galloylbergenin.
| Pain Model | Pain Type | Key Readouts | Reported Efficacy of 11-O-Galloylbergenin |
| Hot Plate Test | Thermal, Nociceptive | Paw withdrawal latency | Data not yet available in published literature. |
| Acetic Acid-Induced Writhing Test | Visceral, Inflammatory | Number of writhes | The parent compound, bergenin, has shown efficacy, suggesting potential for 11-O-galloylbergenin.[3] |
| Formalin Test | Inflammatory, Nociceptive | Paw licking/flinching time (Phase I & II) | Significant analgesic activity observed at 20 and 40 mg/kg doses in rats.[1][2] |
| Carrageenan-Induced Paw Edema | Inflammatory | Paw volume/thickness | Significant anti-inflammatory activity at 10, 20, and 30 mg/kg doses in rats.[1][2] |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Chronic Inflammatory | Mechanical allodynia, thermal hyperalgesia | Data not yet available in published literature. |
| Spared Nerve Injury (SNI) | Neuropathic | Mechanical allodynia, thermal hyperalgesia | Data not yet available in published literature. |
Experimental Protocols
Detailed methodologies for the key in vivo assays are provided below. These protocols are designed to ensure reproducibility and accuracy in the evaluation of 11-O-galloylbergenin's analgesic effects.
Hot Plate Test for Thermal Pain
This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[4]
Principle: The latency to a painful response (e.g., paw licking, jumping) when placed on a heated surface is measured. An increase in latency indicates an analgesic effect.[4][5]
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at 52-55°C.[6] A transparent glass cylinder is used to confine the animal to the heated surface.[4]
-
Animals: Mice (20-30g) are commonly used.[5] Animals should be acclimatized to the testing room for at least 30-60 minutes before the experiment.[5]
-
Procedure: a. Administer 11-O-galloylbergenin or vehicle control to the animals via the desired route (e.g., oral, intraperitoneal). b. At a predetermined time after administration (e.g., 30 minutes), place the mouse on the hot plate and start a timer immediately.[7] c. Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[5] d. Stop the timer and remove the animal from the hot plate as soon as a response is observed. This time is recorded as the paw withdrawal latency. e. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[5] If no response is observed within this time, the animal is removed, and the latency is recorded as the cut-off time.
-
Data Analysis: The mean paw withdrawal latency for each treatment group is calculated. A significant increase in latency compared to the vehicle group indicates analgesia.
Acetic Acid-Induced Writhing Test for Visceral Pain
This is a chemical-induced pain model used to screen for peripheral analgesic activity.[8][9]
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of hind limbs). A reduction in the number of writhes indicates an analgesic effect.[8][10][11]
Protocol:
-
Materials: 0.7-1% acetic acid solution in distilled water.[8][10]
-
Animals: Mice (20-30g) are typically used.[8]
-
Procedure: a. Divide animals into treatment groups (vehicle, positive control like Diclofenac Na, and different doses of 11-O-galloylbergenin).[10] b. Administer the test compounds orally or intraperitoneally. c. After a specific absorption period (e.g., 40 minutes), administer acetic acid intraperitoneally (e.g., 0.1 ml/10g body weight).[10] d. Five minutes after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes for a set period (e.g., 10-15 minutes).[8][10]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Formalin Test for Inflammatory Pain
This model is unique as it allows for the assessment of both acute (neurogenic) and tonic (inflammatory) pain.[12][13]
Principle: A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response. Phase I (0-10 minutes) is due to direct C-fiber activation, while Phase II (20-40 minutes) is associated with central sensitization and inflammation.[14][15]
Protocol:
-
Materials: 5% formalin solution in saline.[14]
-
Animals: Rats or mice can be used.[12]
-
Procedure: a. Acclimatize the animals in a transparent observation chamber for 15-30 minutes.[14] b. Administer 11-O-galloylbergenin or vehicle control prior to the formalin injection. c. Inject a small volume of formalin (e.g., 50 µl for rats, 10 µl for mice) subcutaneously into the plantar surface of one hind paw.[14] d. Immediately return the animal to the observation chamber. e. Record the total time spent licking or flinching the injected paw during Phase I (0-10 minutes) and Phase II (20-40 minutes) post-injection.[14][15]
-
Data Analysis: The mean licking/flinching time for each phase is calculated for each treatment group. A significant reduction in this time compared to the control group indicates an analgesic effect.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a long-lasting inflammatory pain state, mimicking chronic inflammatory conditions like arthritis.[16][17]
Principle: A subcutaneous injection of CFA, containing inactivated mycobacteria, into the paw induces a robust and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.[16][18]
Protocol:
-
Materials: Complete Freund's Adjuvant (CFA).
-
Animals: Rats are commonly used.[16]
-
Procedure: a. Inject CFA (e.g., 100-200 µg) into the plantar surface of one hind paw.[17] This will serve as the ipsilateral paw, with the non-injected paw as the contralateral control. b. Pain behaviors (mechanical allodynia and thermal hyperalgesia) are typically assessed at various time points after CFA injection (e.g., 24 hours, and then periodically for several days or weeks).[17] c. Mechanical Allodynia Assessment (Von Frey Test): i. Place the animal on an elevated mesh floor and allow it to habituate.[19] ii. Apply calibrated von Frey filaments of increasing force to the plantar surface of the paw. iii. A positive response is a sharp withdrawal of the paw. The paw withdrawal threshold (PWT) is determined. d. Thermal Hyperalgesia Assessment: i. Use a plantar test apparatus (Hargreaves test) to apply a radiant heat source to the plantar surface of the paw. ii. Record the time taken for the animal to withdraw its paw.
-
Data Analysis: Compare the paw withdrawal threshold and latency between the ipsilateral and contralateral paws and between treatment and vehicle groups. An increase in PWT and withdrawal latency in the ipsilateral paw of the treated group indicates an analgesic effect.
Spared Nerve Injury (SNI) Model for Neuropathic Pain
The SNI model is a widely used and reproducible model of peripheral neuropathic pain.[19][20][21]
Principle: Two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are ligated and transected, leaving the sural nerve intact.[20][22] This results in mechanical allodynia in the territory of the spared sural nerve.[19]
Protocol:
-
Surgical Procedure: a. Anesthetize the mouse. b. Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three branches. c. Carefully isolate the common peroneal and tibial nerves. d. Tightly ligate these two nerves and then cut them distal to the ligation, removing a small section of the distal nerve stump.[19] e. Ensure the sural nerve remains untouched. f. Close the muscle and skin layers.
-
Behavioral Testing (Von Frey Test): a. Assess mechanical allodynia using von Frey filaments as described in the CFA model protocol, typically starting 2 days post-surgery and continuing for several weeks.[19] b. Testing is performed on the lateral aspect of the paw, which is innervated by the spared sural nerve.[22]
-
Data Analysis: A significant increase in the paw withdrawal threshold in the 11-O-galloylbergenin-treated group compared to the vehicle-treated SNI group indicates an anti-allodynic effect.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a generalized inflammatory pain signaling pathway.
Caption: General workflow for in vivo analgesic evaluation.
Caption: Simplified inflammatory pain signaling cascade.
While the precise molecular targets of 11-O-galloylbergenin in analgesia are still under investigation, its demonstrated anti-inflammatory properties suggest a potential role in modulating the release or action of inflammatory mediators.[1] Further research into its effects on pathways involving cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) could provide more definitive insights into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and anti-inflammatory activities of 11-O-galloylbergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 10. saspublishers.com [saspublishers.com]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 13. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. scispace.com [scispace.com]
- 19. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. The spared nerve injury (SNI) model of induced mechanical allodynia in mice [pubmed.ncbi.nlm.nih.gov]
- 22. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 4-O-Galloylbergenin in Natural Product Drug Discovery: A Detailed Overview
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ever-evolving landscape of natural product drug discovery, researchers are increasingly turning their attention to lesser-known compounds with significant therapeutic potential. One such molecule garnering interest is 4-O-Galloylbergenin, a derivative of the well-studied bergenin. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the multifaceted biological activities of this compound and its close analogue, 11-O-Galloylbergenin.
Introduction to this compound
This compound belongs to the family of hydrolysable tannins, characterized by a core bergenin structure esterified with a gallic acid moiety. This structural modification has been shown to significantly enhance the biological activities of the parent compound, bergenin.[1][2] While research is still emerging, studies on the closely related 11-O-Galloylbergenin provide a strong indication of the potential therapeutic applications of this compound, spanning antioxidant, anti-inflammatory, antiplasmodial, and enzyme inhibitory activities.
Key Biological Activities and Quantitative Data
The addition of a galloyl group to the bergenin scaffold has been demonstrated to be a critical factor in augmenting its therapeutic properties. The following tables summarize the quantitative data from various studies on 11-O-Galloylbergenin, which serves as a valuable proxy for the potential of this compound.
Table 1: Antioxidant Activity of 11-O-Galloylbergenin vs. Bergenin and Standards
| Compound | DPPH Radical Scavenging Assay (EC50 in µg/mL) | Reducing Power Assay (EC50 in µg/mL) | Total Antioxidant Capacity (µmol/mg Ascorbic Acid Equivalent) |
| 11-O-Galloylbergenin | 7.276 ± 0.058[1] | 5.208 ± 0.095[1] | 951.50 ± 109.64[1] |
| Bergenin | 99.807 ± 3.120[1] | 24.915 ± 1.326[1] | 49.159 ± 3.136[1] |
| Ascorbic Acid (Standard) | 6.571 ± 0.303[1] | 3.551 ± 0.073[1] | 2478.36 ± 173.81[1] |
| α-Tocopherol (Standard) | 33.675 ± 2.019[1] | 22.152 ± 1.153[1] | 565.17 ± 25.32[1] |
Table 2: Antiplasmodial and Urease Inhibitory Activity of 11-O-Galloylbergenin
| Activity | Test Organism/Enzyme | IC50 Value |
| Antiplasmodial | Plasmodium falciparum (D10, chloroquine-sensitive) | < 8 µM[3][4] |
| Urease Inhibition | Jack Bean Urease | 38.6 ± 1.5 µg/mL[5] |
Table 3: Anti-inflammatory and Analgesic Activity of 11-O-Galloylbergenin
| Activity | Model | Dose | Effect |
| Anti-inflammatory | Carrageenan-induced paw edema | 10, 20, and 30 mg/kg | Significant reduction in paw edema[6] |
| Analgesic | Formalin test in rats | 20 and 40 mg/kg | Significant analgesic activity[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature for evaluating the biological activities of galloylbergenin derivatives.
Protocol 1: DPPH Radical Scavenging Activity Assay
This assay is used to determine the free radical scavenging capacity of a compound.
Materials:
-
1,1-diphenyl-2-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compound solution (various concentrations in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Create a series of dilutions of the test compound.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.
-
The percentage of radical scavenging activity is calculated using the formula: % RSA = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7]
Protocol 2: Antiplasmodial Activity Assay
This protocol is for assessing the in vitro activity of a compound against the malaria parasite, Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive (D10) strain of P. falciparum
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3
-
Test compound solution (in DMSO, diluted with medium)
-
96-well microtiter plate
-
Incubator (37°C, 5% CO2, 5% O2, 90% N2)
-
Parasite lactate dehydrogenase (pLDH) assay kit
Procedure:
-
Maintain a continuous in vitro culture of the asexual erythrocyte stages of P. falciparum.[8]
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Add parasite culture (2.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plate for 72 hours under the specified conditions.
-
Assess parasite viability using the parasite lactate dehydrogenase (pLDH) assay according to the manufacturer's instructions.[8]
-
The IC50 value (the concentration that inhibits 50% of parasite growth) is calculated by a nonlinear dose-response curve fitting analysis.[8]
Protocol 3: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
This in vivo model is used to evaluate the anti-inflammatory properties of a compound.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (different doses).
-
Administer the test compound or vehicle orally 1 hour before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, research on related polyphenols and bergenin suggests potential targets. Galloylated natural products are known to influence key cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis.
The PI3K/Akt and MAPK signaling pathways are central to regulating cell growth, proliferation, and survival, and their dysregulation is often implicated in cancer.[3][9] The NF-κB pathway is a key regulator of inflammation.[3] Polyphenols, including galloylated compounds, have been shown to exert their anti-inflammatory and anticancer effects by inhibiting these pathways.
Experimental and Drug Discovery Workflow
The journey from a natural product to a potential drug candidate involves a systematic workflow.
Conclusion and Future Directions
This compound and its isomers represent a promising class of natural products for drug discovery. The available data on 11-O-Galloylbergenin highlights its potent antioxidant, anti-inflammatory, and antiplasmodial activities, underscoring the importance of the galloyl moiety. Future research should focus on the comprehensive biological evaluation of this compound, elucidation of its specific molecular targets and signaling pathways, and exploration of its potential in other therapeutic areas such as oncology and neurodegenerative diseases. The detailed protocols and data presented herein provide a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of 4-o-Galloylbergenin extraction from plant material
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working on the extraction and purification of 4-o-Galloylbergenin from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which plant sources are rich in it?
A1: this compound is a C-glucoside of 4-O-methyl gallic acid, with a galloyl group attached. It is a derivative of bergenin. Key plant sources include species from the Bergenia genus, such as Bergenia purpurascens and Bergenia ligulata, as well as Mallotus philippensis.[1][2][3] The compound is valued for its biological activities, including potent antioxidant and antiplasmodial properties.[1][2][4][5]
Q2: What is the general workflow for extracting this compound?
A2: The typical workflow involves:
-
Preparation of Plant Material: Drying and grinding the plant material (commonly roots, rhizomes, or stem wood) to increase the surface area for extraction.[2][4]
-
Solvent Extraction: Macerating or refluxing the powdered material with a suitable solvent, most commonly ethanol or an ethanol-water mixture.[2][6]
-
Concentration: Evaporating the solvent from the filtrate under a vacuum to obtain a crude extract.[1][2]
-
Fractionation & Purification: Using chromatographic techniques, such as column chromatography over silica gel or macroporous resins, to separate this compound from other compounds like bergenin and gallic acid.[1][2][6]
Troubleshooting Guide
Q3: My extraction yield of this compound is consistently low. What factors should I investigate?
A3: Low yield is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:
-
Plant Material: The concentration of secondary metabolites can vary based on the plant's geographical location, harvest time, and storage conditions. Ensure your plant material is properly identified, dried, and stored to prevent degradation of the target compound.
-
Particle Size: Inadequate grinding of the plant material can result in inefficient extraction. A smaller particle size increases the surface area available for solvent penetration.[7][8]
-
Solvent Choice: While ethanol is widely used, its polarity, and therefore extraction efficiency, can be fine-tuned by mixing it with water. For phenolic compounds, aqueous ethanol (e.g., 50-70%) is often more effective than absolute ethanol.[6][8] The choice of solvent is a critical factor influencing the efficiency of the procedure.[9]
-
Solid-to-Liquid Ratio: A low ratio (too little solvent) can lead to incomplete extraction. Increasing the volume of solvent per gram of plant material can enhance yield, though excessively high ratios may lead to unnecessary solvent waste.[7][10]
-
Extraction Time and Temperature: Extraction is a time-dependent process. Ensure the extraction duration is sufficient for the solvent to penetrate the plant matrix. Elevated temperatures can increase extraction efficiency but may also risk degrading thermolabile compounds.[7][8][11] Optimization of these parameters is crucial.
-
pH of Extraction Medium: The pH can influence the stability and solubility of phenolic compounds. Some studies suggest that slightly acidic conditions, achieved by adding acids like HCl, can improve the extraction of certain glycosides.[12]
Q4: I am having difficulty separating this compound from bergenin. How can I improve purification?
A4: Co-elution of structurally similar compounds is a frequent challenge in chromatography. To improve separation:
-
Optimize Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.[1][2] Ensure the gel is properly activated and the column is packed uniformly to avoid channeling.
-
Mobile Phase: A gradient elution is generally more effective than an isocratic one. Start with a non-polar solvent system (e.g., n-hexane-EtOAc) and gradually increase the polarity by introducing a more polar solvent like methanol.[1] A system of Toluene/ethyl acetate/formic acid (3.5:5.5:1 v/v/v) has also been used for separating bergenin and its derivatives.[13]
-
-
Consider Advanced Techniques: If conventional column chromatography is insufficient, consider high-performance techniques like High-Speed Counter-Current Chromatography (HSCCC), which is highly effective for separating polar compounds like galloyl esters.[14]
Data Presentation: Extraction Parameters and Yields
The following table summarizes quantitative data from various studies to provide a comparative overview of extraction yields.
| Plant Source | Plant Part | Extraction Method | Solvent | Crude Extract Yield (%) | Isolated this compound Yield | Reference |
| Mallotus philippensis | Stem Wood | Maceration (3x 72h) | Commercial Ethanol | 4.32% | Not specified, but isolated from the extract. | [4] |
| Bergenia ligulata | Roots | Maceration (3x 72h) | Commercial Ethanol | 4.30% | 0.1% (from 50g of crude extract) | [2] |
| Bergenia purpurascens | Rhizome | Reflux (3x 0.5h) | 50% Ethanol | Not specified | Not specified, but extract showed activity. | [6] |
| Bergenia ciliata | Not specified | Cold Maceration / Acid Hydrolysis | Methanol | 17-18g from 100g powder | Not specified, focus on bergenin/gallic acid. | [13] |
Experimental Protocols
Protocol 1: Conventional Maceration with Column Chromatography (Based on methodologies for Bergenia ligulata and Mallotus philippensis)[2][4]
-
Preparation: Air-dry the plant material (e.g., roots of B. ligulata) and grind it into a coarse powder.
-
Extraction: Macerate the powdered material (e.g., 6 kg) in commercial ethanol (e.g., 20 L) at room temperature for 72 hours. Repeat the extraction process three times.
-
Concentration: Combine the filtrates from all extractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
-
Fractionation (Optional): To remove non-polar compounds, perform a liquid-liquid extraction. Dissolve the crude extract in water and extract with n-hexane. Retain the aqueous fraction.
-
Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column.
-
Load the dried aqueous extract (e.g., 50 g) onto the column.
-
Elute the column with a solvent system of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions containing this compound for final purification. From 50g of crude extract, approximately 0.05g of 11-O-galloylbergenin was isolated in one study.[2]
-
Protocol 2: Reflux Extraction with Macroporous Resin Purification (Based on the methodology for Bergenia purpurascens)[6]
-
Preparation: Obtain the dried rhizome of Bergenia purpurascens and process it into a powder.
-
Extraction: Place the powdered material (e.g., 1 kg) in a flask and add a 10-fold amount of 50% ethanol (10 L).
-
Reflux: Heat the mixture under reflux for 30 minutes. Repeat this extraction step three times.
-
Concentration & Adsorption: Combine the extracts. The resulting crude extract is then passed through a D-101 macroporous resin column for adsorption.
-
Purification:
-
First, elute the column with water until the effluent is colorless to remove highly polar impurities.
-
Next, elute the column with 6 column volumes of 20% ethanol to recover the fraction containing this compound and other active compounds.
-
Concentrate the 20% ethanol eluent to obtain the purified extract.
-
Visualizations
// Edge styling edge [color="#5F6368", arrowhead=normal]; } end_dot Caption: General experimental workflow for this compound extraction and purification.
// Nodes for compounds SA [label="Shikimic Acid", fillcolor="#FBBC05"]; GA [label="Gallic Acid", fillcolor="#FBBC05"]; MGA [label="4-O-Methyl Gallic Acid", fillcolor="#FBBC05"]; GMGA [label="2-Glucosyl-4-O-Me-GA", fillcolor="#FBBC05"]; Bergenin [label="Bergenin Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Galloyl [label="Galloyl-CoA\n(Donor)", fillcolor="#FFFFFF", shape=box, style=dashed];
// Nodes for enzymes SDH [label="BpSDH2", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OMT [label="BpOMT1 / AjOMT1", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CGT [label="AjCGT1", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehydratase [label="Dehydratase\n(Ring Closure)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Galloyltransferase [label="Galloyltransferase\n(Hypothetical)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF", style=dashed];
// Pathway connections SA -> SDH [label=" Dehydrogenation"]; SDH -> GA; GA -> OMT [label=" Methylation"]; OMT -> MGA; MGA -> CGT [label=" C-Glycosylation"]; CGT -> GMGA; GMGA -> Dehydratase; Dehydratase -> Bergenin;
{rank=same; Bergenin; Galloyl} Bergenin -> Galloyltransferase; Galloyl -> Galloyltransferase; Galloyltransferase -> Final [label=" Galloylation"]; } end_dot Caption: Biosynthetic pathway of Bergenin and its subsequent galloylation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Antibacterial Activity of Bergenia Purpurascens Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing of the extraction conditions for anthocyanin’s from purple corn flour (Zea mays L): Evidences on selected properties of optimized extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. phcogj.com [phcogj.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-o-Galloylbergenin Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-o-Galloylbergenin?
A1: Like many phytoconstituents, especially phenolic compounds, this compound is susceptible to degradation from various environmental and chemical factors.[1] Key factors of concern in a laboratory setting include:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze the hydrolysis of the ester linkage between bergenin and the galloyl moiety.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2][3]
-
Light (Photolysis): Exposure to UV or even ambient light can induce photolytic degradation.[2][3]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the phenolic groups.[2][3]
Q2: What is the likely primary degradation pathway for this compound?
A2: Given its chemical structure, the most probable initial degradation pathway is the hydrolysis of the ester bond connecting the gallic acid moiety to the bergenin core. This would result in the formation of two primary degradation products: bergenin and gallic acid. These products may then undergo further degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is advisable to:
-
Use a suitable, dry, aprotic solvent.
-
Prepare solutions fresh for each experiment.
-
If short-term storage is necessary, store solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light, and consider purging with an inert gas like argon or nitrogen to minimize oxidation.
Q4: How can I monitor the stability of this compound and detect its degradation products?
A4: Chromatographic and spectroscopic methods are essential for monitoring the degradation of phytoconstituents.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed that can resolve this compound from all potential degradants.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation data.[1]
-
UV-Visible Spectroscopy: This method can be used to monitor changes in the absorption spectrum of the compound over time, which may indicate degradation.[1]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC analysis of a solution. | 1. Unstable Solvent/pH: The solvent may be protic, contain water, or have an inappropriate pH, leading to rapid hydrolysis. 2. Photodegradation: The solution may have been exposed to ambient or UV light. 3. Oxidation: The solvent may contain dissolved oxygen. | 1. Prepare a fresh solution using a high-purity, dry, aprotic solvent. If a buffer is needed, perform a pH stability study to find the optimal range. 2. Protect the solution from light at all times using amber vials or by wrapping containers in aluminum foil. 3. Use solvents that have been degassed by sparging with nitrogen or argon. |
| Appearance of multiple new peaks in the chromatogram during a stability study. | 1. Formation of Degradation Products: The compound is degrading under the experimental conditions. 2. Interaction with Excipients: If in a formulation, this compound may be reacting with other components. | 1. Perform a forced degradation study to intentionally generate degradation products. This can help in identifying the peaks. Use LC-MS to determine the mass of the new peaks and propose structures. 2. Analyze a placebo sample (formulation without the active ingredient) under the same stress conditions to see if the new peaks originate from the excipients. |
| Poor mass balance in forced degradation studies (sum of parent compound and degradants is less than 95%). | 1. Formation of Non-UV Active Products: Some degradation products may not have a chromophore and are thus not detected by a UV detector. 2. Formation of Volatile Products: Degradation may lead to volatile compounds that are lost. 3. Precipitation: Degradation products may be insoluble in the analysis solvent. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector. 2. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants. 3. Visually inspect the sample for any precipitate. If present, try to dissolve it in a different solvent for analysis. |
| Inconsistent or non-reproducible stability results. | 1. Variable Experimental Conditions: Inconsistent temperature, humidity, or light exposure between experiments. 2. Non-validated Analytical Method: The analytical method may not be robust or repeatable. | 1. Ensure that stability chambers are properly calibrated and that all samples are subjected to identical conditions.[4] 2. Validate the stability-indicating analytical method for linearity, accuracy, precision, and robustness according to ICH guidelines. |
Data Presentation: General Conditions for Forced Degradation Studies
The following table summarizes typical starting conditions for forced degradation studies on phenolic compounds. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] These conditions may need to be adjusted based on the observed stability of this compound.[6]
| Stress Condition | Reagent/Parameter | Typical Conditions | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature or Reflux (e.g., 60°C) | Several hours to days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature or Reflux (e.g., 60°C) | Several hours to days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Several hours to days |
| Thermal Degradation | Dry Heat | 60°C - 80°C (in 10°C increments above accelerated stability testing) | Several hours to days |
| Photodegradation | UV and Visible Light | Overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter | As per ICH Q1B guidelines |
Experimental Protocols
General Protocol for Forced Degradation
A solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, diluted to a suitable concentration, and analyzed by a validated stability-indicating HPLC method.[6]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the stock solution into a vial and place it in a temperature-controlled oven at 70°C.
-
At each time point, withdraw an aliquot, cool to room temperature, and dilute for HPLC analysis.
-
A parallel study should be conducted on the solid compound.
-
-
Photolytic Degradation:
-
Place the stock solution in a photostability chamber.
-
Expose the sample to light as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil and placed in the same chamber to serve as a dark control.
-
At the end of the exposure period, withdraw an aliquot and dilute for HPLC analysis.
-
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Hypothetical primary degradation pathway of this compound.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. Troubleshooting Root Cause Analysis for Non-Adherence in Stability Studies – Pharma.Tips [pharma.tips]
- 5. biopharminternational.com [biopharminternational.com]
- 6. asianjpr.com [asianjpr.com]
Technical Support Center: Optimizing Chromatographic Separation of Bergenin and its Galloyl Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of bergenin and its galloyl esters.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for bergenin and its galloyl esters?
A1: A good starting point for method development is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][2][3][4] A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic or acetic acid in water) and an organic modifier like acetonitrile or methanol is commonly employed.[3][4] Detection is typically carried out using a UV detector at approximately 272 nm, which is one of the absorption maxima for bergenin.[5]
Q2: How can I improve the resolution between bergenin and its closely related galloyl esters?
A2: To enhance resolution, you can try several approaches:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Adjust the mobile phase pH: The pH can influence the ionization state of the analytes, affecting their retention. Experimenting with the pH of the aqueous phase can alter selectivity.
-
Change the organic modifier: Switching between acetonitrile and methanol can change the selectivity of the separation due to their different solvent properties.
-
Use a different stationary phase: If a C18 column does not provide adequate resolution, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 stationary phase.
-
Decrease the flow rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[4]
Q3: What are the common challenges encountered when analyzing bergenin and its galloyl esters in complex matrices like plant extracts?
A3: Common challenges include:
-
Matrix effects: Co-eluting compounds from the sample matrix can interfere with the detection and quantification of the target analytes, especially in mass spectrometry.
-
Peak tailing: The acidic nature of the phenolic hydroxyl groups can lead to interactions with residual silanols on the silica-based stationary phase, resulting in tailing peaks.[6]
-
Low concentration of galloyl esters: Some galloyl esters may be present in very low concentrations, requiring sensitive analytical methods and potentially a pre-concentration step.
-
Co-elution of isomers: Different galloyl esters of bergenin may have very similar retention times, making their separation challenging.
Q4: How can I confirm the identity of bergenin and its galloyl esters in my chromatogram?
A4: The most reliable method for identification is to use a mass spectrometer (MS) detector coupled with your liquid chromatograph (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), you can confirm the identity of the compounds.[4][7][8] For example, bergenin typically shows a deprotonated molecule [M-H]⁻ at m/z 327.[3][4] The addition of a galloyl group would increase the mass accordingly. Co-injection with a certified reference standard is also a definitive way to confirm the retention time and identity of bergenin.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of bergenin and its galloyl esters.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Bergenin and a Galloyl Ester | - Inappropriate mobile phase composition or gradient. - Column has lost efficiency. - Flow rate is too high. | - Optimize the gradient program by making it shallower around the elution time of the critical pair. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column with a new one of the same type or a different selectivity. - Reduce the flow rate. |
| Peak Tailing (for all peaks) | - Column void or damaged packing material. - Partially blocked column inlet frit. | - Replace the column.[9] - Reverse the column and flush it with a strong solvent to try and dislodge the blockage. If this fails, replace the frit or the column.[9] |
| Peak Tailing (for bergenin and/or galloyl esters) | - Secondary interactions with the stationary phase. - Mobile phase pH is not optimal. - Metal contamination in the sample or system. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups.[6] - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. - Use a column with end-capping to minimize silanol interactions. - Add a chelating agent like EDTA to the mobile phase if metal contamination is suspected. |
| Split Peaks | - Sample solvent is too strong. - Column void or channeling. - Partially clogged injector or tubing. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[10] - Replace the column if a void is suspected.[10] - Clean or replace the injector components and connecting tubing. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector. - Contaminated mobile phase or detector cell. - Leaking fittings. | - Degas the mobile phase thoroughly. - Flush the system with a strong, clean solvent. - Check all fittings for leaks and tighten or replace as necessary. |
| Low Peak Intensity | - Low concentration of the analyte in the sample. - Incorrect detection wavelength. - Sample degradation. | - Concentrate the sample using solid-phase extraction (SPE) or other techniques. - Ensure the detector is set to the absorption maximum of the analytes (around 272 nm for bergenin). - Use fresh samples and standards, and store them properly. |
Experimental Protocols
Table 1: Example HPLC Method for Simultaneous Analysis of Bergenin and Related Phenolic Compounds
This table summarizes a validated HPLC method that can be adapted for the separation of bergenin and its galloyl esters.
| Parameter | Condition |
| Column | Luna C18(2)-HST (Reversed Phase)[1][2] |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile[3] |
| Gradient | Start with a low percentage of B, and gradually increase to elute the more non-polar galloyl esters. A typical gradient might be: 0-20 min: 10-40% B 20-25 min: 40-80% B 25-30 min: 80-10% B (re-equilibration) |
| Flow Rate | 0.8 - 1.0 mL/min[1] |
| Column Temperature | 25 - 35 °C[1][3] |
| Detection Wavelength | 272 nm[5] |
| Injection Volume | 10 - 20 µL |
Table 2: Example UPLC-MS/MS Method for High-Sensitivity Analysis
For more complex samples or when high sensitivity is required, a UPLC-MS/MS method is recommended.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (1.7 µm)[11] |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile[11] |
| Gradient | A fast gradient can be used with UPLC systems, for example: 0-5 min: 5-50% B 5-7 min: 50-95% B 7-8 min: 95-5% B (re-equilibration) |
| Flow Rate | 0.3 - 0.4 mL/min[3] |
| Column Temperature | 40 °C[11] |
| Mass Spectrometer | Triple Quadrupole or Q-TOF[7] |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Mode[4] |
| MRM Transitions | Bergenin: m/z 327 -> 192[4] (Transitions for galloyl esters would need to be determined based on their molecular weights) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Validated HPLC Method for Simultaneous Quantitation of Bergenin, Arbutin, and Gallic Acid in Leaves of Different Bergenia Species | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous Quantification of Gallic Acid, Bergenin, Epicatechin, Epicatechin Gallate, Isoquercitrin, and Quercetin-3-Rhamnoside in Rat Plasma by LC-MS/MS Method and Its Application to Pharmacokinetics after Oral Administration of Ardisia japonica Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. In vivo metabolism study of bergenin in rats by HPLC-QTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid isomerization of galloyl glucosides during isolation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with galloyl glucosides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent isomerization during the isolation process, ensuring the purity and consistency of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is galloyl glucoside isomerization and why is it a critical issue?
A1: Galloyl glucoside isomerization, chemically known as acyl migration , is the process where the galloyl group relocates from its original hydroxyl position on the glucose molecule to another. For example, 1-O-galloyl-β-D-glucose can isomerize to form 2-O-, 3-O-, 4-O-, or 6-O-galloyl-β-D-glucose. This is a significant problem because different isomers, while chemically similar, can possess distinct biological activities, toxicities, and pharmacokinetic profiles. Uncontrolled isomerization leads to impure samples, inconsistent experimental results, and can compromise the development of therapeutic agents.
Q2: What is the primary chemical mechanism behind the isomerization of galloyl glucosides?
A2: The primary mechanism is a base-catalyzed intramolecular transesterification. The process is initiated by the deprotonation of a free hydroxyl group on the glucose core, which is favored under alkaline (high pH) conditions.[1][2] This creates a nucleophilic alkoxide that attacks the carbonyl carbon of the galloyl ester. This forms a transient orthoester intermediate, which then resolves by transferring the galloyl group to the new hydroxyl position. The rate of this migration is directly influenced by the concentration of hydroxide ions ([OH⁻]) and the specific pKa of the hydroxyl groups involved.[1][2]
Q3: Besides pH, what other factors promote isomerization during isolation?
A3: Several factors can accelerate isomerization:
-
Temperature: Elevated temperatures provide the activation energy required for acyl migration to occur.[3][4] Therefore, all extraction and purification steps should be conducted at reduced temperatures.
-
Enzymatic Activity: Plant tissues often contain endogenous enzymes, such as β-glucosidases and tannases, that can hydrolyze the ester bond of galloyl glucosides.[5][6] This leads to degradation of the target molecule, not just isomerization. It is crucial to inactivate these enzymes immediately after harvesting plant material.
-
Solvent Choice: While less influential than pH and temperature, the choice of solvent can play a role. Protic solvents, particularly in conjunction with non-ideal pH, can facilitate the proton transfers involved in the isomerization mechanism.
Q4: Can isomerization be completely stopped?
A4: While completely halting isomerization is practically impossible, its rate can be significantly minimized to negligible levels by strictly controlling the experimental conditions. By maintaining a slightly acidic pH, low temperatures, and ensuring the rapid inactivation of enzymes, you can preserve the native isomeric form of the galloyl glucoside throughout the isolation procedure.
Troubleshooting Guide: Isomerization and Related Issues
This guide addresses common problems encountered during the isolation of galloyl glucosides.
| Problem Encountered | Potential Cause | Recommended Solution & Explanation |
| Multiple peaks with the same mass in LC-MS where one peak is expected. | Isomerization (Acyl Migration): The target compound has isomerized into multiple forms during extraction or purification. | 1. Control pH: Maintain a pH between 4 and 6 throughout the entire process. Use a buffer (e.g., acetate buffer) in your extraction solvent and mobile phases for chromatography. Avoid basic conditions at all costs. 2. Reduce Temperature: Perform all extractions and chromatographic separations at 4°C. Avoid any heating steps, including high-temperature drying of extracts.[3] 3. Check Solvents: Ensure all solvents are of high purity. If using mobile phases without acid modifiers, be aware that the pH of unbuffered water/methanol or water/acetonitrile can be slightly basic. |
| Unexpected peaks appearing in HPLC chromatograms, often referred to as "ghost peaks". | Contamination: Impurities may originate from solvents, glassware, or the HPLC system itself, and can be mistaken for isomers.[1][7] | 1. Use High-Purity Reagents: Always use HPLC-grade solvents and additives (e.g., formic acid).[1] Test different batches or suppliers of reagents if the problem persists. 2. System Cleaning: Thoroughly flush the HPLC system, including the injector and detector cell, with a strong solvent like isopropanol.[8] 3. Run Blanks: Inject a blank (mobile phase) to confirm the peaks are not from system contamination.[7] |
| Low yield of the target galloyl glucoside. | Enzymatic Degradation: Endogenous plant enzymes may be hydrolyzing the galloyl glucoside. | 1. Immediate Enzyme Inactivation: Upon harvesting, immediately flash-freeze the plant material in liquid nitrogen and lyophilize (freeze-dry), or blanch it in boiling solvent (e.g., ethanol) for a short period to denature enzymes.[6] 2. Cold Extraction: Perform extractions at low temperatures (4°C) to slow down any residual enzyme activity. |
| Retention time of the target peak is shifting between runs. | Poor Method Control: Inconsistent mobile phase composition, temperature fluctuations, or insufficient column equilibration can cause retention time drift.[8] | 1. Thermostat Your Column: Use an HPLC column oven to maintain a constant temperature.[8] 2. Ensure Proper Mixing and Equilibration: Prepare mobile phases carefully and ensure the column is fully equilibrated before each injection, especially when running gradients. |
Quantitative Data Summary: Impact of pH and Temperature on Isomerization
| Condition | pH | Temperature | Relative Rate of Isomerization | Recommendation for Isolation |
| Optimal | 4.0 - 6.0 | 4°C | Very Low | Highly Recommended: Ideal conditions for extraction and purification to maintain isomeric purity. |
| Sub-optimal | 4.0 - 6.0 | 25°C (Room Temp) | Low to Moderate | Acceptable for short durations: Risk of isomerization increases with processing time. |
| Sub-optimal | 7.0 (Neutral) | 4°C | Low | Use with caution: Even at neutral pH, some base-catalyzed migration can occur, especially with longer exposure. |
| High Risk | 7.0 (Neutral) | 25°C (Room Temp) | Moderate to High | Not Recommended: Significant isomerization is likely to occur. |
| Very High Risk | > 8.0 (Alkaline) | 4°C | High | Avoid: Alkaline conditions strongly promote the deprotonation step required for acyl migration.[1][2] |
| Extreme Risk | > 8.0 (Alkaline) | 25°C (Room Temp) | Very High | Strongly Avoid: Rapid and extensive isomerization is expected. |
Experimental Protocols
Protocol: Isomerization-Minimizing Isolation of Galloyl Glucosides from Plant Material
-
Harvesting and Enzyme Inactivation:
-
Harvest fresh plant material.
-
Immediately flash-freeze the material in liquid nitrogen.
-
Lyophilize the frozen material until completely dry. Alternatively, blanch the fresh material in boiling 80% ethanol for 2-5 minutes to denature enzymes, then proceed to extraction.
-
-
Extraction:
-
Grind the lyophilized or blanched material to a fine powder.
-
Extract the powder with a pre-chilled (4°C) solvent mixture of 80% methanol / 20% water containing 0.1% formic acid (to maintain a pH of ~3-4). Use a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at 4°C for 12-24 hours with continuous stirring.
-
Separate the extract from the solid residue by centrifugation or filtration at 4°C.
-
-
Purification:
-
Concentrate the crude extract under reduced pressure at a temperature not exceeding 30°C.
-
Perform preliminary purification using solid-phase extraction (SPE) with a C18 cartridge, eluting with a stepwise gradient of methanol in water (acidified with 0.1% formic acid).
-
For final purification, use preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Temperature: Use a column oven set to a low temperature, e.g., 10°C.
-
Detection: Monitor at a suitable UV wavelength (e.g., 280 nm).
-
-
Collect the fractions containing the pure galloyl glucoside isomer.
-
-
Final Steps:
-
Remove the organic solvent from the collected fractions under reduced pressure (temperature < 30°C).
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a powder.
-
Store the final product at -20°C or lower in a desiccated, dark environment.
-
Visualizations
Caption: Mechanism of base-catalyzed acyl migration in galloyl glucosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Enzymatic Hydrolysis-Derived Water-Soluble Carbohydrates from Cacalia firma: Evaluation of Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Overcoming Challenges in 4-o-Galloylbergenin Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-o-Galloylbergenin. The primary challenge in this synthesis is achieving regioselectivity, which requires a strategic approach involving the protection of multiple hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the chemical synthesis of this compound?
The principal difficulty lies in achieving regioselective galloylation at the C4 hydroxyl group of bergenin. Bergenin possesses multiple secondary hydroxyl groups with similar reactivity, leading to the potential formation of a mixture of mono-, di-, and poly-galloylated isomers if the reaction is not carefully controlled. This makes purification difficult and significantly lowers the yield of the desired product.
Q2: What is the most common strategy to overcome the challenge of regioselectivity?
The most effective and widely used strategy is a multi-step approach involving protection, acylation, and deprotection.[1] This method temporarily masks the reactivity of all hydroxyl groups except the one at the desired C4 position, allowing for precise acylation.[2]
Q3: Which protecting groups are suitable for the hydroxyl groups on bergenin?
Choosing the right protecting group is critical. Acyl groups like acetyl or benzoyl are commonly used for protecting hydroxyls.[3] For diols, cyclic protecting groups such as benzylidene or isopropylidene acetals can be employed to protect two hydroxyl groups simultaneously.[4] The selection depends on the stability of the group under the planned reaction conditions and the ease of its subsequent removal without affecting the newly formed ester linkage.
Q4: What reagents are typically used for the galloylation step?
The galloylation is an acylation reaction. It typically involves using an activated form of gallic acid where the phenolic hydroxyls are themselves protected. A common reagent is tri-O-benzylgalloyl chloride (BnG-Cl).[5] This acylation is often performed in the presence of a base like pyridine and may be accelerated by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[3]
Q5: What are the standard deprotection methods for the final steps?
Deprotection strategies must be chosen carefully to selectively remove the protecting groups without cleaving the desired 4-O-galloyl ester bond.
-
Benzyl Groups: Commonly removed by catalytic hydrogenation using palladium on carbon (Pd/C).[5]
-
Acyl Groups: Can be removed under basic conditions (e.g., K2CO3/MeOH), but conditions must be mild to avoid transesterification or hydrolysis of the product.[3]
-
Acetal Groups (e.g., Benzylidene, Isopropylidene): Typically removed using mild acidic hydrolysis.[6]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete reaction at the acylation or deprotection stage.2. Ineffective acylating agent.3. Degradation of product during workup or purification. | 1. Monitor reaction progress using TLC. Increase reaction time or temperature if necessary.2. Ensure the galloyl chloride is freshly prepared or properly stored.3. Use milder deprotection conditions. Avoid strong acids/bases and high temperatures. |
| Multiple Spots on TLC After Galloylation (Indicating a Mixture of Products) | 1. Non-regioselective reaction due to poor protection strategy.2. Acyl migration, where the galloyl group moves to a different hydroxyl position.[3] | 1. Re-evaluate the protecting group strategy. Ensure all other hydroxyl groups are robustly protected.2. Use a less sterically hindered protecting group on the C4-hydroxyl if possible, or run the reaction at a lower temperature to minimize migration. |
| Starting Material (Bergenin) Remains After Reaction | 1. Insufficient amount of acylating agent.2. Low reactivity of the hydroxyl group.3. Deactivation of the catalyst (e.g., DMAP). | 1. Use a slight excess (1.1-1.5 equivalents) of the galloyl chloride.2. Add a catalyst like DMAP to increase the reaction rate.[3]3. Use freshly dried solvents and reagents to avoid catalyst poisoning. |
| Difficulty in Purifying the Final Product | 1. Presence of closely related isomers.2. Contamination with residual reagents or byproducts. | 1. Optimize the reaction to improve selectivity and minimize isomers.2. Employ careful column chromatography (Silica gel) with a gradient solvent system (e.g., starting with dichloromethane and gradually adding methanol) to separate the product.[7] |
| Deprotection Step Cleaves the Galloyl Ester Bond | 1. Deprotection conditions are too harsh (e.g., strongly basic or acidic).2. The chosen protecting groups require conditions that are incompatible with the ester linkage. | 1. For benzyl deprotection, ensure the catalyst is active and the reaction is run under neutral conditions.2. For acyl deprotection, use milder bases or enzymatic hydrolysis.3. Plan the protecting group strategy so that deprotection can be achieved under orthogonal conditions (i.e., conditions that affect one group but not the other).[2] |
Data Presentation
The success of this compound synthesis is highly dependent on the chosen strategy. The following table summarizes representative yields based on different protection/acylation approaches found in related syntheses of galloyl glucosides and other complex molecules.
| Strategy | Protecting Group(s) | Galloylation Reagent | Typical Deprotection | Reported Yield (Acylation Step) | Overall Yield Range | Reference |
| A | Benzyl Ethers | Tri-O-benzylgalloyl chloride | H₂, Pd/C | 75-88% | 35-45% | [5] |
| B | Acetyl Esters | Tri-O-benzylgalloyl chloride | 1. H₂, Pd/C2. Mild Base (K₂CO₃/MeOH) | ~80% | ~40% | [3] |
| C | Benzylidene Acetal | Tri-O-benzylgalloyl chloride | 1. H₂, Pd/C2. Mild Acid (AcOH/H₂O) | 70-80% | 30-40% | [5] |
| D | Direct Acylation (No Protection) | Gallic Acid + DCC/DMAP | N/A | < 20% (for specific isomer) | < 15% | N/A (Hypothetical) |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound using a protection-acylation-deprotection strategy.
Step 1: Protection of Bergenin with Benzylidene Acetal
-
Suspend bergenin in a flask with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in an anhydrous solvent like DMF.
-
Heat the mixture under vacuum to remove the methanol byproduct and drive the reaction to completion.
-
Monitor the reaction by TLC until the bergenin starting material is consumed.
-
Quench the reaction with a base (e.g., triethylamine), concentrate the mixture, and purify by column chromatography to yield the protected bergenin intermediate.
Step 2: Galloylation of Protected Bergenin
-
Dissolve the protected bergenin intermediate in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.[8]
-
Add 4-dimethylaminopyridine (DMAP) as a catalyst, followed by the dropwise addition of a solution of 3,4,5-tri-O-benzylgalloyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[9]
-
Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Step 3: Deprotection to Yield this compound
-
Hydrogenolysis: Dissolve the protected product from Step 2 in a solvent mixture like THF/ethanol.[5]
-
Add 10% Palladium on Carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 12-24 hours at 40 °C.[5]
-
Acidic Hydrolysis: After the removal of benzyl groups is confirmed by TLC, filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
Dissolve the residue in a mixture of acetic acid and water (e.g., 50% aqueous AcOH) and heat at 55 °C for 24 hours to remove the benzylidene acetal group.[5]
-
Concentrate the solution and purify the final product, this compound, by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Refining Dose-Response Curves for 4-o-Galloylbergenin in Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-o-Galloylbergenin in cytotoxicity assays. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
A1: this compound is a derivative of bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid. Bergenin and its derivatives have garnered interest for their various pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The addition of a galloyl group can modify the biological activity of the parent compound, and thus this compound is investigated to understand how this modification affects its cytotoxic potential against cancer cells.
Q2: Which cytotoxicity assays are most suitable for evaluating this compound?
A2: The choice of assay depends on the specific research question. Commonly used assays include:
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
-
Annexin V/PI Staining: A flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.
For initial screening, the MTT or LDH assays are often employed due to their high-throughput capabilities.
Q3: What is a typical dose range for testing this compound in cytotoxicity assays?
A3: The optimal dose range can vary significantly depending on the cell line and the specific derivative of bergenin being tested. Based on studies of bergenin and its derivatives, a starting range of 1 µM to 100 µM is often used for initial screening. It is crucial to perform a dose-response study to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each specific cell line.
Q4: How does the galloyl moiety in this compound potentially influence its cytotoxic activity?
A4: The galloyl group, derived from gallic acid, is known to possess pro-oxidant and pro-apoptotic properties in cancer cells. It is hypothesized that the addition of this moiety to the bergenin structure may enhance its cytotoxic effects by promoting the generation of reactive oxygen species (ROS) and inducing apoptotic signaling pathways.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row to prevent settling.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells at the final concentration).
-
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
-
Possible Cause: Short incubation time.
-
Solution: The cytotoxic effects of some compounds may take longer to manifest. Extend the incubation time with this compound (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment to determine the optimal endpoint.
-
-
Possible Cause: Cell line resistance.
-
Solution: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. Test a panel of different cell lines from various tissue origins to identify more sensitive models.
-
-
Possible Cause: Inactivation of the compound by serum components.
-
Solution: While most cell culture requires serum, some compounds can bind to serum proteins, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, but be mindful that this can also affect cell health.
-
Issue 3: Discrepancies Between Different Cytotoxicity Assays
-
Possible Cause: Different mechanisms of cell death being measured.
-
Solution: An MTT assay measures metabolic activity, which may decrease before the cell membrane is compromised (measured by LDH assay). This can lead to different IC50 values. Using multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) can provide a more comprehensive understanding of the cytotoxic mechanism of this compound.
-
Data Presentation
While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of bergenin and some of its derivatives against various cancer cell lines to provide a comparative context.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Bergenin | HeLa (Cervical Cancer) | MTT | Dose-dependent reduction in viability | [1] |
| Bergenin Derivative (3a) | DU-145 (Prostate Cancer) | MTT | > Bergenin | [2] |
| Bergenin Derivative (4a) | DU-145 (Prostate Cancer) | MTT | > Bergenin | [2] |
| Bergenin Derivative (8b) | BGC-823 (Gastric Cancer) | MTT | > Bergenin | [2] |
| Bergenin Derivative (9b) | BGC-823 (Gastric Cancer) | MTT | > Bergenin | [2] |
| Gallic Acid | HCT-15 (Colon Cancer) | MTT | 740 | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Mandatory Visualization
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
- 1. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 2. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallic acid induced apoptotic events in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-o-Galloylbergenin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the purity of isolated 4-o-Galloylbergenin. This document includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found with this compound during isolation?
A1: The most common impurity encountered during the isolation of this compound from natural sources is its parent compound, bergenin.[1][2] Since this compound is a galloyl ester of bergenin, they share a core structure, which can make separation challenging due to similar polarities.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Column chromatography using silica gel is a widely used and effective method for the initial purification of this compound.[3] For achieving higher purity, techniques such as preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are recommended.[2][4] HSCCC, in particular, is a liquid-liquid partition chromatography method that can yield high-purity compounds by eliminating irreversible adsorption onto a solid support.[4]
Q3: How can I optimize the solvent system for column chromatography to improve separation?
A3: Optimization of the solvent system is critical for good separation. For silica gel column chromatography, a gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common starting point is a mixture of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.[3] The ideal gradient will depend on the specific extract and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Q4: Is recrystallization a viable method for purifying this compound?
A4: Recrystallization can be an effective final purification step if a suitable solvent or solvent system is identified in which the solubility of this compound and its impurities differ significantly with temperature. The principle is to dissolve the impure compound in a hot solvent and allow it to cool slowly, promoting the formation of pure crystals.[5] Experimentation with various solvents of different polarities is necessary to find the optimal conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of this compound and Bergenin | The polarity difference between the two compounds is insufficient for complete separation with the current solvent system. | - Optimize the solvent gradient in your column chromatography. A shallower gradient will provide better resolution.- Consider using a different stationary phase, such as Sephadex LH-20, which separates based on size and polarity.- Employ a higher resolution technique like preparative HPLC for the final purification step. |
| Low Yield of Purified Compound | - The compound may be irreversibly adsorbed onto the silica gel column.- The compound may have degraded during the extraction or purification process.- Incomplete extraction from the plant material. | - Use a more polar solvent to elute the compound from the column.- Consider using a less harsh purification method like HSCCC.[4]- Ensure complete extraction by performing multiple extractions of the plant material.[6] |
| Peak Tailing in HPLC Analysis | - Interaction of the compound with active sites on the stationary phase.- The presence of acidic protons in the molecule. | - Add a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase.- Use a column with end-capping to reduce silanol interactions. |
| Presence of Multiple Minor Impurities | The initial crude extract is highly complex. | - Perform a preliminary clean-up of the crude extract using liquid-liquid extraction to remove highly non-polar or polar impurities before column chromatography.- Utilize orthogonal purification techniques (e.g., normal-phase chromatography followed by reversed-phase HPLC). |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol describes the extraction of this compound from plant material (e.g., Mallotus philippensis) and its initial purification using silica gel column chromatography.[3][6]
-
Extraction:
-
Air-dry and grind the plant material.
-
Extract the ground material with ethanol at room temperature for 72 hours. Repeat the extraction three times.
-
Combine the ethanolic extracts and concentrate under vacuum to obtain the crude extract.
-
Suspend the crude extract in water and perform a liquid-liquid extraction with n-hexane to remove non-polar compounds. The aqueous fraction contains the target compound.
-
-
Silica Gel Column Chromatography:
-
Dry the aqueous fraction under vacuum.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Dissolve the dried extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of solvents, starting with n-hexane-ethyl acetate and gradually increasing the polarity to chloroform-methanol.[3]
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing this compound.
-
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol is for the final purification of the partially purified this compound from Protocol 1.
-
Sample Preparation:
-
Dissolve the enriched this compound fraction in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Preparative HPLC Conditions:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: Adjust based on the column dimensions.
-
Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., around 280 nm).
-
Injection Volume: Optimize based on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine pure fractions and remove the solvent under vacuum.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bergenin [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Minimizing interference in antioxidant assays with 4-o-Galloylbergenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-o-Galloylbergenin in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural phenolic compound. It is a derivative of bergenin, containing a galloyl group attached to the bergenin structure. These compounds are often isolated from various plants and are studied for their potential biological activities, including antioxidant properties.
Q2: Which antioxidant assays are commonly used for compounds like this compound?
Commonly used antioxidant assays for phenolic compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Q3: What is the general principle of these antioxidant assays?
These assays are based on the ability of an antioxidant to reduce an oxidant.
-
DPPH Assay: Measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow.
-
ABTS Assay: Involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
FRAP Assay: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color.
Q4: Does the galloyl group in this compound affect its antioxidant activity?
Yes, the number and position of galloyl groups can significantly influence the antioxidant activity of a compound. Studies on similar compounds have shown that an increased number of galloyl groups can lead to higher antioxidant capacity.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise when performing antioxidant assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in DPPH assay | 1. Interference from sample color: this compound, being a phenolic compound, might have some color that can interfere with the absorbance reading at 517 nm. | Run a blank for each concentration of your sample (sample + solvent without DPPH reagent) and subtract the absorbance from the corresponding sample reading. |
| 2. Light sensitivity of DPPH: The DPPH radical is sensitive to light, and exposure can lead to its degradation and inaccurate results. | Perform all steps of the assay in the dark or under subdued light. Store the DPPH solution in a dark bottle. | |
| 3. Reaction kinetics: The reaction between this compound and DPPH may be slow and not reach completion within the standard incubation time. | Perform a time-course experiment to determine the optimal incubation time for the reaction to reach a plateau. | |
| Unexpectedly low or high results in ABTS assay | 1. pH sensitivity of the assay: The ABTS radical scavenging activity can be pH-dependent. The antioxidant capacity of your compound might vary at different pH levels. | Ensure the pH of the reaction mixture is controlled and consistent across all experiments. Consider performing the assay at different pH values to determine the optimal condition for this compound. |
| 2. Photochemical interference: Hydrogen peroxide, sometimes used in ABTS assays, can generate hydroxyl radicals upon exposure to light, leading to erroneous results. | If using a method involving hydrogen peroxide, protect the reaction from light, especially wavelengths below 455 nm. | |
| Variable results in FRAP assay | 1. Slow reaction kinetics: Some polyphenolic compounds react slowly in the FRAP assay, and the standard 4-minute reaction time might not be sufficient. | Extend the reaction time and monitor the absorbance until a stable reading is obtained. |
| 2. Interference from chelating agents: If your sample contains compounds that can chelate iron, they might interfere with the FRAP assay. | While difficult to completely eliminate, be aware of this potential interference if your this compound sample is not highly purified. | |
| General Issues | 1. Solvent effects: The choice of solvent can influence the antioxidant activity of phenolic compounds. | Use the same solvent for dissolving your sample and the standards to ensure consistency. Methanol or ethanol are commonly used. |
| 2. Pipetting errors: Inaccurate pipetting, especially of small volumes, can lead to significant errors in the results. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to minimize variations. |
Quantitative Data Summary
The following table summarizes the antioxidant activity of 11-O-galloylbergenin and its parent compound, bergenin, from a published study. This data can serve as a reference for the expected range of activity.
| Compound | DPPH Radical Scavenging Activity (% RSA at 100 µg/mL) | Reducing Power Assay (Absorbance at 700 nm at 100 µg/mL) | Total Antioxidant Capacity (µmol Ascorbic Acid Equivalent/mg) | DPPH EC50 (µg/mL) | Reducing Power EC50 (µg/mL) |
| 11-O-Galloylbergenin | 87.26 ± 1.671 | 1.315 ± 0.027 | 951.50 ± 109.64 | 7.276 ± 0.058 | 5.208 ± 0.095 |
| Bergenin | 6.858 ± 0.329 | 0.055 ± 0.002 | 49.159 ± 3.136 | 99.807 ± 3.120 | 24.915 ± 1.326 |
| Ascorbic Acid (Standard) | 97.85 ± 0.623 | 3.351 ± 0.034 | 2478.36 ± 173.81 | 6.571 ± 0.303 | 3.551 ± 0.073 |
| Gallic Acid (Standard) | 98.12 ± 0.931 | 1.435 ± 0.031 | 2201.05 ± 152.33 | 4.732 ± 0.187 | 1.542 ± 0.062 |
| Quercetin (Standard) | 98.35 ± 0.871 | 1.772 ± 0.041 | 2030.29 ± 134.51 | 4.355 ± 0.099 | 2.073 ± 0.065 |
| α-Tocopherol (Standard) | 92.26 ± 0.547 | Not Reported | 565.17 ± 25.32 | 33.675 ± 2.019 | 22.152 ± 1.153 |
Data adapted from a study on 11-O-galloylbergenin.[4][5] EC50 is the effective concentration at which 50% of the radicals are scavenged.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound sample
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid, or Gallic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle and prepare it fresh daily.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. Prepare a series of dilutions from the stock solution. Similarly, prepare a series of dilutions for the standard antioxidant.
-
Assay:
-
To a 96-well plate, add 20 µL of your sample or standard dilutions to different wells.
-
Add 180 µL of the DPPH working solution to each well.
-
For the blank, add 20 µL of the solvent to a well and 180 µL of the DPPH solution.
-
For sample blanks (to correct for sample color), add 20 µL of your sample dilutions and 180 µL of the solvent (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_blank - (A_sample - A_sample_blank)) / A_blank ] * 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample with DPPH.
-
A_sample_blank is the absorbance of the sample without DPPH.
-
-
Plot a graph of % RSA versus the concentration of the sample and the standard.
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) for both the sample and the standard.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate buffered saline (PBS) or appropriate buffer
-
This compound sample
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
-
Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and a standard antioxidant in the appropriate solvent. Prepare a series of dilutions.
-
Assay:
-
Add 10 µL of your sample or standard dilutions to the wells of a 96-well plate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Plot a graph of % inhibition versus concentration and determine the EC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants at a low pH.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound sample
-
Standard (Ferrous sulfate or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and the standard in an appropriate solvent. Prepare a series of dilutions.
-
Assay:
-
Add 10 µL of your sample or standard dilutions to the wells of a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.
-
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Antioxidant Response Pathway
Phenolic compounds, including those with galloyl moieties, can exert their antioxidant effects by modulating cellular signaling pathways. One of the most important is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.
Caption: Keap1-Nrf2 antioxidant response pathway.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for conducting in vitro antioxidant assays.
Caption: General workflow for in vitro antioxidant assays.
Logical Relationship for Troubleshooting Assay Interference
This diagram outlines the logical steps to troubleshoot potential interference in antioxidant assays.
Caption: Troubleshooting logic for assay interference.
References
- 1. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 2. New Unnatural Gallotannins: A Way toward Green Antioxidants, Antimicrobials and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in HPLC analysis of bergenin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the High-Performance Liquid Chromatography (HPLC) analysis of bergenin and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of bergenin derivatives, presented in a question-and-answer format.
Q1: Why am I seeing poor resolution between bergenin and its derivatives, or between my analytes and other components in the sample matrix?
A1: Poor resolution in the HPLC analysis of bergenin derivatives can stem from several factors related to the mobile phase, column, and other instrumental parameters. Bergenin and its derivatives are often structurally similar, making their separation challenging.
Troubleshooting Steps:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is critical.
-
Decrease the percentage of the organic solvent: This will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve resolution due to different solvent properties.
-
-
Mobile Phase pH: Bergenin and its derivatives contain phenolic hydroxyl groups, making the pH of the mobile phase a crucial parameter for good peak shape and resolution.
-
Acidify the mobile phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) is common practice. This suppresses the ionization of the phenolic groups, leading to sharper, more symmetrical peaks and better resolution. The optimal pH is typically in the range of 2.5-4.0.
-
-
Gradient Elution: For complex samples containing multiple bergenin derivatives with a range of polarities, a gradient elution is often more effective than an isocratic one.
-
Optimize the gradient slope: A shallower gradient (slower increase in organic solvent concentration) can significantly improve the resolution of closely eluting compounds.
-
-
Column Selection: The choice of the stationary phase is fundamental.
-
Column Chemistry: A C18 column is the most common choice for reversed-phase separation of bergenin derivatives. High-purity, end-capped columns are recommended to minimize interactions with residual silanol groups.
-
Particle Size and Column Dimensions: Smaller particle sizes (e.g., < 3 µm) and longer columns generally provide higher efficiency and better resolution, but at the cost of higher backpressure.
-
-
Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Temperature: Operating at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reproducibility by reducing mobile phase viscosity and enhancing mass transfer.
Q2: My peaks for bergenin derivatives are showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing polar compounds like bergenin derivatives on silica-based reversed-phase columns. The primary cause is often secondary interactions between the analytes and the stationary phase.
Troubleshooting Steps:
-
Acidify the Mobile Phase: As mentioned above, adding an acid like formic or acetic acid to the mobile phase will protonate the residual silanol groups on the silica packing, minimizing their interaction with the polar functional groups of bergenin derivatives.
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups, which are a major cause of peak tailing for polar and basic compounds.
-
Check for Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing. Flushing the column with a strong solvent may help.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample or reducing the injection volume.
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing. Ensure that all connections are made with minimal dead volume.
Q3: The retention times for my bergenin derivative peaks are shifting between injections. What could be the reason?
A3: Retention time instability can compromise the reliability of your analysis. The causes are often related to the HPLC system or the mobile phase preparation.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Ensure the mobile phase is thoroughly degassed to prevent air bubbles from affecting the pump's performance.
-
If using a buffer, ensure it is within its effective buffering range and that the concentration is sufficient.
-
Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.
-
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Pump Performance: Inconsistent flow from the pump is a common cause of shifting retention times. Check for leaks, and ensure the pump seals and check valves are in good condition.
-
Temperature Fluctuations: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Data Presentation
The following tables summarize typical quantitative data and the expected effects of changing key HPLC parameters on the analysis of bergenin and its derivatives.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of Bergenin and a Hypothetical Derivative
| % Acetonitrile in Water (with 0.1% Formic Acid) | Retention Time of Bergenin (min) | Retention Time of Derivative (min) | Resolution (Rs) |
| 40% | 3.5 | 4.1 | 1.2 |
| 35% | 5.2 | 6.2 | 1.8 |
| 30% | 8.1 | 9.8 | 2.5 |
| 25% | 12.5 | 15.3 | 3.1 |
Note: This table illustrates the general principle that decreasing the organic solvent concentration increases retention and improves resolution. Actual values will vary depending on the specific column and other conditions.
Table 2: Typical HPLC Method Parameters for Bergenin Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | 275 nm |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of bergenin derivatives.
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 10 mg of bergenin reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (e.g., from a plant extract):
-
Accurately weigh about 1 g of the powdered plant material.
-
Extract with 20 mL of methanol by sonication or reflux for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol (e.g., 5 mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
2. HPLC Conditions
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Solvent B: HPLC-grade acetonitrile.
-
-
Elution Program (Gradient Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 90% B
-
30-35 min: 90% B (column wash)
-
35-40 min: 90% to 10% B (return to initial conditions)
-
40-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor the absorbance at 275 nm.
-
Injection Volume: 10 µL.
3. Data Analysis
-
Identify the bergenin peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the amount of bergenin in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the HPLC analysis of bergenin derivatives.
Technical Support Center: Optimizing Molecular Docking of 4-o-Galloylbergenin
Welcome to the technical support center for the molecular docking of 4-o-Galloylbergenin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their computational experiments.
Frequently Asked Questions (FAQs)
Q1: Where can I obtain the 3D structure of this compound for my docking simulation?
A1: The 3D structure of this compound and its parent compound, bergenin, can be downloaded from the PubChem database.[1] It is recommended to retrieve the structure in SDF or a similar format that can be converted to PDB or the required format for your docking software.[2]
Q2: What are the essential pre-docking steps for preparing the this compound ligand?
A2: Proper ligand preparation is crucial for accurate docking results. The general steps include:
-
Structure Retrieval: Download the 2D or 3D structure from a database like PubChem.[1]
-
3D Conversion and Optimization: If you start with a 2D structure, convert it to 3D using a molecular modeling tool. Subsequently, perform energy minimization using a suitable force field, such as MMFF94x, to obtain a low-energy conformation.[3]
-
Charge Calculation and Atom Typing: Assign partial charges and define atom types, which are essential for the scoring function to calculate interactions accurately.
-
Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during the docking process.
Q3: How should I prepare the target protein for docking with this compound?
A3: Protein preparation involves several critical steps to ensure the receptor is ready for docking:
-
Structure Retrieval: Obtain the 3D crystal structure of your target protein from the Protein Data Bank (PDB).
-
Clean the Structure: Remove any co-crystallized ligands, water molecules, and other non-essential ions from the PDB file.[1]
-
Add Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure.[4]
-
Assign Charges: Compute and assign atomic charges, such as Kollman united atomic charges, to the protein atoms.[2]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.[5]
Troubleshooting Guides
Issue 1: Poor or Non-Convergent Docking Poses
Symptom: The docking algorithm fails to produce a consistent cluster of low-energy poses, or the resulting poses have high, unfavorable binding energies.
Possible Causes & Solutions:
-
Incorrect Grid Box Placement: The grid box may not be centered correctly on the active site or may be too small to encompass the entire binding pocket.
-
Solution: Ensure the grid box is centered on the known active site residues of the target protein.[2] The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site. For initial runs, a larger grid box (e.g., 60 Å x 60 Å x 60 Å) can be used to explore the protein surface, followed by a more focused docking with a smaller grid box centered on the identified binding region.[2]
-
-
Insufficient Ligand Flexibility: The number of rotatable bonds defined for this compound might be incorrect, limiting its ability to adopt an optimal conformation.
-
Solution: Verify that all relevant single bonds in the galloyl moiety and the linker to the bergenin core are defined as rotatable.
-
-
Inappropriate Docking Algorithm Parameters: The parameters for the genetic algorithm (or other search algorithm) may not be suitable for this specific ligand-protein system.
Issue 2: Low Binding Affinity Scores Despite Known Interaction
Symptom: The calculated binding affinity (e.g., in kcal/mol) is weaker than expected for a compound known or predicted to be active.
Possible Causes & Solutions:
-
Choice of Scoring Function: The default scoring function of your docking software may not be optimal for phenolic compounds like this compound.
-
Solution: Experiment with different types of scoring functions. Scoring functions can be force-field-based, empirical, knowledge-based, or machine-learning-based.[6][7] For instance, AutoDock Vina uses an empirical scoring function.[4] If available, consider using consensus scoring, which combines the results of multiple scoring functions to improve prediction accuracy.[6]
-
-
Protein Protonation State: The ionization states of acidic and basic residues in the protein's active site at a given pH can significantly impact binding.
-
Solution: Use software tools to predict the protonation states of titratable residues (e.g., Asp, Glu, His, Lys) at the experimental pH. Ensure the protonation states are correctly represented in your protein structure file.
-
-
Lack of Water Molecules: Specific water molecules in the active site might be crucial for mediating ligand-protein interactions.
-
Solution: While it is common practice to remove bulk water molecules, consider retaining specific, structurally conserved water molecules that are known to participate in ligand binding. Perform docking runs both with and without these key water molecules to assess their impact.
-
Experimental Protocols & Data
General Molecular Docking Protocol
This protocol provides a generalized workflow for docking this compound using software like AutoDock.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from PubChem.
-
Use a molecular modeling tool (e.g., Discovery Studio, PyMOL) to perform energy minimization.
-
Save the optimized ligand structure in a suitable format (e.g., PDBQT for AutoDock).
-
-
Protein Preparation:
-
Download the target protein structure from the PDB.
-
Remove water molecules and heteroatoms.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of the protein based on literature or co-crystallized ligands.
-
Define the grid box dimensions and center to encompass the active site. A typical starting point could be a 60 Å x 60 Å x 60 Å box with a spacing of 0.375 Å.[2]
-
-
Docking Execution:
-
Results Analysis:
-
Analyze the output poses and their corresponding binding affinities.
-
Visualize the best-scoring pose in the protein's active site to examine key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Quantitative Docking Parameters from Literature
The following table summarizes example parameters used in docking studies of flavonoids and related compounds, which can serve as a starting point for optimizing your experiments with this compound.
| Parameter | Example Value | Source |
| Software | AutoDock 1.5.6, AutoDock Vina | [2][4] |
| Grid Box Dimensions | 60 Å x 60 Å x 60 Å | [2] |
| 40 Å x 40 Å x 40 Å | [1] | |
| 24 Å x 24 Å x 24 Å | [5] | |
| Grid Spacing | 0.375 Å | [2] |
| Genetic Algorithm Runs | 25-30 | [2][8] |
| Population Size | 150 | [2][8] |
| Max Evaluations | 2,500,000 - 25,000,000 | [2][8] |
| Exhaustiveness (Vina) | 100 | [4] |
Visualizations
General Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.
Troubleshooting Logic for Poor Docking Results
Caption: A decision-making flowchart for troubleshooting common issues in molecular docking.
References
- 1. researchtrend.net [researchtrend.net]
- 2. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking [mdpi.com]
- 4. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Docking Analysis of Flavonoid Derivatives as Potential Telomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 8. Molecular docking analysis of penta-galloyl-glucose with VEGF signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex NMR Landscape of 4-O-Galloylbergenin: A Technical Support Guide
For researchers and drug development professionals working with complex natural products, deciphering intricate NMR spectra is a common yet challenging task. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the interpretation of the NMR spectra of 4-O-Galloylbergenin, a polyphenolic compound with significant biological interest.
Frequently Asked Questions (FAQs)
Q1: What are the expected proton (¹H) and carbon (¹³C) NMR chemical shift ranges for the core moieties of this compound?
Disclaimer: The following NMR data is a plausible, hypothetical dataset generated for educational and illustrative purposes. It is based on the known spectral data of bergenin and gallic acid, and the expected shifts upon esterification. This data should not be treated as experimentally verified results.
Hypothetical ¹H NMR Data of this compound (500 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Bergenin Moiety | |||
| H-7 | 7.15 | s | |
| H-10b | 4.95 | d | 10.0 |
| H-4 | 5.20 | t | 9.5 |
| H-4a | 4.15 | t | 9.5 |
| H-3 | 3.80 | t | 9.0 |
| H-2 | 3.65 | m | |
| H-11a | 3.95 | dd | 12.0, 2.5 |
| H-11b | 3.75 | dd | 12.0, 5.0 |
| OCH₃-8 | 3.78 | s | |
| Galloyl Moiety | |||
| H-2', H-6' | 7.05 | s |
Hypothetical ¹³C NMR Data of this compound (125 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Bergenin Moiety | |
| C=O (Lactone) | 163.5 |
| C-5 | 151.0 |
| C-9 | 150.5 |
| C-8 | 148.0 |
| C-6 | 141.0 |
| C-9a | 118.0 |
| C-5a | 115.5 |
| C-7 | 109.0 |
| C-10b | 81.0 |
| C-4a | 79.5 |
| C-2 | 74.0 |
| C-3 | 72.5 |
| C-4 | 70.0 |
| C-11 | 61.5 |
| OCH₃-8 | 60.0 |
| Galloyl Moiety | |
| C=O (Ester) | 165.0 |
| C-4' | 145.5 |
| C-3', C-5' | 138.0 |
| C-1' | 120.0 |
| C-2', C-6' | 109.5 |
Q2: How can I confirm the position of the galloyl group at the 4-O position?
A2: The most definitive method to confirm the acylation site is through two-dimensional (2D) NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment will show correlations between protons and carbons that are two or three bonds away. To confirm the 4-O-galloyl substitution, you should look for a correlation between the H-4 proton of the bergenin moiety and the carbonyl carbon (C=O) of the galloyl group. The downfield shift of H-4 (around 5.20 ppm in our hypothetical data) compared to its chemical shift in unsubstituted bergenin is also a strong indicator.
Troubleshooting Common NMR Interpretation Issues
Issue 1: Overlapping signals in the aromatic region.
-
Problem: The aromatic protons of the bergenin (H-7) and galloyl (H-2', H-6') moieties may have very similar chemical shifts, leading to overlapping signals that are difficult to assign.
-
Troubleshooting Steps:
-
2D NMR: Utilize a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate the aromatic protons to their directly attached carbons. The distinct carbon chemical shifts will help resolve the proton overlap.
-
Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., acetone-d₆ or methanol-d₄) can induce differential shifts in the proton resonances, potentially resolving the overlap.
-
HMBC Analysis: Look for long-range correlations from these protons to other carbons in the molecule to confirm their respective locations. For instance, H-7 should show a correlation to C-5a and C-9, while H-2'/H-6' will correlate with carbons within the galloyl group.
-
Issue 2: Broad or disappearing hydroxyl (-OH) proton signals.
-
Problem: The phenolic hydroxyl protons of the galloyl group and the remaining hydroxyls on the bergenin core are exchangeable, often resulting in broad signals or signals that are not observed at all.
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signals will exchange with deuterium and disappear from the spectrum, confirming their identity.
-
Low-Temperature NMR: In some cases, acquiring the spectrum at a lower temperature can slow down the exchange rate and result in sharper hydroxyl signals.
-
Issue 3: Ambiguous assignment of the sugar-like protons in the bergenin moiety.
-
Problem: The protons on the C-glycosidic portion of bergenin (H-2, H-3, H-4, H-4a, H-10b, and H-11) often appear in a crowded region of the spectrum, making individual assignment challenging.
-
Troubleshooting Steps:
-
COSY Experiment: A ¹H-¹H Correlation Spectroscopy (COSY) experiment is essential to establish the spin-spin coupling network. This will allow you to trace the connectivity from a well-resolved proton (e.g., H-10b) to its neighbors (H-4a), and subsequently through the entire spin system.
-
HSQC and HMBC: Use HSQC to identify the carbons attached to each of these protons. Then, use HMBC to confirm the assignments through long-range correlations to neighboring carbons.
-
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved to avoid broad lines.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings of approximately 145 Hz.
-
HMBC: Use a gradient-selected HMBC experiment optimized for long-range ²J(CH) and ³J(CH) couplings, typically set to 8 Hz.
-
Visualizing Structural Relationships
To aid in the interpretation process, the following diagrams illustrate the structure of this compound and a hypothetical HMBC correlation map.
Caption: Chemical structure of this compound.
Caption: Hypothetical key HMBC correlations for this compound.
Validation & Comparative
4-O-Galloylbergenin vs. Bergenin: A Comparative Analysis of Antioxidant Efficacy
For Immediate Release
In the landscape of natural product research, the quest for potent antioxidants continues to be a focal point for the development of novel therapeutics. This guide presents a comparative analysis of the antioxidant activities of two closely related natural compounds: bergenin and its derivative, 4-O-galloylbergenin. This document serves as a resource for researchers, scientists, and drug development professionals, providing a concise summary of quantitative data, detailed experimental methodologies, and a visualization of the underlying antioxidant signaling pathways.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacities of this compound and bergenin have been evaluated using various in vitro assays. The data consistently demonstrates the superior antioxidant potential of this compound. The addition of a galloyl moiety to the bergenin structure significantly enhances its free radical scavenging and reducing capabilities.
A summary of the comparative antioxidant activities is presented in the table below. Lower EC50 values in the DPPH Radical Scavenging and Reducing Power Assays indicate greater antioxidant activity. For the Total Antioxidant Capacity Assay, a higher value in terms of ascorbic acid equivalents signifies more potent antioxidant capacity.
| Antioxidant Assay | Bergenin | This compound | Standard | Reference |
| DPPH Radical Scavenging Assay (% RSA) | 6.858 ± 0.329 | 87.26 ± 1.671 | Ascorbic Acid: 97.85 ± 0.623 | [1][2] |
| DPPH Radical Scavenging Assay (EC50 in µg/mL) | - | 7.45 ± 0.2 | Quercetin: 4.19 ± 1.41 | [3][4] |
| Reducing Power Assay (Absorbance at 700 nm) | 0.055 ± 0.002 | 1.315 ± 0.027 | Ascorbic Acid: 3.351 ± 0.034 | [1][2] |
| Reducing Power Assay (EC50 in µg/mL) | - | 5.39 ± 0.28 | Quercetin: 1.88 ± 0.031 | [3][4] |
| Total Antioxidant Capacity (µmol Ascorbic Acid Equivalent/mg) | 49.159 ± 3.136 | 951.50 ± 109.64 | Ascorbic Acid: 2478.36 ± 173.81 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable DPPH radical, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[5][6][7]
Procedure:
-
A 0.1 mM solution of DPPH in methanol or ethanol is prepared.
-
Various concentrations of the test compounds (this compound, bergenin) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.
-
An aliquot of the test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Reducing Power Assay
This assay, based on the method of Oyaizu (1986), measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. The resulting ferrous ions react with ferricyanide to form a Prussian blue colored complex, the absorbance of which is measured spectrophotometrically.[8][9][10]
Procedure:
-
Different concentrations of the test compounds are mixed with a phosphate buffer (0.2 M, pH 6.6) and a potassium ferricyanide solution (1%).
-
The mixture is incubated at 50°C for 20 minutes.
-
Trichloroacetic acid (10%) is added to the mixture to stop the reaction.
-
The mixture is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with distilled water and a ferric chloride solution (0.1%).
-
The absorbance of the resulting solution is measured at 700 nm. A higher absorbance indicates greater reducing power.
-
The EC50 value, the concentration at which the absorbance is 0.5, can be determined to compare the reducing power of different compounds.
Total Antioxidant Capacity (Phosphomolybdenum) Assay
This method, as described by Prieto et al. (1999), evaluates the total antioxidant capacity of a compound by measuring the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant substance, which forms a green phosphate/Mo(V) complex in an acidic medium.[11][12]
Procedure:
-
An aliquot of the test compound is mixed with a reagent solution containing sulfuric acid (0.6 M), sodium phosphate (28 mM), and ammonium molybdate (4 mM).
-
The mixture is incubated at 95°C for 90 minutes.
-
After cooling to room temperature, the absorbance of the solution is measured at 695 nm.
-
The total antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid.
Visualizing the Antioxidant Mechanism
The antioxidant effects of many phenolic compounds, including bergenin, are mediated through the activation of specific cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[3]
The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing antioxidant activity and the Nrf2-ARE signaling pathway.
Caption: Comparative Antioxidant Study Workflow.
Caption: Nrf2-ARE Antioxidant Response Pathway.
Conclusion
References
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. marinebiology.pt [marinebiology.pt]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of in-vitro Antioxidant Properties of Hydroalcoholic Solution Extracts Urtica dioica L., Malva neglecta Wallr. and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric quantitation of antioxidant capacity through the formation of a phosphomolybdenum complex: specific application to the determination of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of 4-o-Galloylbergenin and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen serves as a benchmark for efficacy. However, the exploration of novel compounds with potentially improved safety and efficacy profiles is a continuous endeavor in drug discovery. This guide provides a detailed comparison of the anti-inflammatory properties of 4-o-Galloylbergenin, a natural compound, and ibuprofen, drawing upon available experimental data.
Executive Summary
Ibuprofen, a cornerstone of pain and inflammation management, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This compound, a derivative of bergenin, has demonstrated significant anti-inflammatory potential in preclinical studies, operating through the modulation of key inflammatory signaling pathways, including NF-κB and PI3K/Akt. While direct comparative clinical trials are lacking, preclinical data allows for a scientific comparison of their mechanisms and efficacy in experimental models.
Quantitative Comparison of Anti-inflammatory Efficacy
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and ibuprofen from in vivo and in vitro studies. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Parameter | This compound | Ibuprofen | Source |
| In Vivo Efficacy: Carrageenan-Induced Paw Edema | |||
| Dose (mg/kg) | 10, 20, 30 | 8.75, 17.5, 35 | [] |
| Effect | Significant anti-inflammatory activity | Significant inhibitory effect on induced edema | [] |
| In Vitro Efficacy: Inhibition of Inflammatory Mediators | |||
| Target | iNOS, COX-2 | COX-1, COX-2 (non-selective) | [2][3][4][5] |
| Effect | Inhibition of expression | Inhibition of enzyme activity | [2][3][4][5] |
| Target | TNF-α, IL-6 | TNF-α, IL-6 | [6] |
| Effect | Inhibition of production | Complex effects; can increase levels under certain conditions | [6] |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and ibuprofen are mediated by distinct and overlapping signaling pathways.
This compound: A Multi-Target Approach
This compound appears to exert its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. Evidence suggests its mechanism involves:
-
Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[7][8]
-
Modulation of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in regulating cellular processes, including inflammation. This compound may influence this pathway, contributing to its anti-inflammatory profile.
-
Downregulation of Pro-inflammatory Enzymes and Cytokines: By targeting the upstream signaling pathways, this compound leads to a reduction in the expression and production of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3]
Ibuprofen: Primarily a COX Inhibitor
Ibuprofen's primary and well-characterized mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[4][5]
-
COX-1 and COX-2 Inhibition: These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking these enzymes, ibuprofen effectively reduces the synthesis of prostaglandins.[4][5]
-
Influence on the NF-κB Pathway: The effect of ibuprofen on the NF-κB pathway is more complex and appears to be context-dependent. Some studies suggest that ibuprofen can modulate NF-κB activity, which may contribute to its anti-inflammatory effects, while others report no significant impact.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ibuprofen.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle), a standard group (e.g., ibuprofen), and test groups receiving different doses of the compound being investigated (e.g., this compound).
-
Compound Administration: The test compound or standard drug is administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[11][12]
In Vitro Inhibition of Inflammatory Mediators
These assays are used to determine the direct inhibitory effect of a compound on the production of inflammatory molecules in cell cultures.
Protocol for Cytokine (TNF-α, IL-6) Inhibition:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or ibuprofen) for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cell culture.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of TNF-α and IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation of Inhibition: The percentage inhibition of cytokine production is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.[6]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 2. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 6. Comparative anti-inflammatory effects of anti-arthritic herbal medicines and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. researchgate.net [researchgate.net]
- 10. Ibuprofen supplementation and its effects on NF‐κB activation in skeletal muscle following resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. thaiscience.info [thaiscience.info]
Comparative Analysis of 4-O-Galloylbergenin's Cytotoxic Effects on A-549 and HT-29 Cell Lines: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct experimental validation of the cytotoxic effects of 4-O-Galloylbergenin specifically on A-549 human lung carcinoma and HT-29 human colon adenocarcinoma cell lines. While research into the parent compound, bergenin, and other galloyl derivatives has demonstrated anticancer activities across various cancer cell types, specific data quantifying the efficacy and elucidating the mechanism of action of this compound on these two particular cell lines remains unpublished.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the current landscape and to highlight the need for further investigation into the potential of this compound as a cytotoxic agent against lung and colon cancers. In the absence of direct comparative data, this document will present general methodologies for assessing cytotoxicity and discuss the known anticancer properties of related compounds to provide a framework for future studies.
Quantitative Data Summary
A thorough search of scientific databases yielded no studies reporting the half-maximal inhibitory concentration (IC50) values or other quantitative measures of cytotoxicity for this compound on either A-549 or HT-29 cell lines. Comparative analysis of its performance against alternative cytotoxic agents is therefore not possible at this time.
Experimental Protocols
To facilitate future research in this area, a standard experimental protocol for determining the cytotoxic effects of a novel compound on cancer cell lines is provided below. This methodology is based on widely accepted practices in the field.
Cell Culture and Maintenance
-
Cell Lines: A-549 (human lung carcinoma) and HT-29 (human colon adenocarcinoma) cells would be procured from a reputable cell bank.
-
Culture Medium: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: A-549 and HT-29 cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) would also be included.
-
Incubation: The plates would be incubated for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium would be removed, and the formazan crystals would be dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance would be measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability would be expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, would be calculated from the dose-response curve.
Visualizations of Experimental Workflow and Potential Signaling Pathways
While specific signaling pathways for this compound in A-549 and HT-29 cells are unknown, diagrams illustrating a general experimental workflow and a hypothetical signaling cascade are provided below to guide future research.
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: A hypothetical signaling pathway for this compound's cytotoxic effect.
Conclusion and Future Directions
The lack of specific data on the cytotoxic effects of this compound on A-549 and HT-29 cells represents a clear knowledge gap. Given the demonstrated anticancer properties of its parent compound, bergenin, and other related galloyl derivatives, there is a strong rationale for conducting dedicated studies to:
-
Determine the IC50 values of this compound in both A-549 and HT-29 cell lines.
-
Investigate the underlying molecular mechanisms, including the effects on cell cycle progression, apoptosis, and key signaling pathways.
-
Conduct comparative studies with existing chemotherapeutic agents to assess its relative potency and potential for synergistic effects.
Such research is essential to validate the potential of this compound as a novel therapeutic agent for lung and colon cancers.
4-o-Galloylbergenin Versus Ascorbic Acid: A Comparative Analysis of Antioxidant Activity in DPPH Assay
In the landscape of antioxidant research, the quest for potent radical scavengers is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of 4-o-Galloylbergenin and the well-established antioxidant, ascorbic acid, based on their performance in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This evaluation is crucial for researchers, scientists, and drug development professionals seeking to understand the relative antioxidant potential of these compounds.
While direct comparative data for this compound is limited, this analysis utilizes data for a closely related derivative, 11-O-galloylbergenin, to provide valuable insights. The addition of a galloyl group to the bergenin structure has been shown to significantly enhance its antioxidant capacity.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) value in the DPPH assay. This value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 or EC50 value indicates a higher antioxidant potency.
| Compound | EC50 Value (µg/mL) in DPPH Assay | Reference |
| 11-O-Galloylbergenin | 7.276 ± 0.058 | [1] |
| Ascorbic Acid | 6.571 ± 0.303 | [1] |
As indicated in the table, 11-O-galloylbergenin demonstrates potent antioxidant activity, with an EC50 value comparable to that of the standard antioxidant, ascorbic acid.[1] This suggests that the galloyl moiety contributes significantly to the radical scavenging capacity of the bergenin scaffold.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a detailed methodology for the DPPH assay, a common and reliable method for determining the free radical scavenging activity of compounds.
1. Preparation of Reagents:
-
DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared by dissolving a precise amount of DPPH powder in a suitable solvent, typically methanol or ethanol, to achieve a specific concentration (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compounds: Stock solutions of this compound and ascorbic acid (as a positive control) are prepared in the same solvent as the DPPH solution.
-
Serial Dilutions: A series of dilutions of the test compounds and ascorbic acid are prepared from their respective stock solutions to obtain a range of concentrations for testing.
2. Assay Procedure:
-
Reaction Mixture: In a microplate or cuvette, a specific volume of each dilution of the test compound or standard is mixed with a specific volume of the DPPH solution.
-
Incubation: The reaction mixtures are then incubated at room temperature in the dark for a defined period, typically 30 minutes. This allows the antioxidant to react with the DPPH radical.
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
3. Data Analysis:
-
Percentage Inhibition Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50/EC50 Determination: The IC50 or EC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test compound. The concentration that results in 50% inhibition is the IC50 or EC50 value.
Experimental Workflow
The following diagram illustrates the general workflow of the DPPH radical scavenging assay.
Caption: Workflow of the DPPH radical scavenging assay.
References
A Comparative Guide to the Antiplasmodial Activities of 4-O-Galloylbergenin and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplasmodial activity of the natural product 4-O-Galloylbergenin (also known as 11-O-Galloylbergenin) and the conventional antimalarial drug, chloroquine. The information is compiled from available scientific literature to support research and development efforts in the field of antimalarial drug discovery.
Quantitative Performance Data
| Compound | P. falciparum Strain | Susceptibility | IC50 (µM) | Reference |
| 11-O-Galloylbergenin | D10 | Chloroquine-Sensitive | 7.85 ± 0.61 | [1] |
| Chloroquine | D10 | Chloroquine-Sensitive | 0.031 ± 0.002 | [1] |
Note on Nomenclature: The compound referred to as this compound in the topic is more commonly cited in the scientific literature as 11-O-Galloylbergenin. This guide will use the latter term, as it is substantiated by the available research.
Mechanism of Action
The mechanisms by which 11-O-Galloylbergenin and chloroquine exert their antiplasmodial effects are distinct, highlighting different potential therapeutic targets within the parasite.
11-O-Galloylbergenin: A Putative Dual Inhibitor
The precise mechanism of action for 11-O-Galloylbergenin has not been experimentally validated. However, in silico molecular docking studies suggest that it may act by inhibiting two key parasitic enzymes: P. falciparum lactate dehydrogenase (PfLDH) and the gametocyte protein Pfg27.[1]
-
P. falciparum lactate dehydrogenase (PfLDH): This enzyme is crucial for the parasite's energy metabolism during its asexual lifecycle stage within red blood cells. Inhibition of PfLDH would disrupt glycolysis and lead to parasite death.
-
Pfg27: This protein is vital for the development of gametocytes, the sexual stage of the parasite responsible for transmission to mosquitoes. Targeting Pfg27 could therefore have transmission-blocking effects.
Further experimental validation, such as enzymatic assays, is required to confirm these putative mechanisms.
Chloroquine: An Inhibitor of Hemozoin Biocrystallization
Chloroquine's primary mechanism of action is well-established and targets the parasite's detoxification pathway for heme.[2]
-
Entry and Accumulation: Chloroquine, a weak base, readily diffuses into the acidic food vacuole of the parasite within the infected red blood cell.
-
Heme Detoxification Interference: During the digestion of hemoglobin, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
-
Inhibition of Polymerization: Chloroquine binds to heme, preventing its polymerization into hemozoin.
-
Toxicity and Lysis: The accumulation of the toxic chloroquine-heme complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
Resistance to Chloroquine: Widespread resistance to chloroquine in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[2] These mutations result in an increased efflux of chloroquine from the food vacuole, preventing it from reaching a high enough concentration to inhibit hemozoin formation effectively.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of 11-O-Galloylbergenin and chloroquine.
In Vitro Antiplasmodial Activity Assay
This protocol is a standard method used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: A chloroquine-sensitive (e.g., D10) or chloroquine-resistant strain of P. falciparum is maintained in continuous in vitro culture in human red blood cells. The culture medium is typically RPMI-1640 supplemented with human serum or Albumax, and the cultures are incubated at 37°C in a low-oxygen, high-carbon dioxide environment.
-
Drug Preparation: The test compounds (11-O-Galloylbergenin and chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
-
Assay Procedure:
-
Parasitized red blood cells are synchronized to the ring stage of development.
-
A suspension of parasitized red blood cells is added to a 96-well microplate.
-
The various concentrations of the test compounds are added to the wells. Control wells with no drug and wells with uninfected red blood cells are also included.
-
The plates are incubated for a full parasite life cycle (typically 48-72 hours).
-
-
Quantification of Parasite Growth: Parasite growth inhibition is quantified using methods such as:
-
SYBR Green I based fluorescence assay: This fluorescent dye binds to parasitic DNA, and the fluorescence intensity is proportional to the number of viable parasites.
-
Parasite Lactate Dehydrogenase (pLDH) assay: The activity of the pLDH enzyme, which is released upon parasite lysis, is measured colorimetrically.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for the in vitro antiplasmodial assay and the proposed signaling pathway for 11-O-Galloylbergenin, as well as the established mechanism for chloroquine.
Caption: Experimental workflow for in vitro antiplasmodial activity assay.
Caption: Proposed mechanism of action for 11-O-Galloylbergenin.
Caption: Established mechanism of action for Chloroquine.
References
A Comparative Analysis of 4-O-Galloylbergenin and 11-O-Galloylbergenin: Isomeric Scaffolds with Divergent Potentials
In the realm of natural product chemistry and drug discovery, the subtle art of molecular substitution can dramatically alter biological activity. This guide provides a detailed comparison of two isomeric derivatives of bergenin: 4-O-Galloylbergenin and 11-O-galloylbergenin. Both compounds, isolated from medicinal plants such as Ardisia gigantifolia and Bergenia ligulata, are gaining attention for their therapeutic potential.[1] While they share a common bergenin core and a galloyl moiety, the position of this ester linkage dictates significant differences in their functional profiles, particularly in antioxidant and anti-inflammatory activities.
This comparison guide, tailored for researchers, scientists, and drug development professionals, delves into the structural nuances and functional disparities between these two molecules, supported by available experimental data. It is important to note that while substantial research exists for 11-O-galloylbergenin, particularly in comparison to its parent compound bergenin, comprehensive, direct comparative studies against this compound are still emerging. The data presented herein is compiled from various studies and should be interpreted with consideration for potential variations in experimental conditions.
Structural Differences: A Tale of Two Positions
The fundamental difference between this compound and 11-O-galloylbergenin lies in the attachment point of the galloyl group to the bergenin scaffold. In this compound, the galloyl moiety is esterified to the hydroxyl group at the C-4 position of the glucose unit. In contrast, 11-O-galloylbergenin features this linkage at the C-11 primary hydroxyl group of the glucose side chain. This seemingly minor positional shift has profound implications for the molecule's stereochemistry, polarity, and interaction with biological targets.
Caption: Structural relationship between Bergenin, this compound, and 11-O-galloylbergenin.
Functional Comparison: Antioxidant and Anti-inflammatory Activities
The addition of a galloyl group, which contains three phenolic hydroxyl groups, is known to significantly enhance the antioxidant capacity of the parent molecule, bergenin. Experimental data indicates that both 4-O and 11-O-galloylbergenin are potent antioxidants, though their relative efficacy appears to differ.
Antioxidant Activity
Studies have consistently shown that 11-O-galloylbergenin is a more potent antioxidant than bergenin.[2][3] In DPPH radical scavenging assays, 11-O-galloylbergenin exhibits a significantly lower EC50 value, indicating stronger radical scavenging ability.[4] Data for this compound also suggests potent antioxidant activity, with an EC50 value in a similar range to 11-O-galloylbergenin, and substantially more potent than the positive control, Vitamin C, in one study. However, without a side-by-side comparison, it is difficult to definitively rank their potency.
Table 1: DPPH Radical Scavenging Activity
| Compound | EC50 (µg/mL) | EC50 (µM) | Source |
|---|---|---|---|
| This compound | - | 7.8 | [5] |
| 11-O-Galloylbergenin | 7.28 ± 0.06 | ~15.1 | [6] |
| 11-O-Galloylbergenin | 7.45 ± 0.20 | ~15.5 | [4] |
| Bergenin (for comparison) | 99.81 ± 3.12 | ~304.0 | [6] |
| Ascorbic Acid (Standard) | 6.57 ± 0.30 | ~37.3 | [6] |
| Vitamin C (Standard) | - | 28.3 | [5] |
Note: EC50 values are from different studies and may not be directly comparable due to variations in experimental protocols. µM conversions are approximate.
Table 2: Reducing Power Assay
| Compound | EC50 (µg/mL) | Source |
|---|---|---|
| 11-O-Galloylbergenin | 5.21 ± 0.10 | [6] |
| 11-O-Galloylbergenin | 5.39 ± 0.28 | [4] |
| Bergenin (for comparison) | 24.92 ± 1.33 | [6] |
| Ascorbic Acid (Standard) | 3.55 ± 0.07 | [6] |
Note: EC50 is the effective concentration at which the absorbance is 0.5.
Anti-inflammatory and Other Activities
11-O-galloylbergenin has demonstrated significant in vivo anti-inflammatory and analgesic effects.[5] It has been shown to be effective in carrageenan-induced paw edema and formalin tests in rats.[5] While comprehensive data for this compound's anti-inflammatory potential is not as readily available, the general class of bergenin derivatives is known for these properties.[7]
In terms of other biological activities, both bergenin and 11-O-galloylbergenin have shown promising antiplasmodial activity against Plasmodium falciparum, with IC50 values in the low micromolar range.[2][4]
Table 3: Antiplasmodial Activity
| Compound | IC50 (µM) | Strain | Source |
|---|---|---|---|
| 11-O-Galloylbergenin | 7.85 ± 0.61 | P. falciparum (D10) | [2] |
| Bergenin | 6.92 ± 0.43 | P. falciparum (D10) | [2] |
| 11-O-Galloylbergenin & Bergenin | < 2.5 µg/mL | P. falciparum (D10) | [4] |
| Chloroquine (Standard) | 0.031 ± 0.002 | P. falciparum (D10) |[2] |
Experimental Protocols
To ensure reproducibility and accurate comparison, understanding the underlying experimental methodologies is crucial. Below are the detailed protocols for the key antioxidant assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: A fresh solution of DPPH in methanol (e.g., 0.2 mM) is prepared.
-
Reaction Mixture: A volume of the DPPH solution is added to various concentrations of the test compounds (this compound, 11-O-galloylbergenin, and standards) dissolved in methanol.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
EC50 Determination: The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Reducing Power Assay
This assay is based on the principle that compounds with reduction potential react with a potassium ferricyanide-ferric chloride system to form a colored complex.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with phosphate buffer (pH 6.6) and potassium ferricyanide (1%).
-
Incubation: The mixture is incubated at 50°C for 20-30 minutes.
-
Precipitation: Trichloroacetic acid (10%) is added to the mixture, which is then centrifuged to separate the supernatant.
-
Color Development: The supernatant is mixed with distilled water and a fresh solution of ferric chloride (0.1%).
-
Measurement: The absorbance of the resulting blue-green solution is measured at 700 nm. Higher absorbance indicates greater reducing power.
-
EC50 Determination: The EC50 value, the concentration at which the absorbance is 0.5, is determined to quantify the reducing power.
Potential Mechanisms of Action and Signaling Pathways
While specific signaling pathways for 4-O and 11-O-galloylbergenin are not yet fully elucidated, the activities of flavonoids and bergenin are often linked to the modulation of key cellular signaling cascades involved in inflammation and cell survival.[8] The potent antioxidant activity of these compounds suggests a primary mechanism of mitigating oxidative stress, which is a key driver in many pathological processes. This reduction in reactive oxygen species (ROS) can, in turn, influence downstream signaling.
Commonly affected pathways include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key regulator of inflammatory responses. Antioxidants can prevent the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways (including ERK, JNK, and p38) are involved in cellular responses to stress, inflammation, and apoptosis. Flavonoids can modulate MAPK signaling to promote cell survival and reduce inflammation.[8]
-
PI3K/Akt Pathway: This is a crucial pro-survival signaling pathway. Some flavonoids have been shown to modulate this pathway, which can protect cells from apoptosis.[8]
Caption: General signaling pathways potentially modulated by bergenin derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that the position of the galloyl group on the bergenin core is a critical determinant of biological activity. Both this compound and 11-O-galloylbergenin are potent antioxidant compounds, with 11-O-galloylbergenin also demonstrating significant anti-inflammatory and antiplasmodial properties. The galloyl moiety is clearly a key contributor to these enhanced functions compared to the parent bergenin molecule.
However, to fully understand the structure-activity relationship and therapeutic potential of these isomers, further research is imperative. Specifically, direct, head-to-head comparative studies of this compound and 11-O-galloylbergenin across a range of biological assays (including antioxidant, anti-inflammatory, anticancer, and anti-infective) are needed. Elucidating the specific molecular targets and signaling pathways modulated by each isomer will be crucial for advancing these promising natural compounds from the laboratory to potential clinical applications.
References
- 1. Frontiers | Comparative evaluation of antioxidant activity, total phenolic content, anti-inflammatory, and antibacterial potential of Euphorbia-derived functional products [frontiersin.org]
- 2. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Efficacy of 4-o-Galloylbergenin and Quercetin
In the landscape of natural antioxidants, both 4-o-Galloylbergenin and quercetin have emerged as potent molecules with significant therapeutic potential. This guide provides a detailed comparison of their antioxidant efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and quercetin have been evaluated using various in vitro assays. The following tables summarize the key quantitative data from comparative studies.
Table 1: DPPH Radical Scavenging Activity
| Compound | EC₅₀ (µg/mL) | Reference |
| This compound | 7.45 ± 0.2 | [1] |
| Quercetin | 4.19 ± 1.41 | [1] |
| Ascorbic Acid (Standard) | 6.31 ± 1.03 | [1] |
| Gallic Acid (Standard) | 4.53 ± 0.92 | [1] |
| α-Tocopherol (Standard) | 32.50 ± 1.58 | [1] |
Table 2: Reducing Power Assay
| Compound | EC₅₀ (µg/mL) | Reference |
| This compound | 5.39 ± 0.28 | [1] |
| Quercetin | 1.88 ± 0.031 | [1] |
| Ascorbic Acid (Standard) | 3.29 ± 0.031 | [1] |
| Gallic Acid (Standard) | 1.23 ± 0.023 | [1] |
| α-Tocopherol (Standard) | 21.48 ± 0.071 | [1] |
Table 3: Total Antioxidant Capacity (Phosphomolybdate Assay)
| Compound | Ascorbic Acid Equivalents (µmole/mg) | Reference |
| This compound | 940.04 ± 115.30 | [1] |
| Quercetin | 2057.51 ± 124.3 | [1] |
| Ascorbic Acid (Standard) | 2469.4 ± 149.7 | [1] |
| Gallic Acid (Standard) | 2176.1 ± 173 | [1] |
| α-Tocopherol (Standard) | 552.4 ± 27.91 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds (this compound, quercetin) and standards are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity (%RSA) is calculated using the formula: %RSA = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Reducing Power Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The test compound is mixed with a phosphate buffer and a solution of potassium ferricyanide.
-
The mixture is incubated at an elevated temperature (e.g., 50°C) for a specific time (e.g., 20 minutes).
-
Trichloroacetic acid is added to stop the reaction.
-
The mixture is centrifuged, and the supernatant is collected.
-
Ferric chloride solution is added to the supernatant.
-
The absorbance of the resulting Perl's Prussian blue solution is measured spectrophotometrically at a specific wavelength (e.g., 700 nm).
-
A higher absorbance indicates a greater reducing power. The EC₅₀ value, the concentration at which the absorbance is 0.5, is often calculated.
Total Antioxidant Capacity (Phosphomolybdate Assay)
This method evaluates the total antioxidant capacity of a compound by measuring the reduction of molybdate (VI) to molybdate (V).
-
An aliquot of the sample solution is mixed with a reagent solution containing sulfuric acid, sodium phosphate, and ammonium molybdate.[2]
-
The mixture is incubated at a high temperature (e.g., 95°C) for a specific duration (e.g., 90 minutes).
-
After cooling to room temperature, the absorbance of the green phosphomolybdate complex is measured at a specific wavelength (e.g., 695 nm).[2]
-
The total antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid.[2]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of natural compounds can be attributed to direct radical scavenging and/or modulation of intracellular antioxidant pathways.
Direct Antioxidant Action
Both this compound and quercetin can directly neutralize free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cellular components. This direct scavenging activity is reflected in the results of the DPPH and reducing power assays.
References
Unveiling the Promise of 4-o-Galloylbergenin: An In Silico Analysis of its Binding Affinity
A deep dive into the molecular interactions of 4-o-Galloylbergenin with key protein targets reveals its potential as a potent bioactive compound. This guide provides a comparative analysis of its binding affinity against established molecules, supported by detailed in silico modeling protocols and visualization of relevant biological pathways.
In the quest for novel therapeutic agents, natural compounds are a valuable source of inspiration. This compound, a derivative of bergenin, has emerged as a molecule of interest, demonstrating significant antioxidant and antiplasmodial activities. At the heart of its therapeutic potential lies its ability to bind with high affinity to specific protein targets, thereby modulating their function. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the in silico evidence confirming the binding prowess of this compound.
Comparative Binding Affinity Analysis
To contextualize the therapeutic potential of this compound, its binding affinity has been compared with other known molecules targeting the same proteins. The following tables summarize the in silico docking scores, representing the predicted binding affinity, where a more negative value indicates a stronger interaction.
Table 1: Comparative Binding Affinity for Plasmodium falciparum Lactate Dehydrogenase (PfLDH) and Gametocyte Protein 27 (Pfg27)
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| This compound | PfLDH | Higher than Bergenin |
| This compound | Pfg27 | Higher than Bergenin |
| Bergenin | PfLDH | Lower than this compound |
| Bergenin | Pfg27 | Lower than this compound |
| NADH | PfLDH | -8.2[1] |
| Penicilactone B | PfLDH | -8.71[1] |
| Novobiocin | PfLDH | -8.8 |
*Qualitative data from a comparative in silico study indicates a higher docking score for this compound compared to its parent compound, bergenin. Specific quantitative scores were not provided in the initial findings.
Table 2: Comparative Binding Affinity for Antioxidant Enzymes
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| 11-o-Galloylbergenin | Superoxide Dismutase (SOD) | -9.1 [2] |
| 11-o-Galloylbergenin | Glutathione Peroxidase (GPX) | -7.6 [2] |
| Ascorbic Acid | SOD | Not Available |
| Ascorbic Acid | GPX | Not Available |
*11-o-Galloylbergenin is a closely related derivative, and in some literature, the terms are used interchangeably for what is structurally this compound.
Deciphering the Biological Pathways
Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the mechanism of action of this compound.
The Crucial Role of PfLDH in Plasmodium falciparum Glycolysis
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies heavily on glycolysis for its energy production during its blood stage. Lactate dehydrogenase (PfLDH) is a key enzyme in this pathway, catalyzing the conversion of pyruvate to lactate. By inhibiting PfLDH, the parasite's energy supply can be disrupted, leading to its death.
Caption: The glycolytic pathway in P. falciparum and the inhibitory action of this compound on PfLDH.
Pfg27: A Key Player in Gametocytogenesis
Pfg27 is a protein expressed during the sexual development (gametocytogenesis) of Plasmodium falciparum. While its exact function is still under investigation, it is believed to be essential for the maturation of gametocytes, the parasite stage responsible for transmission from humans to mosquitoes. Targeting Pfg27 could therefore be a strategy to block malaria transmission.
Caption: The role of Pfg27 in P. falciparum gametocyte development and the potential point of intervention for this compound.
The Antioxidant Defense System: SOD and GPX
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPX) are crucial enzymes in the cellular antioxidant defense system. SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. GPX then reduces hydrogen peroxide to water, detoxifying the cell from harmful reactive oxygen species (ROS). The potent binding of 11-o-Galloylbergenin to these enzymes suggests its strong antioxidant properties.
Caption: The enzymatic cascade of the antioxidant defense system involving SOD and GPX, and the interaction with 11-o-Galloylbergenin.
Experimental Protocols: A Guide to In Silico Modeling
The determination of binding affinity through in silico modeling involves a series of computational steps. The following provides a generalized workflow for such an analysis.
Caption: A generalized workflow for in silico determination of binding affinity.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (e.g., PfLDH, Pfg27, SOD, GPX) are obtained from a protein databank like the RCSB Protein Data Bank.
-
Protein Preparation: The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
-
Ligand Structure Preparation: The 2D structure of this compound and other comparator molecules are converted to 3D structures and their energy is minimized to obtain a stable conformation.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.
-
Docking Algorithm: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses.
Binding Affinity Calculation
-
Scoring Function: The docking software employs a scoring function to estimate the binding affinity (usually in kcal/mol) for each predicted binding pose. The pose with the lowest binding energy is considered the most stable and representative.
Analysis of Interactions
-
Visualization: The protein-ligand complex with the best binding pose is visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Comparative Analysis
-
Data Compilation: The binding affinities of this compound and the alternative molecules for the same target protein are compiled into a table for direct comparison.
This in silico evidence strongly suggests that this compound is a promising candidate for further investigation. Its high binding affinity to key protein targets in Plasmodium falciparum and the antioxidant system highlights its potential as a multi-target therapeutic agent. Further in vitro and in vivo studies are warranted to validate these computational findings and to fully elucidate the therapeutic efficacy of this compelling natural product.
References
- 1. Penicillium-Derived Inhibitors of Plasmodium falciparum Lactate Dehydrogenase (PfLDH): A Computational Approach for Novel Antimalarial Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione peroxidase, superoxide dismutase, and catalase inactivation by peroxides and oxygen derived free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the biological activities of bergenin and its esters
Bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, has long been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] However, its therapeutic potential is often limited by factors such as poor solubility and bioavailability.[5] To address these limitations, researchers have synthesized a variety of bergenin esters, modifying its structure to enhance its biological activities. This guide provides a comparative review of the biological activities of bergenin and its ester derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The esterification of bergenin has been shown to significantly influence its biological efficacy. The size of substituents and the lipophilicity of the resulting ester compounds play a crucial role in their cytotoxic, antioxidant, and anti-inflammatory activities.[1]
Cytotoxic and Anticancer Activity
Studies have demonstrated that esterification can enhance the anticancer potential of bergenin. For instance, certain triply- and doubly-substituted bergenin esters have exhibited higher cytotoxic activity against various cancer cell lines compared to the parent compound.[6] The cytotoxic effects of bergenin and its esters are often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration.[1][7][8]
One study synthesized a series of bergenin/cinnamic acid hybrids and evaluated their antitumor activity. Compound 5c from this series showed a potent inhibitory effect on HepG2 cells with an IC50 value of 4.23 ± 0.79 μM and was found to induce apoptosis through a mitochondria-mediated pathway.[9] In another study, bergenin displayed an IC50 of 15 µM against HeLa cervical cancer cells, while its effect on non-cancerous cells was significantly lower (IC50 of 75 µM), indicating a degree of selectivity.[8] When tested on MCF-7 breast cancer cells, bergenin exhibited an IC50 value of 135.06 μg/mL.[10]
Table 1: Comparative Cytotoxicity of Bergenin and its Esters
| Compound | Cell Line | IC50 Value | Reference |
| Bergenin | HeLa | 15 µM | [8] |
| Bergenin | MCF-7 | 135.06 µg/mL | [10] |
| Bergenin/Cinnamic Acid Hybrid (5c) | HepG2 | 4.23 ± 0.79 μM | [9] |
Anti-inflammatory Activity
Bergenin is known for its anti-inflammatory properties, which it exerts by inhibiting the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[11][12] Synthetic bergenin analogs have shown potent anti-inflammatory activity by suppressing lipopolysaccharide-induced NO generation in cultured cells at concentrations ranging from 20 to 30 μM.[13]
The esterification of bergenin with phenolic acids such as gallic acid, caffeic acid, or ferulic acid has been found to enhance its anti-inflammatory and antioxidant activities.[14] Several alkyl ether and ester derivatives of bergenin have also been reported as effective TNF-α inhibitors.[12]
Table 2: Comparative Anti-inflammatory Activity of Bergenin and its Derivatives
| Compound | Assay | Effect | Concentration | Reference |
| Bergenin Analogs | LPS-induced NO generation | Potent suppression | 20-30 μM | [13] |
| Bergenin | Carrageenan-induced edema | Significant reduction | 25 mg/kg | [11] |
| Bergenin | Compound 48/80-induced edema | Significant reduction | 25 mg/kg | [11] |
| Bergenin | Histamine-induced edema | Significant reduction | 25 mg/kg | [11] |
| Bergenin | PGE2-induced edema | Significant reduction | 25 mg/kg | [11] |
Antioxidant Activity
Bergenin demonstrates notable antioxidant properties by scavenging free radicals.[5] However, its ester derivatives, particularly those with galloyl groups, have been shown to possess significantly enhanced antioxidant potential. In a comparative study, 11-O-galloylbergenin was found to be a much more potent antioxidant than bergenin.[15]
In the DPPH radical scavenging assay, 11-O-galloylbergenin exhibited an EC50 value of 7.45±0.2 μg/mL, while bergenin was found to be almost inactive.[15] Similarly, in the reducing power assay, 11-O-galloylbergenin showed an EC50 value of 5.39±0.28 μg/mL.[15]
Table 3: Comparative Antioxidant Activity of Bergenin and its Galloyl Ester
| Compound | DPPH Radical Scavenging Assay (EC50) | Reducing Power Assay (EC50) | Reference |
| Bergenin | Inactive | - | [15] |
| 11-O-Galloylbergenin | 7.45 ± 0.2 μg/mL | 5.39 ± 0.28 μg/mL | [15] |
Immunosuppressive Activity
A series of bergenin derivatives were synthesized and evaluated for their immunosuppressive effects. Two compounds, 7 and 13 , demonstrated the strongest inhibition of mouse splenocyte proliferation with IC50 values of 3.52 and 5.39 μM, respectively.[16][17] This suggests that specific structural modifications to bergenin can lead to potent immunosuppressive agents.
Table 4: Comparative Immunosuppressive Activity of Bergenin Derivatives
| Compound | Mouse Splenocyte Proliferation (IC50) | Reference |
| Derivative 7 | 3.52 μM | [16][17] |
| Derivative 13 | 5.39 μM | [16][17] |
Experimental Protocols
DPPH Radical Scavenging Assay
The antioxidant activity of bergenin and its esters is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The method involves preparing a solution of DPPH in methanol. The test compounds are then added to the DPPH solution at various concentrations. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The scavenging activity is determined by measuring the decrease in absorbance of the DPPH solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of radical scavenging activity is calculated, and the EC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[14][18]
Nitric Oxide (NO) Production Inhibition Assay
The anti-inflammatory activity is frequently assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 cells. The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 24 hours). The amount of NO produced in the cell culture supernatant is quantified using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm). The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[14]
Cell Viability (MTT) Assay
The cytotoxic or antiproliferative activity of bergenin and its esters on cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with different concentrations of the test compounds for a specified time (e.g., 24, 48, or 72 hours). After the treatment period, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.[6][8]
Signaling Pathways and Experimental Workflows
The biological activities of bergenin and its esters are mediated through various signaling pathways. For instance, the anticancer effects of a bergenin/cinnamic acid hybrid were found to involve the activation of the Akt-dependent pathway and a decrease in the expression of Bcl-2 family proteins, leading to mitochondria-mediated apoptosis.[9]
Below are diagrams illustrating a general experimental workflow for evaluating biological activity and a simplified representation of a signaling pathway affected by bergenin derivatives.
References
- 1. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diversity, pharmacology and synthesis of bergenin and its derivatives: potential materials for therapeutic usages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro and in vivo antitumour activity study of 11-hydroxyl esterified bergenin/cinnamic acid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Practical synthesis and biological evaluation of bergenin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative IC50 values of 4-o-Galloylbergenin across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of bergenin, the parent compound of 4-o-Galloylbergenin, against various cancer cell lines. While direct comparative data for this compound across multiple cancer cell lines is not extensively available in the current literature, the data presented for bergenin and its other galloylated derivatives offer valuable insights into its potential anticancer activity. It is generally observed that the esterification of bergenin with phenolic acids, such as gallic acid, enhances its cytotoxic effects.
Data Presentation: IC50 Values of Bergenin and a Galloylated Derivative
The following table summarizes the available 50% inhibitory concentration (IC50) values for bergenin against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is a standard measure of a compound's cytotoxicity. For comparative context, data for 11-O-galloylbergenin, a structurally similar compound, is also included.
| Compound | Cancer Cell Line | IC50 Value (µM) | Assay Used |
| Bergenin | A549 (Lung Carcinoma) | 20 | Not Specified[1] |
| Bergenin | SiHa (Cervical Cancer) | ~100 | MTT Assay[2] |
| Bergenin | C33A (Cervical Cancer) | ~100 | MTT Assay[2] |
| 11-O-Galloylbergenin | D10 (Plasmodium falciparum)* | < 8 | Not Specified[3][4] |
Note: The IC50 value for 11-O-Galloylbergenin is against a protozoan parasite and not a cancer cell line, but it is included to indicate the high biological activity of galloylated bergenin derivatives.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's potential as a therapeutic agent. The following are detailed methodologies for two commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound for a desired duration.
-
Cell Fixation: After treatment, the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are then washed with water to remove the TCA and any dead cells.
-
Staining: The fixed cells are stained with SRB solution (e.g., 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: The unbound SRB is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound SRB is solubilized with a basic solution, such as 10 mM Tris base.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 510 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound's effect on cell growth.[5]
Visualizations: Signaling Pathways and Experimental Workflow
Potential Signaling Pathway Affected by Bergenin Derivatives
Bergenin has been shown to inhibit the proliferation of cancer cells by blocking key signaling pathways.[1][6] Galloylated derivatives are hypothesized to exert their enhanced effects through similar mechanisms. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
General Workflow for IC50 Determination
The following diagram illustrates the key steps involved in an in vitro cytotoxicity assay to determine the IC50 value of a test compound.
Caption: General experimental workflow for determining the IC50 value of a compound.
References
- 1. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 2. Bergenin inhibits growth of human cervical cancer cells by decreasing Galectin-3 and MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Potential of 4-O-Galloylbergenin and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of 4-O-Galloylbergenin, more commonly identified in scientific literature as 11-O-Galloylbergenin, against its parent compound, bergenin, and other standard antioxidants. This analysis is based on a review of existing in-vitro and cellular antioxidant studies, offering valuable insights for researchers investigating novel antioxidant compounds.
Executive Summary
11-O-Galloylbergenin demonstrates significantly higher in-vitro antioxidant activity compared to its parent compound, bergenin. This enhanced potency is largely attributed to the presence of the galloyl moiety. While direct studies on the cellular antioxidant mechanisms of 11-O-Galloylbergenin are limited, research on bergenin and other galloyl-containing compounds suggests potential involvement of the Nrf2 signaling pathway. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of the proposed antioxidant mechanisms.
In-Vitro Antioxidant Activity: A Quantitative Comparison
The antioxidant capacity of 11-O-Galloylbergenin has been evaluated using various standard assays. The following tables summarize the key findings from comparative studies.
Table 1: DPPH Radical Scavenging Activity
| Compound | % RSA (at 100 µg/mL) | EC₅₀ (µg/mL) | Reference |
| 11-O-Galloylbergenin | 85.10 ± 0.418 | 7.45 ± 0.2 | [1][2][3][4] |
| Bergenin | 6.44 ± 1.910 | >100 | [1][2][3][4] |
| Ascorbic Acid | 97.60 ± 0.519 | 6.31 ± 1.03 | [1] |
| Gallic Acid | 98.03 ± 0.491 | 4.53 ± 0.92 | [1] |
| Quercetin | 98.18 ± 0.187 | 4.19 ± 1.41 | [1] |
| α-Tocopherol | 92.14 ± 0.32 | 32.50 ± 1.58 | [1] |
Table 2: Reducing Power Assay
| Compound | Absorbance (at 100 µg/mL) | EC₅₀ (µg/mL) | Reference |
| 11-O-Galloylbergenin | High | 5.39 ± 0.28 | [1][2][3][4] |
| Bergenin | Very Low | >100 | [1][2][3][4] |
| Ascorbic Acid | High | 3.29 ± 0.031 | [1] |
| Gallic Acid | High | 1.23 ± 0.023 | [1] |
| Quercetin | High | 1.88 ± 0.031 | [1] |
| α-Tocopherol | Moderate | 21.48 ± 0.071 | [1] |
Table 3: Total Antioxidant Capacity (Phosphomolybdate Assay)
| Compound | Ascorbic Acid Equivalents (µmol/mg) | Reference |
| 11-O-Galloylbergenin | 940.04 ± 115.30 | [1][3] |
| Bergenin | 48.28 ± 2.46 | [1] |
| α-Tocopherol | 552.4 ± 27.91 | [1] |
Cellular Antioxidant Potential: Insights from Bergenin
Bergenin has been shown to exert cytoprotective effects by reducing intracellular reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[5][6][7][8]. These effects are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[9][10][11][12].
Given that the galloyl moiety is known to enhance the cellular antioxidant activity of flavonoids, it is plausible that 11-O-Galloylbergenin exhibits similar or even more potent cellular antioxidant effects than bergenin, potentially through the same Nrf2-mediated pathway[13].
Experimental Protocols
The following are detailed methodologies for the key in-vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol. For the assay, a working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: A specific volume of the test compound (dissolved in a suitable solvent) at various concentrations is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Reducing Power Assay
-
Reaction Mixture: The test compound at various concentrations is mixed with phosphate buffer (pH 6.6) and potassium ferricyanide solution (1%).
-
Incubation: The mixture is incubated at 50°C for 20-30 minutes.
-
Termination of Reaction: Trichloroacetic acid (10%) is added to the mixture to stop the reaction, followed by centrifugation.
-
Color Development: The supernatant is collected and mixed with distilled water and a freshly prepared ferric chloride solution (0.1%).
-
Measurement: The absorbance of the resulting solution is measured at 700 nm. An increase in absorbance indicates a higher reducing power. The EC₅₀ value is the effective concentration at which the absorbance is 0.5.
Total Antioxidant Capacity (Phosphomolybdate Assay)
-
Reagent Solution: The reagent solution is prepared by mixing sulfuric acid (0.6 M), sodium phosphate (28 mM), and ammonium molybdate (4 mM).
-
Reaction Mixture: An aliquot of the test compound is mixed with the reagent solution.
-
Incubation: The mixture is incubated in a water bath at 95°C for 90 minutes.
-
Measurement: After cooling to room temperature, the absorbance of the solution is measured at 695 nm.
-
Calculation: The total antioxidant capacity is expressed as ascorbic acid equivalents (AAE) by comparing the absorbance of the sample with a standard curve of ascorbic acid.
Visualizing the Mechanisms: Workflows and Signaling Pathways
Experimental Workflow for In-Vitro Antioxidant Assays
Caption: Workflow for in-vitro antioxidant capacity determination.
Proposed Cellular Antioxidant Signaling Pathway of Bergenin
Caption: Proposed Nrf2-mediated antioxidant pathway of bergenin.
Conclusion
The available evidence strongly supports that 11-O-Galloylbergenin is a more potent in-vitro antioxidant than its parent compound, bergenin. This is primarily attributed to the galloyl group, which significantly enhances its radical scavenging and reducing capabilities. While direct cellular studies on 11-O-Galloylbergenin are needed, the known mechanisms of bergenin and other galloylated flavonoids suggest that it likely exerts its antioxidant effects through the modulation of key cellular defense pathways, such as the Nrf2 signaling cascade. Further research is warranted to fully elucidate the cellular and in-vivo antioxidant potential of 11-O-Galloylbergenin for its potential application in drug development.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Bergeninum? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p62-Nrf2 Regulatory Loop Mediates the Anti-Pulmonary Fibrosis Effect of Bergenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for 4-o-Galloylbergenin
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed head-to-head comparison of various extraction methods for 4-o-Galloylbergenin, a promising phenolic compound. The following sections present quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable extraction strategy.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method significantly impacts the yield and purity of this compound. This section summarizes the performance of conventional and modern extraction techniques based on available literature for bergenin and related phenolic compounds.
| Extraction Method | Typical Solvent | Temperature (°C) | Extraction Time | Yield/Efficiency | Key Advantages | Key Disadvantages |
| Maceration | Methanol, Ethanol | Room Temperature | 24 - 72 hours | Moderate | Simple, low cost, suitable for thermolabile compounds | Time-consuming, large solvent consumption, lower efficiency |
| Soxhlet Extraction | Methanol, Ethanol | Boiling point of solvent | 4 - 24 hours | High | High extraction efficiency, less solvent than maceration | Time-consuming, potential for thermal degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water mixtures (e.g., 50-75%) | 40 - 70 | 10 - 60 minutes | High | Reduced extraction time, lower solvent consumption, improved yield | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures (e.g., 70%) | 50 - 180 | 5 - 30 minutes | Very High | Shortest extraction time, high efficiency, reduced solvent use | Requires specialized equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | 40 - 80 | 1 - 3 hours | High (selective) | "Green" solvent, high selectivity, pure extracts | High initial equipment cost, complex operation |
Note: The quantitative yield data for this compound specifically is limited in publicly available literature. The relative efficiencies are based on studies of bergenin and other phenolic compounds. For instance, studies on other plant materials have shown that modern techniques like MAE and UAE can improve the recovery of metabolites by approximately three times compared to conventional methods[1]. In a direct comparison for general phenolic compounds in barley, Microwave-Assisted Extraction (MAE) was found to be slightly more efficient than Ultrasound-Assisted Extraction (UAE)[2][3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction processes. Below are representative protocols for the key extraction methods discussed.
Maceration
Maceration is a simple and widely used conventional extraction method.
Protocol:
-
Air-dry and grind the plant material (e.g., rhizomes of Bergenia species) to a fine powder.
-
Weigh a specific amount of the powdered material and place it in a sealed container.
-
Add a suitable solvent, such as methanol or ethanol, at a defined solid-to-solvent ratio (e.g., 1:10 w/v).
-
Allow the mixture to stand at room temperature for 24 to 72 hours with occasional agitation.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
Soxhlet Extraction
This method provides a more exhaustive extraction compared to maceration.
Protocol:
-
Place the powdered plant material in a thimble made of porous material.
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the extraction solvent (e.g., methanol).
-
Heat the flask. The solvent vaporizes, travels up a distillation arm, and condenses in the condenser.
-
The condensed solvent drips into the thimble containing the plant material.
-
Once the level of the solvent in the thimble chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated multiple times over several hours.
-
After extraction, the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to enhance the extraction process.
Protocol:
-
Mix the powdered plant material with a solvent (e.g., 75% ethanol) in a flask.[4]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters: temperature (e.g., 58°C), time (e.g., 35 minutes), and ultrasonic power/frequency.[4]
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating extraction.
Protocol:
-
Place the powdered plant material and solvent (e.g., 70% ethanol) in a microwave-safe extraction vessel.[1]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power, temperature, and extraction time (e.g., 10 minutes at a specific power setting).[5]
-
After irradiation, allow the vessel to cool before opening.
-
Filter the extract and concentrate it to obtain the final product.
Workflow and Pathway Visualizations
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: General workflow for the extraction and isolation of this compound.
Caption: Simplified biosynthetic pathway leading to this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-o-Galloylbergenin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-o-Galloylbergenin, a hazardous chemical compound requiring careful management. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as an irritant and can cause skin, eye, and respiratory system irritation. Always consult the Safety Data Sheet (SDS) for detailed information.
Hazard Identification and Precautionary Measures:
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | Category 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the safe disposal of solid this compound waste and contaminated materials. This process should be conducted in a designated laboratory area by trained personnel.
1. Waste Collection and Segregation:
-
Solid Waste: Collect waste this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials in a dedicated, properly labeled hazardous waste container.[1] The original container may be used if it is in good condition.[2]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
Segregation: Do not mix this compound waste with other incompatible chemical waste. Store it separately from acids and bases.[2]
2. Container Management:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[2][3]
-
Condition: Ensure the container is in good condition, free from leaks or contamination on the exterior.
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container deterioration.[2]
4. Arranging for Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the relevant waste management department.[3][4]
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Final Disposal: The collected waste will be transported by authorized personnel to a licensed hazardous waste disposal facility for appropriate treatment and disposal, likely through incineration.[5]
Disposal Workflow for this compound
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.
Experimental Protocols
This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols involving the use of this compound, please refer to your specific research methodologies and institutional guidelines. The disposal procedures outlined above should be integrated as the final step in any experimental workflow involving this compound.
By adhering to these structured disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and minimizing environmental impact. This commitment to responsible chemical handling is a cornerstone of a robust laboratory safety culture.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
